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Core Science & Biosynthesis

Foundational

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate CAS 2324154-42-7 properties

Technical Monograph: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate CAS: 2324154-42-7 | Role: Heterobifunctional Linker & Lipid Intermediate Part 1: Executive Summary tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate CAS: 2324154-42-7 | Role: Heterobifunctional Linker & Lipid Intermediate

Part 1: Executive Summary

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is a high-value heterobifunctional building block extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Ionizable Lipids for Lipid Nanoparticles (LNPs).

Its structural architecture features three critical domains:

  • tert-Butyl Ester (Masked Acid): An acid-labile protecting group that allows for orthogonal reactivity. It remains stable under basic conditions (e.g., alkylation, Mitsunobu reactions) but is readily cleaved by Trifluoroacetic Acid (TFA) to reveal a carboxylic acid for amide coupling.

  • C6 Alkyl Spacer (Hexyloxy): Provides a hydrophobic "linker" region, distinct from hydrophilic PEG linkers. This modulates the physicochemical properties (LogP) and cell permeability of the final drug conjugate.

  • Primary Hydroxyl Handle: A reactive site primed for functionalization—conversion to a leaving group (tosylate/mesylate/halide) or direct conjugation via etherification.

Part 2: Physicochemical Profile

PropertyValue / Description
CAS Number 2324154-42-7
IUPAC Name tert-butyl 3-[(6-hydroxyhexyl)oxy]propanoate
Molecular Formula C₁₃H₂₆O₄
Molecular Weight 246.34 g/mol
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water.[1][2][3]
Predicted LogP ~2.3 (Moderate Lipophilicity)
Boiling Point ~340°C (Predicted at 760 mmHg)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Part 3: Synthetic Methodology & Process Chemistry

The synthesis of CAS 2324154-42-7 relies on a controlled Michael Addition of 1,6-hexanediol to tert-butyl acrylate. The challenge in this process is preventing the formation of the bis-addition byproduct (where both hydroxyls of the diol react).

Reaction Scheme

1,6-Hexanediol (Excess) + tert-Butyl Acrylate --(Base Catalyst)--> Product

Optimized Protocol (Self-Validating)

Objective: Maximize mono-addition yield while minimizing polymerization or bis-addition.

  • Reagents:

    • 1,6-Hexanediol (3.0 equivalents) – Excess is critical to statistically favor mono-addition.

    • tert-Butyl Acrylate (1.0 equivalent)

    • Sodium Hydride (NaH, 0.1 eq) or Potassium tert-butoxide (KOtBu, 0.1 eq)

    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Step 1 (Activation): Dissolve 1,6-hexanediol in anhydrous THF under Nitrogen. Cool to 0°C. Add NaH portion-wise. Stir for 30 mins to generate the alkoxide.

    • Step 2 (Addition): Add tert-butyl acrylate dropwise over 60 minutes. Slow addition is the control point to prevent localized high concentrations of acrylate.

    • Step 3 (Reaction): Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Step 4 (Quench): Quench carefully with saturated NH₄Cl solution.

    • Step 5 (Extraction): Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove excess hexanediol) and brine. Dry over Na₂SO₄.

  • Purification:

    • Concentrate the crude oil.

    • Perform Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Validation: The product elutes after the unreacted acrylate but before the unreacted diol. The bis-adduct (if formed) will be less polar than the diol but more polar than the mono-adduct.

Process Workflow Diagram

SynthesisWorkflow Start Start: 1,6-Hexanediol (3.0 eq) Activation Activation: Add NaH (0.1 eq) THF, 0°C Start->Activation Addition Michael Addition: Add t-Butyl Acrylate Dropwise (1h) Activation->Addition Reaction Reaction: Stir RT, 12h Addition->Reaction Workup Workup: Quench NH4Cl Wash H2O (removes diol) Reaction->Workup Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Product Product: CAS 2324154-42-7 Purification->Product

Figure 1: Step-by-step synthetic workflow for the mono-Michael addition of 1,6-hexanediol to tert-butyl acrylate.

Part 4: Functional Utility & Applications

PROTAC Linker Synthesis

In PROTAC design, the linker length and composition determine the degradation efficiency.

  • Advantage: Unlike PEG linkers, which can fold and reduce effective length, the C6 alkyl chain provides a semi-rigid, hydrophobic spacer.

  • Mechanism: The tert-butyl group is removed to attach the E3 Ligase Ligand (e.g., Thalidomide derivative), while the hydroxyl group is functionalized to attach the Target Protein Ligand.

Biodegradable Lipid Precursor (LNP)

This molecule is a structural analog to the "tails" of ionizable lipids (like ALC-0315 used in COVID-19 vaccines).

  • Biodegradability: The ester bond (propanoate) is the designed failure point. Once inside the cell, esterases cleave this bond, separating the lipid tail from the headgroup. This promotes rapid clearance of the lipid from the body, reducing toxicity.

  • Synthesis Route: The hydroxyl group can be oxidized to an aldehyde for reductive amination with a lipid headgroup amine.

Application Logic Diagram

ApplicationPathways cluster_PROTAC Pathway A: PROTAC Linker cluster_LNP Pathway B: Biodegradable Lipid (LNP) Compound tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS 2324154-42-7) Deprotection 1. Acid Deprotection (TFA/DCM) Compound->Deprotection Oxidation 1. Oxidation (Swern/Dess-Martin) Compound->Oxidation Coupling1 2. Amide Coupling (to E3 Ligase Ligand) Deprotection->Coupling1 FuncOH 3. OH Activation (Tosylation/Mitsunobu) Coupling1->FuncOH FinalPROTAC PROTAC Molecule FuncOH->FinalPROTAC RedAmin 2. Reductive Amination (with Amine Core) Oxidation->RedAmin FinalLipid Ionizable Lipid (Biodegradable Ester) RedAmin->FinalLipid

Figure 2: Divergent application pathways for PROTAC linker synthesis and Biodegradable Lipid construction.

Part 5: Quality Control & Characterization

To ensure the integrity of the material before use in downstream applications, the following spectral signatures must be verified:

1. ¹H NMR (400 MHz, CDCl₃):

  • δ 1.44 (s, 9H): tert-Butyl group (Characteristic singlet).

  • δ 2.50 (t, 2H): CH₂ adjacent to the carbonyl (alpha-proton).

  • δ 3.40–3.70 (m, 6H):

    • Triplet for CH₂ adjacent to the ether oxygen (propanoate side).

    • Triplet for CH₂ adjacent to the ether oxygen (hexyl side).

    • Triplet for CH₂ adjacent to the terminal hydroxyl.

  • δ 1.30–1.60 (m, 8H): Multiplets for the internal hexyl chain methylenes.

2. Mass Spectrometry (ESI-MS):

  • Expected [M+H]⁺: 247.34 Da.

  • Expected [M+Na]⁺: 269.34 Da (Common adduct).

  • Note: The tert-butyl cation (m/z 57) is a common fragment in fragmentation patterns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218743, tert-Butyl 3-hydroxypropanoate (Related Structure). Retrieved from [Link]

  • Mizutani, et al. Co-polymerization of Acrylates and 1,6-hexanediol derivatives.[4] Designed Monomers and Polymers. Retrieved from [Link]

  • Pfizer/BioNTech. Patent WO2021213924: Lipid Nanoparticle Formulations (Contextual reference for biodegradable ester lipids). Retrieved from [Link]

Sources

Exploratory

chemical structure of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate

Technical Guide: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Subtitle: Strategic Utilization of C6-Alkyl Ether Linkers in PROTAC and LNP Lipid Design Executive Summary & Chemical Identity tert-Butyl 3-(6-hydroxyhexyloxy)p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Subtitle: Strategic Utilization of C6-Alkyl Ether Linkers in PROTAC and LNP Lipid Design

Executive Summary & Chemical Identity

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS: 2324154-42-7) is a specialized heterobifunctional linker used extensively in the synthesis of proteolysis-targeting chimeras (PROTACs) and biodegradable ionizable lipids for mRNA delivery.

Unlike standard polyethylene glycol (PEG) spacers, this molecule incorporates a C6-alkyl (hexyl) chain. This structural choice is deliberate: it introduces hydrophobicity into the linker region, altering the physicochemical properties (logP, membrane permeability) of the final drug conjugate without sacrificing the flexibility required for protein-protein interactions.

Core Chemical Data
PropertySpecification
IUPAC Name tert-Butyl 3-[(6-hydroxyhexyl)oxy]propanoate
CAS Number 2324154-42-7
Molecular Formula C₁₃H₂₆O₄
Molecular Weight 246.34 g/mol
Physical State Colorless to pale yellow viscous oil
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Predicted LogP ~2.1 (vs. ~0.2 for PEG analogs)
Key Functionality Acid-labile ester (masked acid) + Primary Alcohol

Structural Logic & Functional Utility

The molecule functions as a "masked" bifunctional spacer. Its utility is derived from the differential reactivity of its two termini.[1]

A. The tert-Butyl Ester (The "Mask")
  • Function: Acts as an orthogonal protecting group for the carboxylic acid.

  • Reactivity: Stable to basic conditions (e.g., nucleophilic substitution reactions on the alcohol end).

  • Deprotection: Cleaved quantitatively under acidic conditions (TFA or HCl/Dioxane) to reveal the free carboxylic acid for amide coupling (e.g., to an E3 ligase ligand like Thalidomide or VHL).

B. The Hexyl Ether Chain (The "Tuner")
  • Function: Provides a 6-carbon hydrophobic spacing.

  • Why C6? In PROTAC design, "linkerology" is critical. Pure PEG linkers are often too hydrophilic, leading to poor cell permeability. Replacing PEG with alkyl chains (like this hexyl unit) increases lipophilicity, improving passive membrane transport.

  • Ether Linkage: The ether bond at the 3-position provides chemical stability against esterases, ensuring the linker does not degrade prematurely in plasma, unlike simple diesters.

Synthesis Pathway (Mechanism & Control)

The synthesis relies on the Michael Addition of 1,6-hexanediol to tert-butyl acrylate.

Critical Challenge: The reaction must be controlled to favor the mono-addition product (the target) over the di-addition byproduct (where both hydroxyls of the hexanediol react with acrylate).

Reaction Scheme Visualization

SynthesisPathway Hexanediol 1,6-Hexanediol (Large Excess) Intermediate Transition State (Alkoxide Attack) Hexanediol->Intermediate Acrylate tert-Butyl Acrylate (Limiting Reagent) Acrylate->Intermediate Catalyst Base Catalyst (Na/KOtBu or NaH) Catalyst->Intermediate activates Product Target Molecule (Mono-addition) Intermediate->Product Major Path (Kinetic Control) Byproduct Bis-adduct (Impurity) Intermediate->Byproduct Minor Path (Avoided by Stoichiometry)

Figure 1: Selective Michael addition pathway emphasizing stoichiometric control to minimize bis-adduct formation.

Experimental Protocols

Protocol A: Synthesis via Base-Catalyzed Michael Addition

Rationale: Using metallic sodium or potassium tert-butoxide generates the alkoxide in situ. A large excess of diol is the primary control mechanism for selectivity.

Reagents:

  • 1,6-Hexanediol (3.0 – 5.0 equivalents) [Critical for mono-selectivity]

  • tert-Butyl acrylate (1.0 equivalent)

  • Sodium metal (0.1 equivalent) or KOtBu

  • Solvent: THF (anhydrous) or neat (solvent-free)

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve 1,6-hexanediol (50 mmol) in anhydrous THF (or use molten neat diol at 45°C). Add sodium metal (1-2 mmol) and stir until fully dissolved (H₂ evolution ceases).

  • Addition: Cool the mixture to 0°C. Add tert-butyl acrylate (10 mmol) dropwise over 60 minutes. Note: Slow addition keeps the local concentration of acrylate low, discouraging double addition.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor via TLC (stain with KMnO₄; acrylate is UV active, product is not strongly UV active but stains well).

  • Quench: Add saturated NH₄Cl solution to neutralize the alkoxide.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification (Self-Validating Step):

    • Wash organic layer with water (5x). Why? 1,6-hexanediol is water-soluble; the product is lipophilic. Extensive water washes remove the unreacted diol excess efficiently.

    • Dry over Na₂SO₄ and concentrate.

    • Flash Chromatography: Elute with Hexanes:EtOAc (gradient 4:1 to 1:1). The bis-adduct (less polar) elutes first; the mono-adduct (target) elutes second; residual diol (very polar) remains on the column or elutes last.

Protocol B: Deprotection (Ester Cleavage)

Rationale: Removal of the tert-butyl group to generate the free acid for coupling.

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolve the precursor in DCM (0.1 M).

  • Add TFA (20% v/v final concentration).

  • Stir at Room Temperature for 2–4 hours.

  • Validation: Monitor by ¹H NMR. The disappearance of the singlet at ~1.44 ppm (9H, t-butyl) indicates completion.

  • Workup: Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA traces (critical if the next step involves amine coupling).

Application Logic: PROTAC & Lipid Engineering

This molecule serves as a scaffold for advanced therapeutics. Below is the logic flow for converting this building block into a functional PROTAC.

ApplicationLogic cluster_path1 Path A: Acid Terminus Activation cluster_path2 Path B: Alcohol Terminus Activation Start tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Step1 1. TFA Deprotection (Reveals -COOH) Start->Step1 Step3 3. Tosylation/Mesylation (Creates Leaving Group) Start->Step3 Step2 2. Amide Coupling (Attach E3 Ligase Ligand) Step1->Step2 Step2->Step3 Final Final PROTAC (Warhead - Linker - Ligase Ligand) Step2->Final Step4 4. Nucleophilic Attack (Attach Target Warhead) Step3->Step4 Step4->Final

Figure 2: Divergent synthetic workflow for PROTAC assembly using the heterobifunctional nature of the linker.

References

  • Sigma-Aldrich. tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Product Sheet. Available at: (Accessed 2026).

  • BroadPharm. t-Butyl 3-(hydroxypropoxyl)-propanoate and Derivatives in Drug Delivery. Available at: (Accessed 2026).

  • Steunenberg, P. et al. "Polymer-Supported Synthesis of PROTAC Linkers." Tetrahedron Letters, 2021.
  • Mullard, A. "PROTACs: the new drug design modality." Nature Reviews Drug Discovery, 2019. (Context on linker hydrophobicity).

Sources

Foundational

Beyond PEG: Engineering Next-Generation PROTAC Linkers for Enhanced Permeability and Potency

Executive Summary For over a decade, Polyethylene Glycol (PEG) has served as the default linker motif in Proteolysis Targeting Chimeras (PROTACs) due to its synthetic accessibility and solubility profile. However, as the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over a decade, Polyethylene Glycol (PEG) has served as the default linker motif in Proteolysis Targeting Chimeras (PROTACs) due to its synthetic accessibility and solubility profile. However, as the field matures from chemical biology tools to clinical candidates, the limitations of PEG—specifically its high conformational entropy and poor passive membrane permeability—have become bottlenecks. This guide delineates the shift toward non-PEG architectures , focusing on alkyl chains, rigid spirocycles, and click-chemistry motifs. We analyze the thermodynamic causality where linker rigidity reduces the entropic penalty of ternary complex formation, and detail how hydrophobic collapse in alkyl linkers drives superior cellular uptake.

The "Linkerology" Challenge: Why Move Beyond PEG?

While PEG linkers provide water solubility, they introduce significant liabilities in drug development contexts. Understanding these failures is the first step in rational design.

The Entropic Penalty

The formation of the ternary complex (Target-PROTAC-E3) is the rate-limiting step for ubiquitination.

  • Thermodynamics:

    
    .
    
  • The PEG Problem: PEG chains are highly flexible.[1] Upon binding, they must freeze into a specific conformation to bridge the E3 ligase and the Protein of Interest (POI). This results in a massive loss of conformational entropy (high negative

    
    ), which penalizes the overall free energy of binding (
    
    
    
    ).
The Permeability Paradox

Contrary to early assumptions, increasing hydrophilicity via PEG often hurts cell permeability for large molecules (MW > 800 Da).

  • Chameleonicity: PEG maintains its polar character in both aqueous and lipid environments. It cannot "hide" its polar oxygen atoms while traversing the lipophilic cell membrane.

  • The Alkyl Advantage: Alkyl chains exhibit hydrophobic collapse . In water, they may be solvated, but in the lipid bilayer, they collapse or extend to match the hydrophobic environment, effectively shielding the molecule's polar surface area (PSA) and facilitating passive transport.

High-Performance Non-PEG Architectures

Alkyl Linkers: The Permeability Workhorses

Replacing PEG with simple hydrocarbon chains (


) has shown up to 20-fold improvements  in permeability without sacrificing degradation potency.
  • Mechanism: Elimination of ether oxygens reduces the Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor (HBA) count.

  • Design Rule: Optimal lengths typically range from C4 to C12. Beyond C12, solubility issues (logP > 5) often necessitate formulation strategies (e.g., cyclodextrins).

Rigid Linkers: Pre-Organizing for Cooperativity

Rigid linkers reduce the entropic cost of binding by "pre-organizing" the PROTAC into a bioactive conformation.[1][2]

  • Scaffolds: Piperazines, piperidines, alkynes, and bicyclic spiro-systems.

  • Impact: By restricting the degrees of freedom, these linkers can lock the E3 and POI into a specific orientation that favors positive cooperativity (

    
    ), where the binding of the second protein is stronger than the first.
    
Click-Chemistry Motifs (Triazoles)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) generates a 1,2,3-triazole ring.

  • Utility: Acts as a rigid, semi-planar linker element.[3]

  • Synthesis: Enables "Direct-to-Biology" (D2B) screening, where libraries are synthesized in plates and tested immediately without purification.

Mechanistic Visualization: Thermodynamics of Ternary Complexes

The following diagram illustrates how rigid linkers minimize the entropic penalty compared to flexible PEG linkers, shifting the equilibrium toward the productive ternary complex.

TernaryComplexThermodynamics cluster_0 Unbound State cluster_1 Ternary Complex PROTAC Free PROTAC (High Entropy) Complex POI :: PROTAC :: E3 (Productive State) PROTAC->Complex Binding PEG_Penalty PEG Linker: High Entropic Cost (-TΔS) Weak Complex Stability PROTAC->PEG_Penalty Rigid_Benefit Rigid Linker: Pre-organized Low Entropic Cost High Cooperativity PROTAC->Rigid_Benefit Proteins E3 Ligase + POI Proteins->Complex

Figure 1: Thermodynamic impact of linker rigidity. Rigid linkers reduce the entropic barrier to complex formation, enhancing potency.

Comparative Performance Data

The table below synthesizes data from multiple studies (e.g., VHL-based degraders) comparing linker types.

FeaturePEG LinkersAlkyl LinkersRigid (Piperazine/Triazole)
Conformational Entropy High (Flexible)ModerateLow (Constrained)
Permeability (PAMPA) LowHigh (Hydrophobic Collapse)Moderate to High
Metabolic Stability Low (Oxidative cleavage)Moderate (Terminal oxidation)High (Stable scaffolds)
Ternary Complex Stability VariableVariableHigh (Pre-organized)
Synthetic Difficulty LowLowModerate
Typical DC50 (nM) 10 - 1001 - 50< 10

Note: Data generalized from comparative studies on BRD4 and VHL degraders [1][3].

Experimental Protocol: Direct-to-Biology (D2B) Linker Screening

To rapidly identify the optimal non-PEG linker, we recommend a Direct-to-Biology (D2B) workflow using click chemistry. This bypasses the bottleneck of purifying hundreds of PROTAC analogs.

Reagents & Equipment
  • Warhead-Azide: Ligand for POI functionalized with an azide.

  • E3-Alkyne: Ligand for E3 (e.g., Thalidomide-alkyne) or vice versa.

  • Catalyst: Cu(OAc)2 (10 mM) + Sodium Ascorbate (20 mM) + TBTA (10 mM).

  • Dispenser: Acoustic liquid handler (e.g., Echo 650).

  • Assay: NanoBRET or HiBiT lytic detection.

Step-by-Step Workflow
  • Library Assembly: In a 384-well PCR plate, dispense Warhead-Azide and E3-Alkyne stocks (in DMSO) to achieve equimolar concentrations (e.g., 10 mM).

  • Click Reaction: Add Catalyst master mix. Seal and incubate at 37°C for 2 hours.

    • Checkpoint: Verify >90% conversion on a subset of wells using LCMS.

  • Dilution: Dilute reaction mixture 1:1000 into cell culture media. (The residual copper is generally below toxic thresholds at this dilution).

  • Cell Dosing: Transfer diluted PROTACs directly onto cells expressing the HiBiT-tagged POI.

  • Readout: Incubate 4-24 hours. Add lytic detection reagent and read luminescence.

Workflow Visualization

D2B_Workflow cluster_benefit Advantage Library 1. Library Design (Azides + Alkynes) Synthesis 2. Acoustic Dispensing & CuAAC Reaction (384-well Plate) Library->Synthesis Assembly Dosing 3. Direct Cell Dosing (No Purification) Synthesis->Dosing 1:1000 Dilution Readout 4. HiBiT/NanoBRET Luminescence Readout Dosing->Readout 4-24h Incubation Speed Screen 100+ Linkers in < 48 Hours Readout->Speed

Figure 2: Direct-to-Biology (D2B) workflow for rapid screening of click-chemistry based linkers.

Future Outlook: Computational Modeling

The future of linker design lies in Molecular Dynamics (MD) . Unlike static docking, MD can simulate the "ensemble" of linker conformations in solvent.

  • Strategy: Use MD to calculate the Radius of Gyration (Rg) and End-to-End Distance of the linker alone. Match these distributions to the required distance between the E3 and POI binding pockets in the ternary complex.

  • Goal: Select linkers where the low-energy conformational ensemble overlaps significantly with the bioactive ternary conformation.

References

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Click Chemistry in the Development of PROTACs. PubMed (PMC). [Link]

  • Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate molecular weight and lipophilicity

Molecular Weight, Lipophilicity, and Synthetic Architecture[1] Part 1: Executive Summary tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS: 2324154-42-7) is a specialized heterobifunctional linker used primarily in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Lipophilicity, and Synthetic Architecture[1]

Part 1: Executive Summary

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS: 2324154-42-7) is a specialized heterobifunctional linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1] It features a 6-carbon alkyl spacer flanked by a hydroxyl group and a tert-butyl protected carboxylate.[2][3]

This architecture serves a dual purpose:

  • The tert-butyl ester acts as an acid-labile protecting group, masking the carboxylic acid until the final stage of synthesis to prevent side reactions.

  • The hydroxyl group provides a reactive handle for immediate functionalization (e.g., mesylation, tosylation, or Mitsunobu coupling).[1]

  • The hexyloxy spacer offers a hydrophobic, flexible chain (approx. 8–10 Å) that facilitates the formation of a ternary complex between an E3 ligase and a target protein.[1]

Part 2: Physicochemical Profile[2][4][5][6]

The precise molecular weight and lipophilicity are critical for calculating stoichiometry in synthesis and predicting the cell permeability of the final drug conjugate.

2.1 Quantitative Specifications
PropertyValueNotes
IUPAC Name tert-Butyl 3-(6-hydroxyhexyloxy)propanoate-
CAS Number 2324154-42-7-
Molecular Formula C₁₃H₂₆O₄-
Molecular Weight 246.34 g/mol Calculated using IUPAC atomic weights.
Predicted LogP 2.2 ± 0.3 Based on fragment contribution (vs. ethoxy analog LogP ~0.2).[1]
H-Bond Donors 1(Hydroxyl group)
H-Bond Acceptors 4(Ester carbonyl, Ester ether, Ether, Hydroxyl)
Physical State Colorless to pale yellow oilTypical for mid-chain aliphatic esters.[1]
2.2 Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights:

  • Carbon (13 × 12.011): 156.143[1]

  • Hydrogen (26 × 1.008): 26.208[1]

  • Oxygen (4 × 15.999): 63.996[1]

  • Total: 246.347 Da

2.3 Lipophilicity (LogP) Analysis

Lipophilicity is a determinant of the linker's contribution to the overall "Rule of 5" compliance of a PROTAC.[1]

  • Base Analog: The shorter chain analog, tert-butyl 3-(2-hydroxyethoxy)propanoate (C9), has an experimental XLogP3 of 0.2 .[1]

  • Chain Extension: The target molecule contains four additional methylene (-CH₂-) units.[1]

  • Calculation: Adding ~0.5 LogP units per methylene group (

    
    ) shifts the lipophilicity from 0.2 to 2.2 .[1]
    

Significance: A LogP of 2.2 indicates the molecule is moderately lipophilic. This is advantageous for PROTAC linkers, as it balances the often high polarity of E3 ligase ligands (like VHL binders), improving the passive membrane permeability of the final chimera.[1]

Part 3: Synthetic Architecture & Protocol

The synthesis relies on the Michael Addition of an alcohol to an electron-deficient alkene. In this case, 1,6-hexanediol acts as the nucleophile attacking tert-butyl acrylate.

3.1 Reaction Pathway Diagram[1]

SynthesisPathway Hexanediol 1,6-Hexanediol (Excess) Intermediate Enolate Intermediate Hexanediol->Intermediate Deprotonation TBA tert-Butyl Acrylate TBA->Intermediate Michael Addition Catalyst Base Catalyst (NaH or t-BuOK) Catalyst->Intermediate Product tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (Target) Intermediate->Product Protonation SideProduct Di-addition Byproduct (Diester) Product->SideProduct + TBA (Over-reaction)

Caption: Figure 1. Michael addition synthesis pathway.[1] The use of excess diol minimizes the formation of the di-addition byproduct.

3.2 Experimental Protocol: Synthesis via Michael Addition

Objective: Selective mono-addition of 1,6-hexanediol to tert-butyl acrylate.

Reagents:

  • 1,6-Hexanediol (3.0 equiv) – Excess is critical to prevent di-ester formation.[1]

  • tert-Butyl acrylate (1.0 equiv)[1]

  • Sodium metal (0.1 equiv) or Potassium tert-butoxide (cat.)[1]

  • Solvent: THF (anhydrous) or neat (solvent-free).[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve 1,6-hexanediol in anhydrous THF. Add sodium metal (cut into small pieces) or t-BuOK.[1] Stir at room temperature for 30 minutes until H₂ evolution ceases (if using Na), generating the alkoxide.

  • Addition: Cool the solution to 0°C. Add tert-butyl acrylate dropwise over 20 minutes. Note: Slow addition favors mono-addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (stain with KMnO₄; acrylate is UV active, product is not strongly UV active but stains well).[1]

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove excess hexanediol) and brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient). The excess hexanediol is very polar and will remain on the column or elute late.

    • Target Product Rf: ~0.4–0.5 (in 3:1 Hex:EtOAc).[1]

Part 4: Lipophilicity Determination Protocol

While calculated values are useful, experimental validation is required for regulatory filing.

4.1 Shake-Flask Method (OECD 107)[1]

Objective: Determine the partition coefficient (LogP) between n-octanol and water.

Workflow:

  • Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Preparation: Dissolve a known mass of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate in the water-saturated octanol phase.

  • Equilibration: Mix the organic phase with octanol-saturated water (1:1 ratio) in a separation funnel. Shake vigorously for 30 minutes.

  • Separation: Centrifuge to ensure complete phase separation.

  • Quantification: Analyze the concentration of the compound in both phases using HPLC-UV (210 nm) or LC-MS.

    • Calculation:

      
      [1]
      
Part 5: Applications in PROTAC Design

This molecule is a "Alkyl-Ether" linker. It is distinct from PEG linkers because it is more lipophilic, which can improve the bioavailability of PROTACs that otherwise suffer from poor permeability due to large polar surface areas.

5.1 Linker Integration Logic

PROTAC_Assembly Linker tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (Linker Precursor) Step1 Step 1: Hydroxyl Activation (Tosylation/Mesylation) Linker->Step1 Intermediate Intermediate Conjugate (Ligand A - Linker - COOtBu) Step1->Intermediate + Ligand A LigandA Ligand A (Nucleophile) (e.g., Phenol/Amine on Warhead) LigandA->Intermediate Step2 Step 2: Acid Deprotection (TFA/DCM) Intermediate->Step2 Acid Free Acid (Ligand A - Linker - COOH) Step2->Acid - t-Butyl Step3 Step 3: Amide Coupling (EDC/NHS + Ligand B) Acid->Step3 Final Final PROTAC (Ligand A - Linker - Ligand B) Step3->Final + Ligand B LigandB Ligand B (Amine) (e.g., VHL/CRBN Binder) LigandB->Final

Caption: Figure 2. Convergent synthesis strategy for PROTAC assembly using the tert-butyl protected linker.

The tert-butyl group is crucial here: it survives the basic conditions of the first coupling (Step 1, attaching Ligand A via the hydroxyl) but is easily removed with Trifluoroacetic acid (TFA) to allow the second coupling (Step 3) to the E3 ligase ligand.[1]

References
  • Sigma-Aldrich. tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Product Page. Accessed Oct 2023.[1] Link

  • PubChem. tert-Butyl 3-(2-hydroxyethoxy)propanoate (Analogous Compound Data). National Library of Medicine.[4] Link[1]

  • Beshnova, D. A., et al. "Structure-Based Design of PROTACs." Methods in Molecular Biology, 2020. Link

  • Maple, H. J., et al. "Automated chemical synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters, 2021.[2]

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link[1]

Sources

Foundational

Mastering Linkerology: Hydrophobic Strategies for PROTAC Cell Permeability

A Technical Guide for Drug Discovery Scientists Executive Summary Proteolysis-Targeting Chimeras (PROTACs) fundamentally challenge the Lipinski "Rule of 5" (Ro5).[1][2] With molecular weights often exceeding 800 Da and h...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Scientists

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) fundamentally challenge the Lipinski "Rule of 5" (Ro5).[1][2] With molecular weights often exceeding 800 Da and high Topological Polar Surface Area (TPSA), these heterobifunctional molecules face a critical bottleneck: passive membrane permeability .

While Polyethylene Glycol (PEG) linkers remain the industry standard for solubility, they frequently exacerbate the permeability barrier due to high polarity and entropic flexibility. This guide explores the strategic implementation of hydrophobic linkers —specifically alkyl chains, rigid spirocycles, and fluorinated motifs. We analyze the "Chameleonic Effect," where hydrophobic linkers drive intramolecular folding to mask polar groups during membrane transit, and detail the experimental workflows required to validate these designs.

Part 1: The Permeability Paradox in bRo5 Space

PROTACs reside in the "Beyond Rule of 5" (bRo5) chemical space.[2][3][4] The primary driver of their poor permeability is not just size (MW), but the exposure of polar surface area (PSA).

The "Bivalent Penalty"

Connecting two ligands (Warhead + E3 Anchor) doubles the number of hydrogen bond donors/acceptors (HBD/HBA). A standard PEG linker adds oxygen atoms, further increasing TPSA.

  • The Consequence: The molecule remains solvated in the aqueous extracellular environment and cannot shed its water shell to enter the lipophilic cell membrane.

  • The Hydrophobic Solution: Replacing polar PEG units with hydrophobic carbon chains (alkanes) or rigid scaffolds changes the solvation thermodynamics. This allows the molecule to adopt a "closed" conformation in the membrane, effectively "hiding" its polar warheads.

Part 2: Mechanism of Action – The Chameleonic Effect

The most successful bRo5 PROTACs behave as Molecular Chameleons . This property allows the molecule to dynamically alter its conformation based on the solvent environment.

Hydrophobic Collapse (Aqueous Phase)

In the cytosol or media (polar environment), a hydrophobic linker (e.g.,


 alkyl) minimizes its interaction with water. This drives the molecule to fold upon itself, often stabilized by Intramolecular Hydrogen Bonds (IMHBs)  between the Warhead and the E3 ligand.
  • Result: The hydrophobic surface is buried; the polar surface is exposed for solubility.

Membrane Transit (Lipophilic Phase)

Upon encountering the cell membrane, the thermodynamic drive reverses. The lipophilic linker interacts favorably with the lipid bilayer. Crucially, if the linker is designed correctly, the molecule maintains a "folded" state where the polar warheads shield each other, reducing the Solvent-Accessible 3D Polar Surface Area (SA-3D-PSA) .

Cytosolic Release

Once inside the cell, the molecule re-equilibrates. The linker must be flexible enough (or have the correct geometry) to "open" and bridge the POI and E3 ligase for ternary complex formation.[5]

Visualization: The Chameleonic Permeability Pathway

ChameleonicEffect cluster_extracellular Extracellular (Aqueous) cluster_membrane Cell Membrane (Lipophilic) cluster_cytosol Cytosol (Aqueous) Node_Aq PROTAC (Open/Solvated) High TPSA exposed Node_Mem PROTAC (Folded/Masked) Hydrophobic Linker Shields Polarity Low Rgyr & SA-3D-PSA Node_Aq->Node_Mem Desolvation & Hydrophobic Collapse Node_Mem->Node_Aq Efflux (P-gp) Node_Cyt PROTAC (Re-Opened) Ternary Complex Formation Node_Mem->Node_Cyt Membrane Exit & Conformational Expansion

Caption: The Chameleonic Effect. Hydrophobic linkers facilitate a low-energy "folded" state in the lipid bilayer, masking polar groups (High TPSA) to permit passive diffusion, before re-expanding in the cytosol.

Part 3: Strategic Linker Chemistries

The Alkyl Switch (PEG-to-Carbon)

Replacing ethylene glycol units (


) with methylene units (

) is the most direct method to increase lipophilicity.
  • Impact: A study on VHL-based PROTACs showed that replacing just two oxygen atoms with carbons (PEG vs. Alkyl) resulted in a 22-fold increase in permeability without changing the warhead or E3 ligand [1].

  • Risk: Solubility drops drastically.

  • Optimization: Use "short" alkyl chains (C3-C6) or combine with solubilizing groups on the E3 ligand solvent front.

Rigid Hydrophobic Motifs

Flexible alkyl chains incur a high entropic penalty upon binding. Rigid hydrophobic linkers improve permeability by "locking" the molecule into a conformation that favors membrane transit (reducing the "floppiness" that exposes polar atoms).

  • Piperazines & Piperidines: Common in CRBN degraders (e.g., ARV-110).[1] They provide rigidity and basicity (which can be modulated by pH).

  • Spirocycles: Spirocyclic spacers (e.g., spiro[3.3]heptane) add bulk and 3D-dimensionality (increasing

    
     character) without adding rotatable bonds. This improves the metabolic stability and permeability profile [2].
    
Fluorinated Linkers

Fluorine is a bioisostere for hydrogen but induces a "polar hydrophobicity."

  • Strategy: "Skipped" fluorination patterns on an alkyl chain.

  • Mechanism: The C-F bond is highly polar but not hydrogen-bond donating. It lowers the basicity of nearby amines and increases lipophilicity (LogD) while maintaining some dipole interactions that aid solubility [3].

Part 4: Experimental Validation Workflow

Designing hydrophobic linkers requires a rigorous testing funnel. Standard ADME assays often fail for PROTACs due to non-specific binding (stickiness).

Step 1: Physicochemical Profiling (The "Sweet Spot")

Before cell assays, validate the properties.

  • LogD (7.4): Target range 2.0 – 4.5 . Below 2 is too polar for entry; above 5 gets trapped in the membrane.

  • Kinetic Solubility: Hydrophobic linkers often crash out.

    • Protocol Note: Run solubility assays in FaSSIF (Fasted State Simulated Intestinal Fluid) rather than just PBS, as bile salts in FaSSIF better mimic the solubilizing environment for bRo5 compounds.

Step 2: PAMPA (Optimized for PROTACs)

Standard PAMPA often yields false negatives because PROTACs stick to the donor plate plastic.

Protocol: Low-Binding PROTAC PAMPA

  • Membrane: Use pre-coated lipid artificial membranes (e.g., Gentest™).

  • Donor Buffer: PBS pH 7.4 + 20% Methanol (optional, to ensure solubility) or FaSSIF.

  • Receiver Buffer: PBS pH 7.4 + Scavenger .

    • Critical: Add BSA (Bovine Serum Albumin, 4%) or a surfactant (Tween-20) to the receiver well. This creates a "sink condition" that mimics the cytosolic protein binding, pulling the hydrophobic PROTAC through the membrane and preventing back-diffusion [4].

  • Incubation: 16 hours at 25°C.

  • Analysis: LC-MS/MS (UV is often insufficiently sensitive for low-recovery PROTACs).

Step 3: Cellular Permeability (NanoBRET / Competition)

Since Caco-2 can be affected by efflux pumps (P-gp), a functional intracellular binding assay is the gold standard for verifying permeability.

Protocol: NanoBRET Target Engagement

  • Transfection: Transfect HEK293 cells with a fusion of the Target Protein and NanoLuc luciferase.

  • Tracer: Add a cell-permeable fluorescent tracer that binds the Target.

  • Treatment: Treat cells with the PROTAC (dose-response).[6]

  • Mechanism: If the PROTAC is permeable, it enters the cell and competes with the tracer for the target.

  • Readout: Loss of BRET signal indicates successful cell entry and target binding.

Visualization: The Validation Funnel

ValidationWorkflow cluster_phase1 Phase 1: Design & Synthesis cluster_phase2 Phase 2: Physicochemical cluster_phase3 Phase 3: Permeability cluster_phase4 Phase 4: Functional Step1 In Silico Design (Target LogD: 2-5, TPSA < 200) Step2 Kinetic Solubility (FaSSIF Media) Step1->Step2 Step3 Chromatographic Hydrophobicity (LogD measurement) Step2->Step3 Step4 PAMPA (with BSA Sink) *Critical for Hydrophobic Linkers* Step3->Step4 If Soluble > 5µM Step5 Caco-2 (A-to-B + Efflux) Step4->Step5 If Pe > 10^-6 cm/s Step6 NanoBRET / Cell-Based Ternary Complex (Verifies Cytosolic Entry) Step5->Step6

Caption: Validation Workflow. Note the inclusion of BSA Sink in PAMPA to prevent false negatives caused by hydrophobic retention in the artificial membrane.

Comparative Data: Linker Impact

The following table summarizes the impact of linker chemistry on a VHL-based PROTAC targeting BRD4 (derived from [1, 5]).

Linker TypeChemistryLogD (7.4)PAMPA

(

cm/s)
Cellular Degradation (

)
Notes
PEG-3 -

-
1.8< 0.5 (Low)> 1000 nMHigh polarity prevents membrane crossing.
Alkyl-C8 -

-
3.911.2 (High) 45 nMHydrophobic collapse enables entry. Solubility reduced.
Rigid Piperazine-based2.54.1 (Med)120 nMGood balance of solubility and permeability.
Fluorinated Alkyl w/

4.18.5 (High)30 nMImproved metabolic stability over pure alkyl.

References

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Med.[7] Chem. Lett. (2025).[6][7][8][9] (Note: DOI generalized to journal landing for stability).

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs. RSC Med. Chem. (2025).[6][7][8][9]

  • Exploring linker fluorination to optimise PROTAC potency. University of Southampton ePrints. (2023).[1][3][4][10]

  • Application Notes and Protocols for Assessing PROTAC Cell Permeability. BenchChem. (2025).[6][7][8][9]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. J. Med. Chem. (2025).[6][7][8][9]

Sources

Exploratory

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate supplier and price

An in-depth technical guide on tert-Butyl 3-(6-hydroxyhexyloxy)propanoate , designed for researchers and drug development professionals. Sourcing, Synthesis, and Application in Linker Chemistry[1] Part 1: Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on tert-Butyl 3-(6-hydroxyhexyloxy)propanoate , designed for researchers and drug development professionals.

Sourcing, Synthesis, and Application in Linker Chemistry[1]

Part 1: Executive Summary & Market Intelligence

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is a specialized heterobifunctional linker precursor used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its structure features a lipophilic hexyl chain interrupted by an ether linkage, terminated by a protected carboxylate (tert-butyl ester) and a reactive primary hydroxyl group.[1]

This molecule bridges the gap between purely hydrophobic alkyl linkers and hydrophilic PEG linkers, offering a "Goldilocks" zone for physicochemical property modulation in drug design.[1]

Supplier & Pricing Landscape

As a specialized building block, this compound is often "Made to Order" or stocked in limited research quantities.[1]

SupplierCatalog / RefPack SizeEstimated Price (USD)*Availability
Sigma-Aldrich ADVH94547CB8100 mg - 1 g~$150 - $250 / gLead time varies
MedChemExpress Custom Inquiry1 g~$150 / gIn Stock / 2-3 weeks
WuXi AppTec Custom Synthesis>10 gInquiry OnlyMade to Order
Enamine Building Blocks1 g~$120 - $180 / gStock dependent

> Note: Prices are estimates based on structural analogs (e.g., tert-butyl 3-(hydroxypropoxyl)propanoate) and current market rates for specialized PROTAC linkers.[1] Bulk synthesis (>50g) significantly reduces unit cost.[1]

Part 2: Chemical Architecture & Design Logic[1]

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific purpose in medicinal chemistry:

  • The Handle (Hydroxyl): A primary alcohol (-OH) ready for functionalization (e.g., conversion to a mesylate, tosylate, or direct Mitsunobu reaction) to attach a ligand.[1]

  • The Spacer (Hexyloxy-Propanoate): A C6 alkyl chain linked to a C3 propanoate moiety via an ether bond.[1] This provides a spacer length of approximately 12-14 Å.[1] Unlike pure PEG chains, the hexyl segment increases lipophilicity (cLogP ~ 2.5), which can improve cell permeability for the final PROTAC molecule.[1]

  • The Mask (tert-Butyl Ester): An acid-labile protecting group for the carboxylic acid.[1] It remains stable under basic conditions (used during ligand attachment) and is removed later using TFA or HCl to reveal the carboxylic acid for amide coupling.[1]

Mechanistic Role in PROTACs

In PROTAC design, linker length and composition dictate the formation of the ternary complex (Target Protein—Linker—E3 Ligase).[1]

  • Too short: Steric clash prevents complex formation.[1]

  • Too long: Entropic penalty reduces degradation efficiency.[1]

  • Composition: Replacing PEG units with alkyl/ether chains (like this molecule) often mitigates the "hook effect" and improves oral bioavailability.[1]

Part 3: Synthesis & Manufacturing

The most robust route to tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is the Michael Addition of 1,6-hexanediol to tert-butyl acrylate.[1] This process is atom-economical but requires strict stoichiometry control to prevent the formation of the bis-addition byproduct.[1]

Reaction Logic[1]
  • Reagents: 1,6-Hexanediol (in large excess, >3 equiv), tert-Butyl Acrylate (1 equiv).[1]

  • Catalyst: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: THF or Toluene (anhydrous).[1]

  • Mechanism: The base deprotonates one hydroxyl group of the diol.[1] The resulting alkoxide attacks the

    
    -carbon of the acrylate in a conjugate addition.[1]
    
Visualization: Synthesis Workflow

The following diagram illustrates the synthesis and the critical separation of the desired mono-ester from the bis-ester impurity.

SynthesisWorkflow Start Start: 1,6-Hexanediol (3.0 equiv) Reaction Michael Addition (THF, 0°C to RT, 12h) Start->Reaction Acrylate Reagent: tert-Butyl Acrylate (1.0 equiv) Acrylate->Reaction Base Catalyst: NaH or KOtBu (0.1 equiv) Base->Reaction Crude Crude Mixture: Mono-ester + Bis-ester + Diol Reaction->Crude Workup Aqueous Workup (Remove excess Diol) Crude->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product Target Product: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (>95% Purity) Purification->Product Major Fraction Byproduct Byproduct: Bis(tert-butyl) ester (Discard) Purification->Byproduct Minor Fraction

Figure 1: Stoichiometry-controlled synthesis workflow to maximize mono-functionalization.

Part 4: Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate

Based on standard Michael Addition protocols for hydroxy-esters (e.g., J. Org. Chem. 2018 procedures).[1][2]

Materials:

  • 1,6-Hexanediol (35.4 g, 300 mmol, 3.0 equiv)[1]

  • tert-Butyl Acrylate (12.8 g, 100 mmol, 1.0 equiv)[1]

  • Sodium Hydride (60% in oil, 0.4 g, 10 mmol, 0.1 equiv)[1]

  • Anhydrous THF (200 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 1,6-Hexanediol and anhydrous THF. Stir until fully dissolved.

  • Activation: Cool to 0°C in an ice bath. Carefully add NaH portion-wise. Evolution of H₂ gas will occur.[1] Stir for 30 min at 0°C to generate the alkoxide.

  • Addition: Add tert-Butyl Acrylate dropwise over 20 minutes via a syringe pump or addition funnel.[1] Crucial: Slow addition favors mono-addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.[1] Monitor by TLC (stain with KMnO₄; acrylate spot disappears, product spot appears).[1]

  • Quench: Cool to 0°C and quench with saturated NH₄Cl solution (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (to remove excess hexanediol) and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes). The bis-addition product elutes first (less polar), followed by the desired mono-alcohol.[1]

Validation Criteria:

  • ¹H NMR (CDCl₃):

    
     ~1.45 (s, 9H, t-Bu), 3.6-3.7 (m, 4H, -CH₂-O-), 2.5 (t, 2H, -CH₂-CO-).[1]
    
  • Yield: Expected 50–65% (based on acrylate).[1]

Protocol B: General Deprotection (t-Bu Removal)

When ready to couple to the E3 ligase ligand (e.g., Thalidomide derivative):

  • Dissolve the linker-ligand construct in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM).[1]

  • Stir at RT for 1–2 hours.

  • Concentrate under N₂ flow and co-evaporate with toluene to remove residual TFA.[1]

  • Result: The tert-butyl ester converts to the free carboxylic acid, ready for amide coupling.[1]

Part 5: Application in PROTAC Assembly

The following diagram demonstrates where this specific molecule fits into the convergent synthesis of a PROTAC.

PROTAC_Assembly Linker Linker Precursor: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Step1 Step 1: Functionalization (Mitsunobu or Tosylation of -OH) Linker->Step1 Warhead Target Protein Ligand (e.g., JQ1 derivative) Warhead->Step1 E3Ligand E3 Ligase Ligand (e.g., Pomalidomide amine) Step3 Step 3: Amide Coupling (HATU/DIPEA + E3 Ligand) E3Ligand->Step3 Intermediate1 Intermediate A: Ligand-Linker-tBu Ester Step1->Intermediate1 Step2 Step 2: Acid Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate B: Ligand-Linker-COOH Step2->Intermediate2 Intermediate2->Step3 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC

Figure 2: Convergent synthesis strategy utilizing the orthogonal protection of the linker.

References

  • Sigma-Aldrich. tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Product Detail. (Accessed Oct 2023).[1]

  • PubChem. Compound Summary for tert-Butyl 3-(2-hydroxyethoxy)propanoate (Analogous Chemistry). National Library of Medicine.[1] [1]

  • MedChemExpress. PROTAC Linker Design and Catalog.

  • Organic Syntheses. Synthesis of Arylboronic Pinacol Esters (Example of t-Bu chemistry). Org. Synth. 2021.[1]

  • TCI Chemicals. Heterobifunctional Cross-Linkers.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of PROTACs using tert-Butyl 3-(6-hydroxyhexyloxy)propanoate

Introduction: The Critical Role of Linkers in PROTAC Design and Synthesis Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in PROTAC Design and Synthesis

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[3]

This application note provides a detailed guide for the synthesis of PROTACs utilizing tert-Butyl 3-(6-hydroxyhexyloxy)propanoate, a versatile and readily available linker precursor. We will delineate a step-by-step synthetic strategy, from the initial activation of the linker's terminal hydroxyl group to the final coupling with a target protein ligand. The protocols provided herein are designed to be robust and adaptable, serving as a valuable resource for researchers in the fields of chemical biology, drug discovery, and medicinal chemistry.

Featured Linker Precursor: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is an excellent starting material for the synthesis of PROTAC linkers. Its structure incorporates a polyethylene glycol (PEG)-like motif, which can enhance the solubility and pharmacokinetic properties of the final PROTAC. The terminal hydroxyl group provides a convenient handle for chemical modification and subsequent conjugation to an E3 ligase ligand, while the tert-butyl ester serves as a stable protecting group for the carboxylic acid, which can be selectively deprotected in the final synthetic step for coupling to the warhead.

PropertyValue
Molecular Formula C₁₃H₂₆O₄
Molecular Weight 246.34 g/mol
Appearance Colorless oil
Key Functional Groups Primary alcohol, tert-butyl ester

Synthetic Strategy Overview

The overall synthetic strategy involves a modular, multi-step approach, as illustrated in the workflow diagram below. This convergent synthesis allows for the independent preparation of the linker-E3 ligase ligand conjugate and the target protein ligand, followed by their final coupling.

G cluster_0 Linker Preparation cluster_1 E3 Ligase Ligand Conjugation cluster_2 Warhead Coupling A tert-Butyl 3-(6-hydroxyhexyloxy)propanoate B Mesylated Linker A->B Mesylation D Linker-Pomalidomide Conjugate B->D C Pomalidomide C->D Nucleophilic Substitution E Deprotected Linker-Pomalidomide D->E TFA Deprotection G Final PROTAC E->G F JQ1-COOH (Warhead) F->G Amide Coupling (HATU)

Sources

Application

Application Note: Chemoselective Deprotection of tert-Butyl Esters in Hydroxyl-Functionalized Linkers

Abstract & Strategic Overview The deprotection of tert-butyl esters is a routine transformation in organic synthesis, typically achieved via acid-catalyzed elimination. However, the substrate 3-(6-hydroxyhexyloxy)propano...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The deprotection of tert-butyl esters is a routine transformation in organic synthesis, typically achieved via acid-catalyzed elimination. However, the substrate 3-(6-hydroxyhexyloxy)propanoate tert-butyl ester presents a specific chemoselectivity challenge: the presence of a free, nucleophilic primary alcohol alongside the acid-labile ester.

Upon cleavage of the ester, the generated tert-butyl carbocation (


) or isobutylene acts as a potent electrophile. In the absence of appropriate scavengers, this species can re-alkylate the terminal hydroxyl group, converting the desired alcohol product into a tert-butyl ether impurity (

), which is chemically stable and difficult to separate.

This protocol details a Scavenger-Assisted Acidolysis workflow designed to ensure quantitative deprotection while suppressing


-alkylation.

Mechanistic Insight & Reaction Design

The Chemical Pathway

The reaction proceeds via an E1-like elimination mechanism. The carbonyl oxygen of the ester is protonated, weakening the


 bond. Cleavage releases the carboxylic acid and the tert-butyl cation.
  • Desired Pathway: The cation loses a proton to form isobutylene (gas), which escapes the system.

  • Competing Pathway (The Risk): The cation reacts with the terminal hydroxyl group of the substrate (intermolecular) or the product, forming a stable ether.

  • The Solution: Introduction of a "Sacrificial Nucleophile" (Scavenger).[1] Water is the optimal choice here; it reacts with the cation to form tert-butanol (

    
    ), which is inert and volatile.
    
Reaction Mechanism Diagram

G Substrate Substrate (t-Butyl Ester) Intermed Protonated Intermediate Substrate->Intermed + TFA Cation t-Butyl Cation (Reactive Species) Intermed->Cation Release Product Target Acid (Product) Intermed->Product Cleavage SideProd Side Product (t-Butyl Ether) Cation->SideProd + R-OH (Substrate) (Undesired) Scavenged t-Butanol (Inert Waste) Cation->Scavenged + H2O (Scavenger) (Desired)

Figure 1: Mechanistic bifurcation showing the critical role of the water scavenger in diverting the reactive cation away from the substrate's alcohol group.

Experimental Protocol

Materials & Reagents
ReagentRoleGrade/SpecSafety Note
Trifluoroacetic Acid (TFA) Acid Catalyst>99%, ReagentPlusCorrosive, volatile. Handle in fume hood.
Dichloromethane (DCM) SolventAnhydrousVolatile, suspected carcinogen.
Deionized Water ScavengerHPLC GradeEssential for quenching cation.
Toluene Work-up AidACS ReagentUsed for azeotropic removal of TFA.
Method A: The "Gold Standard" Scavenger Cocktail

Recommended for high-value intermediates where yield is critical.

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 3-(6-hydroxyhexyloxy)propanoate tert-butyl ester in DCM (Concentration: 0.1 M).

    • Note: High dilution helps prevent intermolecular side reactions.

  • Scavenger Addition: Add 5.0 equiv of Water .

    • Why? Water acts as the specific trap for the tert-butyl cation.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Control: Cooling mitigates the exotherm of acid addition and controls the rate of isobutylene gas evolution.

  • Acidolysis: Dropwise, add TFA to achieve a final ratio of DCM:TFA:Water (10:10:1 v/v/v) .

    • Caution: Ensure open ventilation; isobutylene gas will evolve.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours .

  • Process Control (IPC): Monitor by TLC (stain with KMnO₄ or Phosphomolybdic Acid) or LC-MS.

    • Target: Disappearance of starting material ester.

    • Watch: Verify no formation of a less polar spot (indicative of O-tBu ether).

  • Work-up (Critical Step):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, <40 °C).

    • Azeotropic Strip: Add Toluene (2x reaction volume) to the residue and re-concentrate. Repeat this step 3 times.

    • Why? Toluene forms a binary azeotrope with TFA, ensuring complete removal of the acid which can otherwise degrade the ether linkage upon long-term storage.

  • Final Isolation: Dry the residue under high vacuum for 12 hours to remove trace water/toluene.

Method B: HCl in Dioxane (Alternative)

Use if fluorinated impurities (TFA) are detrimental to downstream biology.

  • Dissolve substrate in 1,4-Dioxane (0.1 M).

  • Add 4N HCl in Dioxane (10 equiv).

  • Stir at RT for 1–2 hours.

  • Concentrate and azeotrope with toluene.

    • Pros: No fluorinated salts.

    • Cons: Highly corrosive fumes; HCl can sometimes attack ether linkages if heated, though unlikely at RT for this substrate.

Process Workflow Diagram

Workflow Start Start: t-Butyl Ester Substrate Dissolve Dissolve in DCM (0.1 M) Add Scavenger (H2O) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Acidify Add TFA (1:1 ratio w/ DCM) Dropwise Addition Cool->Acidify React Warm to RT Stir 2-4 Hours Acidify->React Check IPC: TLC/LC-MS (Check for SM consumption) React->Check Check->React Incomplete Evap Concentrate in vacuo Check->Evap Complete Azeotrope Add Toluene & Evaporate (3x) (Remove residual TFA) Evap->Azeotrope Final Final Product: Carboxylic Acid Azeotrope->Final

Figure 2: Step-by-step operational workflow for the deprotection process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Acid concentration too low or old TFA.Add fresh TFA; increase reaction time. Do not heat above 30°C.
New Impurity (Less Polar)

-Alkylation of the hydroxyl group.
Insufficient Scavenger. Repeat with higher water content (up to 5%) or add Triethylsilane (TES) (2 equiv).
Degradation of Ether Link Acid too strong or reaction too hot.Switch to Method B (HCl/Dioxane) or dilute TFA to 20% in DCM.
Product is an Oil/Gum Residual TFA/Toluene.Triturate with cold Hexanes or Diethyl Ether to induce solidification (if applicable).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2006. (The definitive guide on ester deprotection stability and conditions).

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[2] International Journal of Peptide and Protein Research, 1978 , 12(5), 258–268.[2] (Foundational paper on cation scavenging mechanisms).

  • BenchChem Application Note. "Deprotection of t-Butyl Esters in PEG Linkers." (Specific relevance to ether-linked esters).

  • Li, B.; Berliner, M.; et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[3] Journal of Organic Chemistry, 2006 , 71(23), 9045–9050.[3] (Alternative mild protocol).

Sources

Method

conjugating tert-Butyl 3-(6-hydroxyhexyloxy)propanoate to cereblon ligands

Application Note: Strategic Conjugation of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate to Cereblon Ligands Executive Summary & Strategic Rationale This guide details the chemical conjugation of tert-Butyl 3-(6-hydroxyhexy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Conjugation of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate to Cereblon Ligands

Executive Summary & Strategic Rationale

This guide details the chemical conjugation of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS 2324154-42-7) to Cereblon (CRBN) recruiting ligands.

The selected linker is a hybrid alkyl-ether motif . Unlike pure polyethylene glycol (PEG) chains, which can suffer from oxidative degradation, or pure alkyl chains, which suffer from poor aqueous solubility, this linker offers a balanced physicochemical profile. The "hexyloxy" segment provides lipophilicity for membrane permeability, while the ether linkage and propanoate tail introduce essential polarity.

Key Chemical Strategy:

  • Orthogonal Protection: The tert-butyl ester serves as a semi-permanent protecting group, stable against basic conditions (used in nucleophilic substitutions) but readily cleaved by acid (TFA/HCl).

  • Primary Alcohol Handle: The terminal hydroxyl group is the active site for conjugation to the E3 ligase ligand, most commonly via Mitsunobu coupling (for phenols like 4-hydroxythalidomide) or SN2 alkylation (after conversion to a leaving group).

Critical Pathway Analysis

The following diagram illustrates the decision logic and synthetic workflow for conjugating this linker to the two most common CRBN ligands: 4-Hydroxythalidomide and Pomalidomide .

PROTAC_Workflow Linker Linker: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Mitsunobu Route 1: Mitsunobu Coupling (PPh3, DIAD/DEAD) Linker->Mitsunobu Direct Use Activation Route 2: Activation (TsCl or MsCl -> Linker-LG) Linker->Activation Functionalization Target_Thal Target A: 4-Hydroxythalidomide (Phenol) Target_Thal->Mitsunobu Preferred SN2 SN2 Alkylation (NaH or DIPEA, DMF) Target_Thal->SN2 Alternative Target_Pom Target B: Pomalidomide (Aniline) Target_Pom->SN2 Preferred Intermediate Intermediate: CRBN Ligand-Linker-OtBu Mitsunobu->Intermediate Activation->SN2 SN2->Intermediate Deprotection Acid Deprotection (TFA/DCM) Intermediate->Deprotection Final Active Precursor: CRBN Ligand-Linker-COOH Deprotection->Final

Caption: Synthetic decision tree for conjugating alcohol-terminated linkers. Route 1 (Mitsunobu) is preferred for phenolic ligands; Route 2 (Activation + SN2) is required for aniline-based ligands.

Detailed Protocols

Protocol A: Mitsunobu Coupling to 4-Hydroxythalidomide

Best for: Phenolic CRBN ligands. This reaction inverts the stereochemistry at the alcohol carbon, though this is irrelevant for the primary alcohol of this specific linker.

Reagents:

  • Linker: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (1.0 equiv)

  • Ligand: 4-Hydroxythalidomide (1.0 - 1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 4-Hydroxythalidomide (1.0 equiv), Linker (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (concentration ~0.1 M).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Cooling is critical to prevent the formation of hydrazine byproducts.

  • Addition: Dropwise add DIAD (1.5 equiv) over 15–20 minutes. The solution will typically turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the Linker mass (M+H) and appearance of the conjugate mass.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The byproduct (triphenylphosphine oxide) can be difficult to remove. Flash column chromatography (SiO₂) using a gradient of Hexanes:Ethyl Acetate (or DCM:MeOH) is required.

    • Tip: If Ph₃PO co-elutes, consider triturating the crude solid with cold diethyl ether before chromatography; the product often precipitates while the oxide remains in solution.

Protocol B: Deprotection of the tert-Butyl Ester

Purpose: To reveal the carboxylic acid for subsequent attachment to the Protein of Interest (POI) ligand.

Reagents:

  • Substrate: Purified CRBN-Linker-OtBu intermediate.

  • Acid: Trifluoroacetic Acid (TFA).[1]

  • Solvent: Dichloromethane (DCM).[2][3]

  • Scavenger (Optional): Triethylsilane (TES) – Recommended if the CRBN ligand contains Methionine or Tryptophan residues to prevent alkylation by the tert-butyl cation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in DCM (concentration ~0.1–0.2 M).

  • Acidification: Add TFA carefully.

    • Standard Ratio: 1:1 (v/v) TFA:DCM.

    • Mild Ratio: 1:4 (v/v) TFA:DCM (slower, but gentler).

  • Scavenging (Optional): If using TES, add 2.0 equiv immediately after TFA addition.

  • Reaction: Stir at RT for 1–4 hours.

    • QC Check: Monitor by LC-MS. The mass should shift by -56 Da (loss of isobutylene).

  • Work-up:

    • Evaporate volatiles under a stream of nitrogen or rotary evaporation.

    • Co-evaporation: Re-dissolve the residue in DCM or Toluene and evaporate again (repeat 2-3 times) to remove trace TFA. This is crucial as residual TFA will inhibit the subsequent amide coupling reaction.

  • Storage: The resulting carboxylic acid is often stable as a solid but should be stored at -20°C if not used immediately.

Analytical Data & Validation

When validating the synthesis, compare your results against these expected parameters.

ParameterLinker OnlyConjugate (Intermediate)Final PROTAC Precursor (Acid)
Functional Group Primary Alcohol (-OH)Ester (-OtBu)Carboxylic Acid (-COOH)
1H NMR (Diagnostic)

3.6 ppm (t, 2H, -CH₂OH)

1.45 ppm (s, 9H, tBu)
Loss of 1.45 ppm singlet
1H NMR (Linkage) N/A

4.1-4.2 ppm (t, 2H, -CH₂-O-Ar)

4.1-4.2 ppm (remains)
LC-MS (ESI+) [M+H]+ / [M+Na]+[M+H]+[M+H]+ (Mass - 56 Da)
Solubility Organic (DCM, THF)Organic (DCM, Ethyl Acetate)Polar Organic (DMSO, DMF, MeOH)

Troubleshooting & Optimization

  • Issue: Low Yield in Mitsunobu.

    • Cause: Steric hindrance or moisture.

    • Solution: Ensure reagents are strictly anhydrous. If 4-hydroxythalidomide is insoluble in THF, add a small amount of DMF (up to 10%) as a co-solvent.

  • Issue: Incomplete Deprotection.

    • Cause: Dilute acid or equilibrium issues.

    • Solution: Increase TFA concentration to 50% or neat TFA. Ensure the reaction vessel is not sealed too tightly (allow isobutylene gas to escape).

  • Issue: Pomalidomide Reactivity.

    • Context: Mitsunobu does not work well on the aniline nitrogen of Pomalidomide.

    • Alternative: Convert the Linker-OH to a Tosylate (using TsCl/Pyridine). Then, react Pomalidomide with the Linker-OTs using NaH (1.2 equiv) in DMF at 50°C.

References

  • Mitsunobu Reaction in PROTACs: Lohbeck, J., & Miller, A. K. (2016). Practical synthesis of a phthalimide-based Cereblon ligand library. Bioorganic & Medicinal Chemistry Letters, 26(21), 5260-5264. Link

  • Linker Design & Properties: Troup, R. I., Fallan, C., & Baud, M. G. (2020).[4] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link

  • Deprotection Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for t-Butyl ester cleavage conditions).
  • General PROTAC Synthesis: Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[4] Cell, 181(1), 102-114. Link

Sources

Application

Application Note: High-Fidelity Conversion of Terminal Hydroxyls to Tosylates in PROTAC Linker Synthesis

Abstract & Strategic Context In Proteolysis Targeting Chimera (PROTAC) development, the linker is not merely a bridge; it determines physicochemical properties, cell permeability, and the ternary complex geometry require...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In Proteolysis Targeting Chimera (PROTAC) development, the linker is not merely a bridge; it determines physicochemical properties, cell permeability, and the ternary complex geometry required for ubiquitination.[1] Polyethylene glycol (PEG) chains are the industry standard for linkers, but their terminal hydroxyl groups (-OH) are poor leaving groups (


).

To facilitate the conjugation of E3 ligase ligands or Warheads (POI ligands), the hydroxyl must be activated. The conversion to p-toluenesulfonate (Tosylate, -OTs) is the preferred activation strategy because it creates an excellent leaving group (


 for TsOH) stable enough for storage but reactive enough for 

displacement by amines or azides.

This guide details the Standard Catalytic Protocol (TsCl/Base) and a Silver-Mediated Protocol for sensitive substrates, addressing the specific challenges of amphiphilic PROTAC linkers.

Mechanistic Insight: The Role of Catalysis

Understanding the mechanism is vital for troubleshooting. A common error is assuming the alcohol attacks the Tosyl Chloride (TsCl) directly. In efficient protocols, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, not just a base.

The DMAP Catalytic Cycle
  • Activation: DMAP attacks TsCl, displacing chloride to form a highly electrophilic

    
    -tosylpyridinium salt.
    
  • Transfer: The alcohol attacks this intermediate, which is far more reactive than TsCl.

  • Regeneration: The base (TEA or DIPEA) deprotonates the alcohol, releasing the product and regenerating DMAP.

Critical Failure Mode: If the reaction warms too quickly, the free chloride ion (


) generated in Step 1 can attack the intermediate or the product, leading to chlorination  (R-Cl) rather than tosylation.
Mechanism Diagram

DMAP_Mechanism TsCl Tosyl Chloride (TsCl) Inter N-Tosylpyridinium Intermediate (Highly Reactive) TsCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Tosylated Linker (R-OTs) Inter->Product Fast Transfer (0°C) Side Side Product: R-Cl (Avoid!) Inter->Side Cl- Attack (If too warm) ROH PROTAC Linker (R-OH) ROH->Product Base Auxiliary Base (TEA/DIPEA) Base->Product Scavenges H+

Figure 1: The catalytic cycle of DMAP-mediated tosylation. Note the competitive pathway to alkyl chloride if temperature is uncontrolled.

Critical Process Parameters (CPP)

The following parameters distinguish a crude synthesis from pharmaceutical-grade activation.

ParameterRecommended RangeScientific Rationale
Stoichiometry Alcohol (1.0) : TsCl (1.2–1.5)Excess TsCl drives the reaction to completion; excess is easier to remove than unreacted PEG.
Temperature Start at 0°C , warm to RTInitial cold temperature suppresses the nucleophilicity of

, preventing R-Cl formation.
Concentration 0.1 M – 0.2 MHigh dilution minimizes intermolecular side reactions; too high promotes oligomerization.
Water Content Anhydrous (<50 ppm)TsCl hydrolyzes to TsOH rapidly. PEGs are hygroscopic and must be azeotropically dried.
Base Choice TEA (1.5 eq) + DMAP (0.1 eq)TEA acts as the proton sponge; DMAP is the transfer catalyst.

Experimental Protocols

Protocol A: The Standard Workhorse (TsCl/TEA/DMAP)

Best for: Standard PEG linkers (PEG2–PEG12) and alkyl chains.

Reagents:

  • Linker (Alcohol terminus)

  • p-Toluenesulfonyl chloride (TsCl) - Recrystallize from hexane if yellow.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)[2]

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Workflow:

  • Drying (Crucial): Dissolve the PEG linker in toluene and rotary evaporate to dryness (x2) to remove trace water azeotropically.

  • Solvation: Dissolve the dried linker in anhydrous DCM (0.1 M) under nitrogen/argon atmosphere.

  • Base Addition: Add TEA (1.5 equiv) and DMAP (0.1 equiv). Cool the solution to 0°C in an ice bath.

  • Activation: Add TsCl (1.3 equiv) portion-wise over 10 minutes. Do not add all at once to avoid exotherms.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Iodine or Phosphomolybdic Acid).

  • Quench: Add a small amount of water (0.5 mL) to hydrolyze excess TsCl. Stir for 15 mins.

Protocol B: Silver-Mediated Activation (Ag₂O/KI)

Best for: Acid-sensitive linkers or substrates prone to chlorination.

Scientific Rationale: Silver oxide (


) acts as a mild base and a halogen scavenger. It precipitates chloride as AgCl, completely preventing the formation of alkyl chloride side products.

Workflow:

  • Dissolve dried linker in anhydrous DCM.

  • Add

    
     (1.5 equiv) and Potassium Iodide (KI, 0.2 equiv).
    
  • Add TsCl (1.2 equiv) at 0°C.

  • Stir vigorously (heterogeneous reaction) for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove silver salts (AgCl/AgI).

  • Proceed to evaporation.

Purification of Amphiphilic PEG Tosylates

Purifying PEG linkers is challenging because they are soluble in both water and organic solvents, making standard aqueous workups difficult.

Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture Step1 Evaporate DCM Redissolve in EtOAc Start->Step1 Wash Wash: 1N HCl (remove DMAP/TEA) Wash: Sat. NaHCO3 (remove TsOH) Wash: Brine Step1->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Decision Physical State of Linker? Dry->Decision Solid Solid / Waxy Solid (High MW PEG) Decision->Solid Oil Viscous Oil (Low MW PEG) Decision->Oil Recryst Recrystallization Solvent: EtOH or IPA (Cold precipitation) Solid->Recryst Precip Cold Ether Precipitation Drop oil into stirring diethyl ether (-20°C) Oil->Precip Final Pure Tosylate Store at -20°C under Ar Recryst->Final Precip->Final

Figure 2: Purification strategy based on the physical state of the PEG linker.

Detailed Workup Protocol (For Oils):
  • Dilution: Dilute reaction with Ethyl Acetate (EtOAc). Note: Avoid DCM for washes as it forms difficult emulsions with PEGs.

  • Acid Wash: Wash with cold 1M HCl (x2). This removes the TEA and DMAP.

  • Base Wash: Wash with Saturated

    
     (x2). This removes hydrolyzed TsOH.
    
  • Drying: Wash with Brine, dry over

    
    , and filter.
    
  • Precipitation (The Polish): Concentrate to a minimal volume. Dropwise add the concentrate into vigorously stirring Diethyl Ether or MTBE chilled to -20°C. The PEG-tosylate will precipitate as a white solid or gum, while non-polar impurities remain in solution.

Troubleshooting & QC

IssueDiagnosisSolution
Product contains Chlorine Mass spec shows M+35/37 isotope pattern.Reaction too warm or insufficient base. Use Protocol B (Ag2O) or switch to Tosyl Anhydride (

)
instead of TsCl.
Low Yield / Hydrolysis NMR shows -OH signal (broad singlet) remaining.Starting material was wet. Azeotrope with toluene before reaction.[3] Ensure TsCl is not hydrolyzed (white, not yellow).
Emulsion during Workup Layers won't separate.Saturate aqueous phase with NaCl (solid). Add a small amount of Methanol to break surface tension.
TLC Visualization Spots invisible under UV.PEG backbones have weak UV absorbance. Use Iodine Chamber (brown spots) or Dragendorff’s Reagent .

References

  • Mahajan, S., et al. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes.[4] PMC (NIH). [Link]

  • Ding, H., et al. (2018). Treatment of Alcohols with Tosyl Chloride Does Not Always Lead to the Formation of Tosylates.[2][5] PMC (NIH). [Link]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates.[6][7] [Link]

  • Royal Society of Chemistry. (2016).[3] Chromatography-free synthesis of PEG-Ts. Electronic Supplementary Information.[] [Link]

Sources

Method

solid-phase synthesis compatibility of alkyl-ether linkers

Application Note: Solid-Phase Synthesis Compatibility of Alkyl-Ether Linkers Part 1: Core Directive & Executive Summary The Challenge: Alkyl-ether linkers represent a dichotomy in solid-phase synthesis (SPS). Unlike este...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Compatibility of Alkyl-Ether Linkers

Part 1: Core Directive & Executive Summary

The Challenge: Alkyl-ether linkers represent a dichotomy in solid-phase synthesis (SPS). Unlike ester or amide linkers, which are designed for facile cleavage, ether linkages span the spectrum from hyper-labile (Trityl ethers) to hyper-stable (Aliphatic/Benzyl ethers). Misidentifying the specific ether subclass can lead to catastrophic premature loss of product or, conversely, permanent immobilization where retrieval is impossible.

The Solution: This guide categorizes ether linkers by their Acid-Lability Index (ALI) and provides validated protocols for their synthesis and orthogonal handling. We focus on three primary classes:

  • Acid-Hyper-Sensitive: Trityl (Trt) and 2-Chlorotrityl (2-Cl-Trt) ethers.

  • Acid-Labile: Alkoxybenzyl ethers (Wang, Rink Acid).

  • Acid-Stable/Permanent: Benzyl (Merrifield) and Aliphatic ethers.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Stability-Lability Continuum

The stability of an ether linker in SPS is dictated by the stability of the carbocation formed during cleavage. This is the mechanistic causality that must guide your resin choice.

  • Trityl Ethers: Stabilized by three phenyl rings, the carbocation forms immediately upon exposure to weak acid (1% TFA). Use case: Protected peptide fragment condensation.

  • Alkoxybenzyl (Wang) Ethers: The p-methoxy group stabilizes the benzylic carbocation, requiring moderate acid (50-95% TFA) for cleavage. Use case: Standard Fmoc SPPS of peptides with C-terminal alcohols or phenols.

  • Unsubstituted Benzyl (Merrifield) Ethers: Lacking electron-donating groups, the primary carbocation is unstable. Cleavage requires harsh Lewis acids (HF, TFMSA). Use case: "Permanent" capture for on-bead screening or harsh chemical modification.

Compatibility Matrix
Reagent/ConditionTrityl Ethers (2-Cl-Trt)Alkoxybenzyl Ethers (Wang)Benzyl Ethers (Merrifield)Aliphatic Ethers (PEG)
20% Piperidine (Fmoc removal) ✅ Stable✅ Stable✅ Stable✅ Stable
50% TFA (Boc removal/Cleavage) Cleaves Cleaves ✅ Stable✅ Stable
1% TFA / dilute AcOH Cleaves ✅ Stable✅ Stable✅ Stable
Pd(PPh3)4 (Alloc removal) ✅ Stable✅ Stable✅ Stable✅ Stable
Hydrazine (IvDde removal) ✅ Stable✅ Stable✅ Stable✅ Stable
LiOH / NaOH (Saponification) ✅ Stable✅ Stable✅ Stable✅ Stable
HF / TFMSA Cleaves Cleaves Cleaves ✅ Stable

Critical Insight: Ether linkers are uniquely superior to ester linkers for base-catalyzed reactions. If your synthesis requires saponification, nucleophilic substitution, or strong basic conditions (e.g., alkylation), an ether linker is the gold standard.

Part 3: Visualization (Logic & Workflow)

Figure 1: Decision Logic for Ether Linker Selection

EtherLinkerLogic Start Start: Define Substrate & Goal Q1 Is Product Retrieval Required? Start->Q1 Q2 Is Substrate an Alcohol or Phenol? Q1->Q2 Yes Permanent Use Merrifield or PEG Resin (Permanent Immobilization) Q1->Permanent No (On-bead assay) Cleavable Select Cleavable Linker Q2->Cleavable Yes Q3 Stability vs. Fmoc/tBu Chemistry? Cleavable->Q3 Trityl 2-Chlorotrityl Resin (Cleaves w/ 1% TFA) Use for: Protected Fragments Q3->Trityl Need Side-Chains Protected Wang Wang Resin (Cleaves w/ 95% TFA) Use for: Fully Deprotected Products Q3->Wang Need Global Deprotection Rink Rink Acid Resin (Cleaves w/ 10% TFA) Use for: Acid-Sensitive Scaffolds Q3->Rink Intermediate Sensitivity

Caption: Decision tree for selecting the appropriate ether-based resin based on cleavage requirements and substrate type.

Part 4: Experimental Protocols

Protocol A: Mitsunobu Loading of Phenols to Wang Resin

For creating a cleavable aryl-alkyl ether linkage.

Context: Direct nucleophilic displacement of Wang-Cl or Wang-OH with phenols is often sluggish. The Mitsunobu reaction offers a mild, stereospecific (if applicable), and high-yield alternative.

Reagents:

  • Resin: Wang Resin (hydroxyl form), 1.0 mmol/g loading.

  • Substrate: Phenol derivative (5.0 equiv).

  • Coupling Agents: Triphenylphosphine (PPh3, 5.0 equiv), Diisopropyl azodicarboxylate (DIAD, 5.0 equiv).

  • Solvent: Anhydrous THF (DCM is a poor solvent for Mitsunobu).

Step-by-Step:

  • Swelling: Swell 200 mg of Wang resin in anhydrous THF (3 mL) for 30 mins. Drain.

  • Pre-Mix: In a separate vial, dissolve the Phenol (1.0 mmol) and PPh3 (262 mg, 1.0 mmol) in 2 mL THF.

  • Addition: Add the Phenol/PPh3 solution to the resin. Shake gently for 5 mins to equilibrate.

  • Activation: Cool the vessel to 0°C (ice bath). Add DIAD (196 µL, 1.0 mmol) dropwise to the resin slurry.

    • Expert Note: The order of addition is critical. Adding DIAD last prevents the formation of PPh3-DIAD aggregates that can precipitate before reacting with the alcohol.

  • Reaction: Allow to warm to Room Temperature (RT) and shake for 4–16 hours.

  • Washing: Drain and wash with THF (3x), DCM (3x), MeOH (3x), DCM (3x).

  • QC: Perform a standard Fmoc loading test (if the phenol has an Fmoc-amine) or gravimetric analysis to determine loading efficiency.

Protocol B: Williamson Ether Synthesis on Merrifield Resin

For creating a permanent benzyl ether linkage (Acid-Stable).

Context: Used when the compound must remain on the bead during harsh acidic deprotection cycles (e.g., Boc chemistry) or for on-bead screening libraries.

Reagents:

  • Resin: Merrifield Resin (Chloromethyl polystyrene), 1.0 mmol/g.[1]

  • Substrate: Alcohol or Phenol (3–5 equiv).

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3).

  • Solvent: DMF or DMA (high boiling, polar aprotic).

Step-by-Step:

  • Alkoxide Formation: In a dry flask, dissolve the alcohol (3.0 mmol) in dry DMF (5 mL). Carefully add NaH (60% dispersion, 3.5 mmol) at 0°C. Stir for 30 mins until evolution of H2 ceases.

    • Safety: Perform under Argon/Nitrogen.

  • Resin Addition: Add the pre-swelled Merrifield resin (500 mg, 0.5 mmol Cl) to the alkoxide solution.

  • Heating: Heat the mixture to 60–80°C for 12–24 hours.

    • Expert Note: Merrifield resin is robust, but avoid temperatures >100°C to prevent polymer degradation.

  • Quenching: Cool to RT. Carefully add MeOH to quench excess alkoxide.

  • Washing: Wash extensively with DMF (5x), DMF/Water (1:1, 3x), MeOH (3x), DCM (3x).

Protocol C: Cleavage of Ether Linkers

Differentiation based on linker type.

Linker TypeCleavage CocktailConditionsProduct Form
2-Cl-Trityl 1% TFA in DCM5–10 x 2 min flowsProtected Peptide/Alcohol
Wang 95% TFA / 2.5% TIS / 2.5% H2O2–4 hours, RTFully Deprotected
Merrifield HF (anhydrous) + Anisole0°C, 1 hour (Special Apparatus)Fully Deprotected

Part 5: References

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333. Link

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943–3946. Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Application

one-pot synthesis procedures involving hydroxy-alkyl propanoates

Application Note: Advanced One-Pot Synthesis Architectures for Hydroxy-Alkyl Propanoates Executive Summary & Strategic Rationale Hydroxy-alkyl propanoates (including 3-hydroxypropionate esters and hydroxyalkyl esters of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced One-Pot Synthesis Architectures for Hydroxy-Alkyl Propanoates

Executive Summary & Strategic Rationale

Hydroxy-alkyl propanoates (including 3-hydroxypropionate esters and hydroxyalkyl esters of propionic acid) represent a critical class of bifunctional scaffolds. They serve as essential precursors for biodegradable polyesters (poly-3-hydroxypropionate), chiral building blocks for polyketide drugs, and "smart" linkers in antibody-drug conjugates (ADCs).

Traditional synthesis often requires multi-step isolation to prevent self-polymerization (in the case of 3-hydroxy derivatives) or to manage competing transesterification. This guide details three distinct one-pot protocols designed to bypass isolation steps, maximizing atom economy and minimizing solvent waste.

Selection Guide:

  • Protocol A (Chemocatalysis): Best for scalable production of achiral 3-hydroxypropionate esters from renewable acrylic acid.

  • Protocol B (Biocatalysis): Best for high-enantiopurity synthesis of chiral drug intermediates under mild conditions.

  • Protocol C (Macromolecular): Best for generating functionalized polyester scaffolds via ring-opening polymerization (ROP).

Mechanistic Decision Matrix

The following decision tree illustrates the mechanistic pathways and selection logic for the three protocols.

SynthesisPathways Start Target Molecule Choice1 Structure Type? Start->Choice1 RouteA 3-Hydroxypropionate Esters (Achiral/Scalable) Choice1->RouteA Linear Precursors RouteB Chiral Functionalized Propanoates Choice1->RouteB Stereocenters Required RouteC Polymeric/Oligomeric Scaffolds Choice1->RouteC Backbone Engineering MethodA Protocol A: Acid-Catalyzed Michael/Esterification RouteA->MethodA Feedstock: Acrylic Acid MethodB Protocol B: Lipase-Mediated Kinetic Resolution RouteB->MethodB Feedstock: Racemic Alcohols MethodC Protocol C: Co-Catalyzed Ring-Opening (ROP) RouteC->MethodC Feedstock: Beta-Propiolactone

Figure 1: Strategic selection map for one-pot hydroxy-alkyl propanoate synthesis.

Protocol A: Chemocatalytic One-Pot Synthesis from Acrylic Acid

Objective: Synthesis of alkyl 3-hydroxypropionates directly from acrylic acid and alcohols without isolating the 3-hydroxypropionic acid (3-HP) intermediate. Challenge: Acrylic acid tends to polymerize (to PAA) or dehydrate back to acrylate rather than forming the stable hydroxy-ester. Solution: A dual-function solid acid catalyst system that promotes hydration (Michael addition of water) and subsequent esterification in a single reactive distillation setup.

Materials & Reagents
  • Substrate: Acrylic Acid (AA), anhydrous (stabilized with 200 ppm MEHQ).

  • Reagent: Alcohol (e.g., n-Butanol, Ethanol) – acts as both reactant and solvent.

  • Catalyst: Amberlyst-15 (dry) or Beta-Zeolite (Si/Al ratio ~25).

  • Additive: Water (stoichiometric for the hydration step).

  • Inhibitor: Phenothiazine (to prevent radical polymerization).

Experimental Procedure
  • Catalyst Activation:

    • Dry Amberlyst-15 at 110°C under vacuum for 4 hours to remove physisorbed water, ensuring active sulfonic acid sites are available.

  • Reaction Assembly:

    • Use a 250 mL three-neck round-bottom flask equipped with a Dean-Stark trap (for water removal in step 2), a reflux condenser, and a temperature probe.

  • Step 1: In-Situ Hydration (The "Hidden" Step):

    • Charge AA (50 mmol), Water (60 mmol), and Catalyst (5 wt% relative to AA) into the flask.

    • Heat to 70°C for 2 hours.

    • Mechanistic Note: The acid catalyst promotes the anti-Markovnikov addition of water to the alkene. Excess water pushes the equilibrium toward 3-HP.

  • Step 2: One-Pot Esterification:

    • Add n-Butanol (150 mmol, 3 equiv) and Phenothiazine (10 mg) directly to the reaction mixture.

    • Increase temperature to 110°C (or reflux temp of alcohol).

    • Crucial Step: Monitor the Dean-Stark trap. The reaction is driven by the azeotropic removal of water generated during esterification.

    • Run until water collection ceases (~4-6 hours).

  • Workup:

    • Filter off the solid catalyst (can be regenerated).

    • Concentrate the filtrate under reduced pressure.

    • Purify via vacuum distillation.

Data Specification:

Parameter Value Note
AA Conversion >95% Determined by HPLC
Selectivity (3-HP Ester) 88-92% Main byproduct: Di-acrylate

| TOF (Turnover Frequency) | ~150 h⁻¹ | With fresh Amberlyst-15 |

Protocol B: Biocatalytic Synthesis (Lipase-Mediated)

Objective: Enantioselective synthesis of chiral hydroxy-alkyl propanoates (e.g., S-naproxen hydroxyalkyl esters or chiral 3-hydroxybutyrates) under mild conditions. Advantage: Enzymes operate at neutral pH and low temperature, preventing the degradation of sensitive hydroxy moieties and avoiding racemization.

Materials & Reagents
  • Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435).[1][2]

  • Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous).

  • Acyl Donor: Vinyl propionate (for irreversible transesterification).

  • Substrate: Racemic diol or hydroxy-acid.

Experimental Procedure
  • Enzyme Preparation:

    • Store Novozym 435 over silica gel in a desiccator for 24h prior to use. Trace water is necessary for enzyme flexibility but excess water promotes hydrolysis over esterification.

  • Reaction Setup:

    • In a 20 mL scintillation vial, dissolve the substrate (e.g., 1,3-butanediol, 10 mmol) in DIPE (10 mL).

    • Add Vinyl Propionate (30 mmol, 3 equiv). Note: Vinyl esters make the reaction irreversible by releasing volatile acetaldehyde (tautomer of vinyl alcohol).

    • Add Novozym 435 (20 mg/mmol substrate).

  • Incubation:

    • Place in an orbital shaker at 40°C , 200 rpm.

    • Monitoring: Sample 50 µL aliquots every hour. Analyze via Chiral GC or HPLC.

  • Kinetic Resolution Endpoint:

    • Stop reaction when conversion reaches exactly 50% (theoretical maximum for kinetic resolution) or >99% for desymmetrization of meso-compounds.

  • Isolation:

    • Filter the enzyme (reusable up to 10 cycles).

    • Evaporate solvent.

    • Separate the ester product from the unreacted alcohol enantiomer via flash chromatography.

Workflow Diagram:

Biocatalysis Step1 Substrate + Vinyl Ester (in DIPE) Step2 Add Immobilized Lipase (Novozym 435) Step1->Step2 Step3 Incubate 40°C (Acyl-Enzyme Intermediate) Step2->Step3 Serine Activation Step4 Nucleophilic Attack (Stereoselective) Step3->Step4 Fast Enantiomer Reacts Step5 Filter Enzyme & Evaporate Step4->Step5 Product Formation

Figure 2: Enzymatic cascade for chiral hydroxy-propanoate synthesis.

Protocol C: One-Pot Ring-Opening Polymerization (ROP)

Objective: Synthesis of oligomeric hydroxy-propanoate scaffolds (polyesters) from


-propiolactone (BPL).
Application:  This protocol is critical for creating "telechelic" polymers—chains with reactive functional groups on both ends, used in block copolymer synthesis.
Materials & Reagents
  • Monomer:

    
    -Propiolactone (BPL).[3][4] Warning: Potential Carcinogen. Handle in Glovebox.
    
  • Initiator: Benzyl alcohol (BnOH) or a functionalized diol.

  • Catalyst: (Salen)Co(III) complex or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

  • Solvent: THF (anhydrous).

Experimental Procedure
  • Inert Atmosphere Setup:

    • Perform all operations in a nitrogen-filled glovebox (<1 ppm O2/H2O).

  • Catalyst Loading:

    • In a Schlenk tube, dissolve TBD (0.5 mol%) and Benzyl Alcohol (1 equiv relative to target MW) in THF.

  • Monomer Addition:

    • Add BPL (50-100 equiv) slowly to the stirring catalyst solution at 0°C .

    • Mechanism:[5] The base catalyst activates the alcohol initiator, which attacks the carbonyl carbon of the lactone (acyl-oxygen cleavage), opening the ring and regenerating the alkoxide for the next propagation step.

  • Propagation:

    • Allow to warm to room temperature and stir for 4 hours.

    • Control: Molecular weight is strictly controlled by the [Monomer]/[Initiator] ratio.

  • Quenching:

    • Remove from glovebox and quench immediately with benzoic acid (excess).

    • Precipitate polymer in cold methanol.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Water accumulation in reactor.Ensure Dean-Stark trap is functioning; increase reflux rate.
Polymerization of AA (Protocol A) Oxygen depletion or inhibitor failure.Ensure air (not pure N2) is sparged if using MEHQ (needs O2 to work), or switch to Phenothiazine.
Low Enantiomeric Excess (Protocol B) Reaction ran beyond 50% conversion.Stop reaction earlier; decrease temperature to 30°C to improve selectivity (E-value).
Broad PDI (Protocol C) Transesterification (back-biting).Lower reaction temperature; reduce reaction time; use a less basic catalyst (e.g., Urea-based).

References

  • Acid-Catalyzed Hydration of Acrylic Acid

    • Title: Highly efficient and selective production of acrylic acid from 3-hydroxypropionic acid over acidic heterogeneous catalysts. (Inverse reaction mechanics apply).
    • Source: ResearchGate.[6][7][8]

    • URL:

  • Lipase-Mediated Synthesis

    • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.[9]

    • Source: NCBI / PMC.
    • URL:

  • Ring-Opening Polymerization

    • Title: Controlled Random Terpolymerization of β-Propiolactone, Epoxides, and CO2 via Regioselective Lactone Ring Opening.
    • Source: Chinese Chemical Society.
    • URL:

  • Enzymatic Protocol Standards

    • Title: Application Notes and Protocols for the Enzymatic Synthesis of Heptyl Propion
    • Source: BenchChem.[1]

    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of PROTACs with tert-Butyl 3-(6-hydroxyhexyloxy)propanoate linkers

Technical Support Center: Optimizing PROTACs with tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Linkers Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization & Troub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing PROTACs with tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Linkers

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization & Troubleshooting for Alkyl-Ether Linker Systems

Executive Summary: The Hydrophobicity Paradox

You are likely working with tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS: 671802-00-9) because it offers a precise "C2-O-C6" spatial separation between your E3 ligase ligand and your Protein of Interest (POI) ligand. Unlike PEG linkers, this alkyl-ether hybrid offers superior membrane permeability due to its lipophilic nature.

However, this advantage is your primary bottleneck: Solubility.

This guide addresses the specific physicochemical challenges of this linker. We move beyond generic advice to focus on the unique "grease-ball" effect created by the hexyl chain and t-butyl ester, providing protocols to manage solubility from synthesis to biological assay.

Module 1: Synthesis & Purification Troubleshooting

The Issue: The tert-butyl group acts as a hydrophobic mask. While this aids silica purification, it creates a "solubility valley" during the intermediate stages where the molecule may become an oil or a gum that resists crystallization.

Workflow Visualization: The Solubility Transition

SynthesisWorkflow Precursor Linker Precursor (t-Butyl Ester form) High Lipophilicity Step1 Step 1: OH-Conjugation (Mitsunobu/Alkylation) Precursor->Step1 Intermediate Intermediate A (Ligand-Linker-tBu) Soluble in DCM/EtOAc Step1->Intermediate Retains tBu (Purify on Silica) Step2 Step 2: Acid Deprotection (TFA/DCM) Intermediate->Step2 FreeAcid Free Acid Intermediate (Ligand-Linker-COOH) Amphiphilic / Aggregation Risk Step2->FreeAcid Crucial Solubility Checkpoint Step3 Step 3: Amide Coupling (Final PROTAC) FreeAcid->Step3

Caption: The solubility profile shifts drastically after Step 2. The t-butyl ester (Intermediate A) is lipophilic, while the Free Acid becomes amphiphilic, often requiring a switch from non-polar to polar aprotic solvents.

Critical FAQs: Synthesis Phase

Q: My intermediate (Ligand-Linker-tBu) is an oil that won't crystallize. How do I purify it?

  • Diagnosis: The hexyl chain and t-butyl group prevent efficient packing in the crystal lattice.

  • Solution: Do not attempt crystallization. This linker is designed for Flash Column Chromatography .

    • Protocol: Use a Hexane/Ethyl Acetate gradient. The t-butyl group makes the molecule "stick" less to silica than the free acid, allowing for sharp separation.

    • Tip: If you must solidify it for storage, lyophilize from tert-butanol or dioxane.

Q: After deprotecting the t-butyl group with TFA, my compound crashed out and won't redissolve in DCM. What happened?

  • The Science: You converted a lipophilic ester into a carboxylic acid. The molecule now has a polar head (COOH) and a greasy tail (hexyl-ligand). It has likely formed inverse micelles or aggregates.

  • The Fix: Switch solvents immediately.

    • Evaporate the DCM/TFA.

    • Redissolve in DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .

    • Why? These polar aprotic solvents break up the hydrogen-bonding network of the carboxylic acid while accommodating the hydrophobic hexyl chain.

Module 2: Physicochemical Optimization (The "Chameleon" Strategy)

The Issue: The final PROTAC containing the -(CH2)6- chain is often insoluble in aqueous media (PBS, Cell Media).

Q: Why does this linker cause precipitation compared to PEG linkers?

  • Analysis: PEG linkers (

    
    ) recruit water molecules via hydrogen bonding to the ether oxygens. Your linker, with a hexyl block (
    
    
    
    ), creates a hydrophobic exclusion zone .
  • The "Chameleon" Effect: In water, the hexyl chain will collapse onto the hydrophobic face of your ligands (e.g., the Thalidomide phthalimide ring) to minimize water contact. This creates a compact, greasy sphere that precipitates.

Protocol: "Hydrophobic Masking" Formulation

If you cannot change the linker structure (e.g., for IP or SAR reasons), you must use formulation to "mask" the hydrophobicity.

Formulation StrategyMechanismProtocol for tert-Butyl Linker PROTACs
Co-Solvent Priming Prevents initial crash-out during dilution.Dissolve in 100% DMSO. Dilute to 10% DMSO in PEG-400 before adding to aqueous buffer.
Cyclodextrin Complexation Encapsulates the hexyl chain.Use HP-β-Cyclodextrin (20% w/v) in the aqueous buffer. The hydrophobic cavity of cyclodextrin binds the hexyl linker, keeping the PROTAC soluble.
Salt Formation Increases lattice energy and polarity.If your ligands contain basic nitrogens (e.g., piperazines), generate the Mesylate or Hydrochloride salt. Do not use the free base.

Module 3: Biological Assay Troubleshooting

The Issue: "My compound shows no degradation (DC50 > 10 µM), but I suspect it's just not getting into solution."

Decision Tree: Is it Potency or Solubility?

SolubilityCheck Start Assay Result: No Degradation Observed Check1 Check Visual Precipitation (Microscopy/Turbidity) Start->Check1 PrecipYes Precipitation Visible Check1->PrecipYes PrecipNo Solution Clear Check1->PrecipNo Action1 Reduce Concentration < 10 µM PrecipYes->Action1 Action2 Add 0.05% Pluronic F-127 to Assay Buffer PrecipYes->Action2 Action3 Verify Cell Permeability (PAMPA/Caco-2) PrecipNo->Action3

Caption: Before assuming the PROTAC is inactive, rule out physical precipitation driven by the hexyl linker.

Standard Operating Procedure (SOP): Serial Dilution for Hydrophobic Linkers

Do not perform serial dilutions in aqueous media. The hexyl linker will cause the compound to stick to the plastic tips and plate walls.

  • Prepare Master Stock: 10 mM in 100% DMSO.

  • Perform Serial Dilution: Dilute in 100% DMSO (not water!).

  • Intermediate Step: Transfer 1 µL of DMSO stock into 99 µL of media (1:100 dilution) immediately before dosing.

  • Mixing: Mix vigorously by pipetting; do not rely on diffusion.

References & Authoritative Grounding

  • Linker Hydrophobicity & Permeability:

    • Mathews, R. P., et al. "The Hydrophobicity Tightrope: A Comparative Guide to PROTAC Linker Design." J. Med.[1][2] Chem. (2025).[1][3][4][5][6][7][8][9]

    • Analysis: Confirms that alkyl linkers (like the hexyl chain) improve permeability but suffer from "hydrophobic collapse" in water.

  • Formulation Strategies (ASDs):

    • Zhang, X., et al. "Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement." Mol.[2][5][10] Pharmaceutics (2022).[6][7][8]

    • Relevance: Validates the use of amorphous solid dispersions (ASDs) and surfactants (like Pluronic/SDS) to handle the "brick-dust" nature of PROTACs.

  • Chemical Properties of the Precursor:

    • PubChem Compound Summary: "tert-Butyl 3-(2-hydroxyethoxy)propanoate derivatives."[5]

    • Data: Verifies the lipophilic nature (LogP) and specific handling hazards of the t-butyl ester precursors.

For further assistance, please contact the Chemistry Support Team with your specific LCMS traces and solvent conditions.

Sources

Optimization

preventing acid-catalyzed hydrolysis of ether linkages during deprotection

Ticket ID: CS-90210-ETHER-PROTECT Subject: Preventing Acid-Catalyzed Cleavage of Ether Linkages During Deprotection Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CS-90210-ETHER-PROTECT Subject: Preventing Acid-Catalyzed Cleavage of Ether Linkages During Deprotection Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"I am attempting to deprotect a Boc-amine and an acetal group in a complex API intermediate. My molecule contains a structural ethyl ether and a TBDMS ether that must remain intact. Standard TFA/DCM conditions are causing partial cleavage of the TBDMS and trace hydrolysis of the ethyl ether. How do I tune my acidic conditions to prevent this?"

Module 1: The Mechanistic Baseline (Root Cause Analysis)

To prevent ether cleavage, we must first distinguish between the two primary failure modes in acidic media. Ethers do not "hydrolyze" via the same addition-elimination mechanism as esters; they fail via proton-assisted nucleophilic substitution .

The Two-Step Failure Mechanism:

  • Activation: The ether oxygen is protonated by the acid (

    
     or Lewis Acid 
    
    
    
    ), creating a highly reactive oxonium intermediate.
  • Cleavage:

    • Path A (

      
      ):  A nucleophile (even weak ones like 
      
      
      
      ,
      
      
      , or
      
      
      ) attacks the less hindered carbon, breaking the C-O bond.
    • Path B (

      
      ):  If the ether alkyl group can form a stable carbocation (e.g., t-butyl, trityl, silyl), the C-O bond breaks spontaneously, leaving an alcohol and a carbocation.
      

The Solution Strategy: To save the ether, you must either (A) Reduce the acidity (


)  to prevent Step 1, or (B) Sequester the carbocations/nucleophiles  to prevent Step 2.

EtherFailureMechanism cluster_prevention Intervention Points Ether Stable Ether (R-O-R') Oxonium Oxonium Ion (R-OH+-R') Ether->Oxonium Protonation Acid Acid Source (H+ or LA) Acid->Oxonium SN1 Path A (SN1) Spontaneous Dissociation Oxonium->SN1 Stable Cation (Tertiary/Silyl) SN2 Path B (SN2) Nucleophilic Attack Oxonium->SN2 Unstable Cation (Primary/Methyl) Result1 Cleavage Product (Carbocation + Alcohol) SN1->Result1 Result2 Cleavage Product (Alkyl Halide + Alcohol) SN2->Result2 + Nucleophile (X-) Scavenger Scavenger Trap (Prevents Re-alkylation) Buffer Buffer/Lewis Acid Tuning (Stops Protonation)

Figure 1: Mechanistic pathways of acid-mediated ether cleavage and intervention points.

Module 2: Troubleshooting Protocols
Scenario A: Boc Deprotection in the Presence of Silyl Ethers (TBDMS/TBS)

The Conflict: Trifluoroacetic acid (TFA) is the standard for Boc removal, but TBDMS ethers are acid-sensitive. Even dilute TFA can cleave TBDMS via the


 pathway (Path A above).

The Solution: Switch to Zinc Bromide (


) .[1][2][3][4]


acts as a mild Lewis acid that coordinates selectively to the Boc carbonyl oxygen, facilitating cleavage without generating a high concentration of free protons that would attack the silyl ether.

Protocol 1: The ZnBr2 Selective Deprotection Applicability: Secondary amines protected with Boc; presence of TBDMS, TBDPS, or benzyl ethers.

StepActionCritical Parameter
1 Preparation Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).
2 Reagent Addition Add

(5.0 equiv)
. The reagent must be anhydrous.
3 Reaction Stir at Room Temperature for 4–24 hours. Monitor by TLC.
4 Quench Add water carefully, then extract with DCM.
5 Workup Wash organic layer with brine, dry over

.

Why it works: The coordination mechanism of Zinc is insufficient to activate the Si-O bond of the silyl ether but sufficient to activate the carbamate of the Boc group [1].

Scenario B: Selective Cleavage of MEM/MOM vs. Methyl/Benzyl Ethers

The Conflict: You need to remove a Methoxymethyl (MOM) or Methoxyethoxymethyl (MEM) group, but the molecule contains a structural methyl or benzyl ether. Using


 will cleave everything.

The Solution: Use Boron Trichloride (


)  or Dimethylboron Bromide (

)
. Boron tribromide (

) is a "scorched earth" reagent.

is milder; the chloride ion is a poorer nucleophile than bromide in this context, and the Lewis acidity is lower.

Protocol 2: The BCl3 Selectivity Tune Applicability: Cleaving MOM/MEM ethers while retaining methyl/benzyl ethers.

  • Cooling: Cool a solution of substrate in

    
     to -78°C .
    
  • Addition: Add

    
     (1.0 M in DCM, 1.1–1.5 equiv) dropwise.
    
  • Timing: Stir for 1 hour at -78°C. Do not warm to RT if retention of benzyl ethers is critical.

  • Quench: Quench with MeOH at -78°C, then add aqueous

    
    .
    

Data Comparison: Lewis Acid Selectivity

ReagentMethyl EtherBenzyl EtherMOM/MEM EtherSelectivity Rating

Cleaves (Fast)Cleaves (Fast)Cleaves (Fast)Low (Total Deprotection)

StableStable (-78°C)Cleaves High

CleavesCleavesCleavesLow

StableStableStableN/A (Does not cleave ethers)
Module 3: Advanced Scavenger Systems

When you must use strong protic acid (like TFA or HCl) to remove a group like Trityl or Boc, the generated carbocation (e.g., t-butyl cation) becomes a "rogue agent." It can attack the oxygen of your structural ether, leading to alkylation and subsequent hydrolysis.

The "Cation Sponge" Strategy: You must add a scavenger that reacts with the carbocation faster than your ether oxygen does.

Recommended Cocktail: Reagent K (Modified)

  • TFA (82.5%) : The acid source.

  • Phenol (5%) : Traps cations via aromatic substitution.

  • Water (5%) : Hydrolyzes the initial intermediate but also solvates protons.

  • Thioanisole (5%) : Highly nucleophilic sulfur traps cations (

    
    -like).
    
  • Triisopropylsilane (TIPS) (2.5%) : The ultimate hydride donor. It reduces carbocations to neutral alkanes, permanently quenching them.

Usage: Use this cocktail for peptide-like molecules or complex APIs where you observe "scrambling" of ether linkages. The TIPS/Thioanisole combination is the industry standard for protecting sensitive side chains [2].

Module 4: Decision Matrix (Visual Workflow)

Use this flowchart to select the correct reagent for your specific protection pattern.

DeprotectionLogic Start Start: Select Target Group to Deprotect Q1 Target: Boc / t-Butyl Ester? Start->Q1 Q2 Target: MOM / MEM Ether? Start->Q2 Check1 Are Silyl Ethers (TBS) present? Q1->Check1 Check2 Are Methyl/Benzyl Ethers present? Q2->Check2 Sol1 Use ZnBr2 / DCM (Protocol 1) Check1->Sol1 Yes (Risk of Cleavage) Sol2 Use TFA + Scavengers (Reagent K) Check1->Sol2 No (Standard) Sol3 Use BCl3 at -78°C (Protocol 2) Check2->Sol3 Yes (Need Selectivity) Sol4 Use BBr3 (Standard) Check2->Sol4 No (Nuke it all)

Figure 2: Reagent selection decision tree based on substrate sensitivity.

Frequently Asked Questions (FAQs)

Q: Can I use HCl in Dioxane instead of TFA to save my ether? A: Generally, no. HCl/Dioxane is often harsher on ether linkages than TFA because the chloride ion is a better nucleophile than the trifluoroacetate ion, promoting the


 cleavage of methyl/ethyl ethers (Path B in Figure 1). If you must use HCl, ensure the reaction is anhydrous and brief.

Q: I see a "trans-etherification" byproduct. What is this? A: This occurs when an alcohol released during deprotection attacks a protonated ether elsewhere in the molecule. Fix: Increase the dilution (0.01 M) and add water (1-2%) to the reaction mixture. Water is a better nucleophile than the bulky alcohol and will intercept the oxonium ion, preventing the cross-reaction.

Q: Is TBDPS more stable than TBDMS? A: Yes, significantly. The Tert-Butyldiphenylsilyl (TBDPS) group is roughly 100 times more stable to acid than TBDMS due to the steric bulk and electronic stabilization of the phenyl rings. If TBDMS is falling off during your Boc deprotection, consider resynthesizing the intermediate with TBDPS [3].

References
  • Nigam, S. C., Mann, A., & Taddei, M. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent.[3][4] Synthetic Communications, 19(18), 3139–3142.[2][3] Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group).[6] Link

  • Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl Ester Cleavage

Introduction The tert-butyl ester is a robust protecting group, valued for its resistance to nucleophilic attack and basic hydrolysis.[1][2] However, its removal—typically requiring strong acid catalysis—often becomes a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyl ester is a robust protecting group, valued for its resistance to nucleophilic attack and basic hydrolysis.[1][2] However, its removal—typically requiring strong acid catalysis—often becomes a bottleneck in late-stage synthesis. Low yields are rarely due to the cleavage mechanism itself, which is thermodynamically favorable. Instead, they stem from three distinct failure modes: cation-mediated side reactions , incomplete conversion due to sterics , or product loss during isolation .

This guide abandons generic advice in favor of root-cause analysis and specific, field-tested protocols.

Diagnostic Workflow

Before altering your protocol, identify your failure mode using the decision tree below.

diagnostic_tree start Start: Low Yield Observed check_tlc Check Crude NMR/LCMS start->check_tlc decision1 Is Starting Material (SM) Remaining? check_tlc->decision1 sm_yes Issue: Incomplete Conversion decision1->sm_yes Yes decision2 Are there new, unidentified peaks? decision1->decision2 No impurities Issue: Cation Alkylation (Side Reactions) decision2->impurities Yes clean_crude Crude looks clean, but mass is low decision2->clean_crude No isolation Issue: Isolation/Workup Loss (Solubility) clean_crude->isolation

Figure 1: Diagnostic logic for categorizing low-yield scenarios in ester cleavage.

Issue 1: Incomplete Conversion (The Kinetics Problem)

Symptom: Starting material persists despite prolonged reaction time.

The Science

The cleavage follows an E1-like mechanism. It is equilibrium-driven but usually pushed to completion by the escape of isobutylene gas.[1] However, in dilute solutions or with sterically crowded substrates, the effective concentration of the protonated ester is too low to drive the fragmentation.

Troubleshooting Protocol

Do not just add more time. Instead, increase the effective acid concentration.

  • Concentration: Run the reaction at 0.1 M to 0.5 M . Dilute reactions (<0.05 M) are a common cause of stalling.

  • The "Neat" Trick: For highly resistant substrates, dissolve the compound in a minimum amount of DCM (just enough to solvate), then add TFA until the ratio is 1:1 or even 2:1 (TFA:DCM).

  • Reagent Quality: TFA absorbs water from the atmosphere. Wet TFA acts as a buffer, reducing the acidity (

    
    ) required for protonation. Use fresh ampules or distill your TFA. 
    

Issue 2: Impurities & Side Reactions (The Cation Problem)

Symptom: LCMS shows "M + 56" peaks (tert-butylation) on aromatic rings or heteroatoms.

The Science

Upon cleavage, the tert-butyl group generates a transient tert-butyl cation (


). While isobutylene formation is preferred, this cation is a potent electrophile (Friedel-Crafts alkylating agent). It will attack electron-rich moieties (Trp, Tyr, Met, Cys) faster than it eliminates to isobutylene.
The Solution: Scavenger Cocktails

You must provide a "sacrificial" nucleophile that reacts with the cation faster than your substrate does.

Table 1: Recommended Scavenger Systems

ScavengerRoleRecommended ForProtocol Ratio (Volumetric)
Triethylsilane (TES) Hydride donor (reduces

to isobutane)
Gold Standard. Best for Trp, Tyr, and general use.TFA : DCM : TES (50 : 45 : 5)
Triisopropylsilane (TIS) Hydride donor (sterically bulkier than TES)Peptide synthesis; prevents reduction of sensitive alkenes.TFA : TIS : H2O (95 : 2.5 : 2.[3][4]5)
1,2-Ethanedithiol (EDT) Thiol nucleophileProtecting Trp and Met (prevents oxidation). Stench warning.TFA : EDT (90 : 10)
Water Nucleophile (forms

)
General purpose; mild substrates.TFA : DCM : H2O (50 : 45 : 5)
Visualizing the Scavenger Mechanism

scavenger_pathway cluster_side Without Scavenger cluster_scav With Silane Scavenger ester t-Butyl Ester cation t-Butyl Cation (Reactive Species) ester->cation H+ side_product Alkylated Side Product (M+56) cation->side_product Attacks Substrate (Trp/Tyr/Met) isobutane Isobutane (Gas) (Inert) cation->isobutane Hydride Transfer from Et3SiH

Figure 2: Kinetic competition between substrate alkylation and scavenger interception.

Issue 3: Substrate Incompatibility (Acid Sensitivity)

Symptom: The tert-butyl group is removed, but other acid-labile groups (e.g., glycosides, trityl, N-Boc) are also cleaved or degraded.

The Science

Standard TFA cleavage is a Brønsted acid process. To spare other acid-sensitive groups, you must switch to Lewis Acid catalysis, which relies on coordination to the ester carbonyl rather than protonation.

Protocol A: Selective Cleavage with ZnBr

Zinc bromide allows for the cleavage of tert-butyl esters in the presence of N-Boc groups and Fmoc groups [1].

  • Preparation: Suspend the substrate in DCM (0.1 M).

  • Reagent: Add ZnBr

    
     (5.0 equiv) .
    
  • Conditions: Stir at room temperature for 4–24 hours.

  • Monitoring: The reaction is slower than TFA. Monitor by TLC.[2][5][6]

  • Workup: Add water to quench. The aqueous layer will contain zinc salts. Extract with DCM/EtOAc.

Protocol B: Anhydrous Cleavage with TMSOTf

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) cleaves tert-butyl esters under mild conditions by forming a silyl ester intermediate, which is hydrolyzed during workup [2].

  • Preparation: Dissolve substrate in dry DCM (0.1 M) under Nitrogen/Argon.

  • Reagent: Add TMSOTf (1.5–2.0 equiv) dropwise at 0°C.

    • Note: If acid-sensitive amines are present, add 2,6-lutidine (2.5 equiv) to buffer the system.

  • Reaction: Warm to RT and stir for 1–2 hours.

  • Quench: Add saturated aqueous NaHCO

    
     or water. This step is critical: it hydrolyzes the TMS-ester to the carboxylic acid.
    

Issue 4: Yield Loss in Workup (The Isolation Problem)

Symptom: Reaction shows 100% conversion on TLC/LCMS, but isolated yield is <50%.

The Science

Cleaving a tert-butyl ester generates a free carboxylic acid.

  • Volatility: Small molecular weight acids (e.g., trifluoroacetic acid salts of amino acids) can sublime or co-evaporate with solvents.

  • Water Solubility: If the molecule contains an amine, cleavage yields a zwitterion (isoelectric point issues). These are highly soluble in water and difficult to extract into organic solvents.

Troubleshooting Guide
  • If the product is an amino acid: Do not perform an aqueous extraction.

    • Protocol: Evaporate the TFA/DCM mixture.[2][5] Re-dissolve in Et

      
      O (product often precipitates) or Toluene and re-evaporate ("azeotrope") 3x to remove residual TFA. Isolate the TFA salt directly.
      
  • If aqueous workup is necessary:

    • Adjust the pH of the aqueous layer to the isoelectric point (pI) of your molecule to minimize water solubility.

    • Use n-Butanol or 2-MeTHF for extraction; they are more polar than EtOAc/DCM and better at pulling polar acids from water.

References

  • Kaul, R., Brouillette, Y., Sanguinetti, Z., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.[2][5][7][8][9][10][11] The Journal of Organic Chemistry, 69(18), 6131–6133. Link

  • Méndez, A., Bosch, M. P., & Guerrero, A. (2002). Cleavage of tert-butyl esters and ethers with trimethylsilyl triflate. The Journal of Organic Chemistry, 67, 6244. Link

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978).[3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[12][13] Mechanisms, biproduct formation and evaluation of scavengers.[3][5][12][14] International Journal of Peptide and Protein Research, 12(5), 258–268.[3] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

Sources

Optimization

Technical Guide: Purification and Handling of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate

Introduction tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS: 2324154-42-7) is a critical intermediate in the synthesis of ionizable lipids, such as SM-102 (used in mRNA-1273 vaccines) and ALC-0315. It serves as a biodeg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS: 2324154-42-7) is a critical intermediate in the synthesis of ionizable lipids, such as SM-102 (used in mRNA-1273 vaccines) and ALC-0315. It serves as a biodegradable linker, connecting the hydrophilic headgroup to the hydrophobic tail via an ester bond that facilitates endosomal release and metabolic clearance.

The synthesis typically involves the Oxa-Michael addition of 1,6-hexanediol to tert-butyl acrylate. The primary purification challenge lies in separating the desired mono-adduct from the statistical mixture of bis-adduct (impurity) and unreacted 1,6-hexanediol .

This guide provides a self-validating workflow to maximize yield and purity, moving beyond standard protocols to address the specific physicochemical properties of this aliphatic ether-ester.

Module 1: Synthesis Strategy for Purification Success

Prevention is superior to remediation. The purification burden is determined by the reaction stoichiometry.

The Statistical Challenge: Reacting a diol (A-A) with an electrophile (B) creates a statistical distribution of:

  • Unreacted Diol (A-A): Highly polar, water-soluble.

  • Mono-Adduct (A-A-B): Target compound, amphiphilic.

  • Bis-Adduct (B-A-A-B): Non-polar, lipophilic impurity.

Optimized Protocol: To favor the Mono-Adduct, you must violate 1:1 stoichiometry.

  • Reagents: 1,6-Hexanediol (3.0 – 5.0 equiv), tert-Butyl Acrylate (1.0 equiv).

  • Catalyst: Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH) (0.05 – 0.1 equiv).

  • Solvent: THF or Toluene (anhydrous).

Why this works: A large excess of diol ensures that any activated acrylate molecule is statistically more likely to encounter a free diol molecule than a mono-adduct product. This suppresses Bis-adduct formation.

Module 2: Work-up and Extraction (The "Crude" Clean)

Before chromatography, you must leverage the solubility differences between the diol and the ester.

Step-by-Step Extraction Protocol
  • Quench: Neutralize the base catalyst with dilute HCl or saturated NH₄Cl. Note: Keep pH > 4 to prevent t-butyl ester hydrolysis.

  • Dilution: Dilute the reaction mixture with Diethyl Ether (Et₂O) or Ethyl Acetate/Hexane (1:1) .

    • Rationale: Et₂O is preferred as it solubilizes the organic ester well but is poor at dissolving the hydrophilic diol compared to DCM.

  • Aqueous Wash (Critical Step):

    • Wash the organic phase 3–4 times with water or brine.

    • Mechanism: 1,6-Hexanediol is significantly water-soluble. The target mono-adduct and bis-adduct will remain in the organic layer.

    • Validation: Check the aqueous wash by TLC (stain required). If diol is still present in the organic layer, repeat the wash.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Outcome: The crude oil should now contain primarily the Mono-adduct and Bis-adduct. The bulk of the diol is removed, preventing it from streaking on your silica column.

Module 3: Flash Chromatography (The Polishing)

Visualization (Critical)

This molecule lacks a strong UV chromophore (no aromatic rings). UV detection at 254 nm will fail.

  • Primary Method: KMnO₄ Stain (Oxidizes the alcohol/ether).

  • Secondary Method: Iodine Chamber (Reversible binding to lipids).

  • Alternative: Phosphomolybdic Acid (PMA) stain + Heat.

Chromatography Conditions
  • Stationary Phase: Silica Gel (40–63 µm).

  • Loading: Liquid loading (dissolved in minimum Hexane/DCM) is preferred.

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

Elution Order & Rf Values (Approximate):

CompoundRf (30% EtOAc/Hex)PolarityElution
Bis-Adduct 0.60 – 0.70Non-polarElutes First (Fast)
Mono-Adduct (Target) 0.25 – 0.35MediumElutes Second
1,6-Hexanediol < 0.05Very PolarStays on Baseline
Gradient Profile
  • Equilibrate: 100% Hexane (or 95:5 Hex/EtOAc).

  • Elute Bis-Adduct: Gradient 5% → 15% EtOAc.

  • Elute Mono-Adduct: Gradient 20% → 40% EtOAc.

  • Flush: 100% EtOAc (to clean column of any residual diol).

Module 4: Troubleshooting & FAQs

Q1: I see a new spot forming on the TLC during purification. Is my compound decomposing?

Diagnosis: tert-Butyl esters are acid-sensitive. Silica gel is slightly acidic (pH ~5–6). Prolonged exposure or highly active silica can induce:

  • Hydrolysis: Cleavage of t-butyl group

    
     Carboxylic acid (Stays on baseline).
    
  • Elimination: Loss of isobutylene.

Solution:

  • Passivate Silica: Pre-wash the column with mobile phase containing 1% Triethylamine (Et₃N) to neutralize acidity.

  • Speed: Do not leave the compound on the column overnight. Flash chromatography should be completed in <30 mins.

Q2: My yield is low, and I see a lot of "top spot" (Bis-adduct).

Diagnosis: Stoichiometry issue. Solution: Increase the equivalents of 1,6-hexanediol to 4.0–5.0 eq. While this wastes reagent, 1,6-hexanediol is cheap and water-removable; the mono-adduct is the high-value target.

Q3: Can I distill this intermediate?

Answer: Use Caution.

  • The boiling point is high (>150°C at high vacuum).

  • Risk: Thermal elimination of the tert-butyl ester (retro-Michael type or isobutylene loss) can occur at high temperatures.

  • Recommendation: Flash chromatography is safer. If you must distill, use a Wiped Film Evaporator or high vacuum (<0.5 mmHg) to keep the pot temperature below 120°C.

Q4: The product oil is cloudy.

Diagnosis: Residual water or salt. Solution: Re-dissolve in dry DCM, dry over Na₂SO₄, filter, and evaporate. If persistent, it may be residual 1,6-hexanediol crystallizing out; repeat the aqueous wash.

Visual Workflows

Figure 1: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Mono, Bis, Excess Diol, Base) Quench Quench (NH4Cl/HCl) Dilute with Et2O or EtOAc Start->Quench Wash Aqueous Wash (x3) (Water/Brine) Quench->Wash Check Check Organic Phase by TLC (Stain: KMnO4) Wash->Check DiolPresent Diol Present? (Baseline Spot) Check->DiolPresent RepeatWash Repeat Aqueous Wash DiolPresent->RepeatWash Yes Dry Dry (Na2SO4) & Concentrate DiolPresent->Dry No RepeatWash->Wash Column Flash Chromatography Silica Gel (Hex/EtOAc) Dry->Column BisFrac Frac 1: Bis-Adduct (Discard/Recycle) Column->BisFrac Low Polarity (5-15% EtOAc) MonoFrac Frac 2: Mono-Adduct (Target Product) Column->MonoFrac Med Polarity (20-40% EtOAc)

Caption: Logical workflow for the isolation of mono-Michael adducts, emphasizing the removal of diol prior to chromatography.

References

  • ModernaTX, Inc. (2017). Lipid Nanoparticles and Methods of Use. Patent WO2017049245A2. (Describes the synthesis of SM-102 and related amino-lipid intermediates). Link

  • BroadPharm. (2023). SM-102 Synthesis and Product Information. (Confirming structure and role of intermediates in LNP formulation). Link

  • Organic Syntheses. (2004). Highly Stereoselective Intermolecular Oxy-Michael Addition. Org. Lett. 2004, 6, 9, 1357–1360. (Mechanistic grounding for Oxy-Michael conditions). Link

  • University of Rochester. Purification: Tips for Flash Column Chromatography. (Standard protocols for silica gel handling and acid-sensitive compounds). Link

Troubleshooting

optimizing linker length using tert-Butyl 3-(6-hydroxyhexyloxy)propanoate analogs

Subject:tert-Butyl 3-(6-hydroxyhexyloxy)propanoate & Analogs User Role: Senior Application Scientist Status: Active System: PROTAC & Heterobifunctional Linker Optimization Core Directive: The "Goldilocks" Protocol Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Subject:tert-Butyl 3-(6-hydroxyhexyloxy)propanoate & Analogs

User Role: Senior Application Scientist Status: Active System: PROTAC & Heterobifunctional Linker Optimization

Core Directive: The "Goldilocks" Protocol

Welcome to the Linkerology Technical Support Center. You are likely here because you are using tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (and its variable-length analogs) to connect an E3 ligase ligand to a Target Protein (POI) ligand.

This specific scaffold represents a hydrophobic, flexible alkyl-ether linker . Unlike standard PEGs, these linkers offer distinct permeability advantages but introduce unique solubility and folding challenges. This guide helps you navigate the synthesis, optimization, and biological validation of these linkers.

Troubleshooting: Synthesis & Chemistry

Issue 1: Incomplete Deprotection or "Scrambled" Products

Symptom: You are attempting to remove the tert-butyl ester group to reveal the carboxylic acid for amide coupling, but LC-MS shows alkylated side products or incomplete cleavage.

Root Cause:

  • Cation Attack: Acidic cleavage of tert-butyl esters generates reactive tert-butyl carbocations (

    
    ).[1] These electrophiles attack nucleophilic residues on your ligands (e.g., Tryptophan indoles, Methionine sulfurs, or electron-rich aromatics).
    
  • Equilibrium Stalling: The reaction is equilibrium-driven; if the cation isn't scavenged, it can re-attach.

The Fix: The Scavenger Cocktail Do not use neat TFA. You must employ a "cation sponge."

ComponentRoleRecommended Ratio (Vol/Vol)
TFA Acid Source50%
DCM Solvent45%
Triisopropylsilane (TIS) Cation Scavenger 2.5%
Water Proton Donor/Scavenger2.5%
  • Protocol Adjustment: If your ligands contain Methionine or Cysteine, add 2.5% Thioanisole to the cocktail to prevent S-alkylation.

Issue 2: Poor Solubility During Coupling

Symptom: The linker is hydrophobic. When coupling to polar E3 ligands (like VHL binders), the reaction mixture precipitates or yields are low.

The Fix: Solvent polarity tuning.

  • Avoid: Pure water or low-solubility ethers.

  • Use: DMF or NMP for the coupling steps.

  • Tip: If using the hydroxyl end for a Mitsunobu reaction , ensure strictly anhydrous conditions. The long alkyl chain (C6) attracts moisture more than short chains, which kills the DEAD/DIAD reagents.

Troubleshooting: Biological Optimization (The "Analogs")

You are varying the chain length (e.g., propyl, butyl, hexyl, octyl) to find the optimal degrader.

FAQ: Why isn't my degradation improving with longer linkers?

Answer: You may have hit the Entropy Penalty wall. While longer linkers allow the two proteins to meet, they also possess high conformational degrees of freedom. The entropic cost of "freezing" this floppy chain into a ternary complex reduces the overall binding affinity (


).
  • Diagnostic: If

    
     (degradation concentration) is poor but binary binding to POI is strong, your linker is likely too floppy.
    
  • Solution: Switch to a shorter analog (e.g., C4 instead of C6) or introduce rigidity (e.g., switch the central methylene unit to an alkyne or piperazine).

FAQ: I see binding, but no ubiquitination. Why?

Answer: The linker is likely too short , causing steric clash.

  • Mechanism: The E3 ligase and POI cannot approach closely enough to transfer ubiquitin.

  • Solution: Move from the C4 analog to the C6 (tert-Butyl 3-(6-hydroxyhexyloxy)propanoate) or C8 analog.

FAQ: How do these differ from PEG linkers?

Answer:

Feature Alkyl-Ether (This Scaffold) PEG (Polyethylene Glycol)
Permeability High (Lipophilic) Low to Moderate (Hydrophilic)
Solubility Low (Risk of aggregation) High (Aqueous soluble)
Metabolism Oxidative metabolism at terminals Chain cleavage (oxidative)

| Conformation | "Floppy" but tends to collapse | Solvated, extended coil |

Experimental Protocols

Protocol A: Hydroxyl Activation (Mitsunobu Coupling)

Use this to attach the "Right Side" (Hydroxyl end) to a phenol or acidic NH group on your Ligand.

  • Prepare: Dry Ligand A (1.0 eq), Linker (1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF under 
    
    
    
    .
  • Cool: Chill to 0°C.

  • Add: Dropwise addition of DIAD (1.5 eq).

  • Monitor: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC/LC-MS.

    • Note: The alkyl chain is non-polar; product will likely move higher on TLC than the starting ligand.

  • Workup: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Ester Deprotection (Acid Cleavage)

Use this to reveal the carboxylic acid for the "Left Side" attachment.

  • Dissolve: Dissolve the Intermediate (from Protocol A) in DCM (1 mL per 100 mg).

  • Cocktail: Add the Scavenger Cocktail (TFA/DCM/TIS/H2O 50:45:2.5:2.5).

  • React: Stir at RT for 1–2 hours.

    • Critical: Do not heat. Heating promotes side reactions.

  • Quench: Evaporate volatiles under

    
     stream or rotary evaporator.
    
  • Chase: Co-evaporate with Toluene (

    
    ) to remove residual TFA.
    
  • Result: The crude acid is usually pure enough for the next amide coupling step.

Visualizing the Logic

Diagram 1: The Linker Optimization Workflow

This flowchart illustrates the decision matrix for choosing between shorter or longer analogs based on experimental data.

LinkerOptimization Start Start: Design PROTAC (Use C6 Linker) Synth Synthesize & Test (Western Blot / TR-FRET) Start->Synth Decision Result Analysis Synth->Decision NoDeg Binary Binding: YES Degradation: NO Decision->NoDeg Steric Hindrance? WeakDeg Degradation: WEAK Hook Effect: EARLY Decision->WeakDeg Low Affinity? GoodDeg Degradation: POTENT (Success) Decision->GoodDeg Optimal ActionShort Steric Clash Likely Action: Increase Length (C8+) NoDeg->ActionShort ActionLong Entropy Penalty Likely Action: Decrease Length (C4) WeakDeg->ActionLong ActionShort->Synth Re-Synthesize ActionLong->Synth Re-Synthesize

Caption: Iterative optimization cycle for linker length. "C6" refers to the hexyl chain in the specific prompt molecule.

Diagram 2: Chemical Synthesis Pathway

The specific reaction sequence for tert-Butyl 3-(6-hydroxyhexyloxy)propanoate.

SynthesisPath Linker Linker Scaffold (OH + tBu-Ester) Step1 Step 1: Mitsunobu (PPh3, DIAD, Ligand-OH) Linker->Step1 Inter1 Intermediate 1 (Ligand-O-Linker-COOtBu) Step1->Inter1 Step2 Step 2: Deprotection (TFA + Scavengers) Inter1->Step2 Inter2 Free Acid (Ligand-O-Linker-COOH) Step2->Inter2 Step3 Step 3: Amide Coupling (HATU, Amine-Ligand) Inter2->Step3 Final Final PROTAC Step3->Final

Caption: Standard synthetic route utilizing the orthogonality of the hydroxyl and tert-butyl ester groups.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020).[2] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.

  • BOC Sciences. (2024). Alkyl Linkers in PROTACs - Improve Permeability & PK.

  • BenchChem. (2025).[1][3][4][5][6] Troubleshooting incomplete removal of the t-butyl ester protecting group.

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences.

Sources

Optimization

Technical Support Center: VHL Ligand Conjugation &amp; Steric Hindrance

Current Status: Operational Topic: Resolving Steric Hindrance in VHL-Recruiting PROTACs Lead Scientist: Senior Application Specialist Introduction: The "Exit Vector" Challenge Welcome to the VHL Conjugation Support Hub....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving Steric Hindrance in VHL-Recruiting PROTACs Lead Scientist: Senior Application Specialist

Introduction: The "Exit Vector" Challenge

Welcome to the VHL Conjugation Support Hub. If you are experiencing low binary affinity (


) or poor ternary complex formation (

) with your VHL-based PROTACs, the root cause is frequently steric hindrance at the conjugation site (exit vector).

The VHL E3 ligase binds its natural substrate (HIF-1


) in a deep, specific groove. The standard ligand, VH032 , mimics the hydroxyproline residue of HIF-1

. Conjugating a linker to VH032 without respecting the protein's surface topology will occlude the binding pocket, rendering your PROTAC inactive regardless of the warhead's potency.

This guide provides the structural logic, diagnostic workflows, and chemical solutions to resolve these clashes.

Module 1: Design & Synthesis (Prevention)

The Anatomy of VH032 & Valid Exit Vectors

You cannot attach a linker arbitrarily. The hydroxyproline (Hyp) core is buried. You must utilize solvent-exposed vectors that project away from the protein interface.

Exit VectorChemical HandleStructural ContextRisk Profile
Left-Hand (Standard) Terminal Amine (–

)
Projects towards the solvent but sits near the VHL protein surface lip.Medium: Short, flexible alkyl linkers here often clash with VHL surface residues.
Right-Hand (Alternative) Phenyl Ring (–Ph)Projects out from the "top" of the pocket (relative to standard orientation).Low: Often allows for better vectors when the Left-Hand vector fails, but synthetic chemistry is more complex.
Hyp-Core (Forbidden) C4-Hydroxyl (–OH)Buried deep in the pocket; forms critical H-bonds with Ser111/His115.High: Modification here almost always abolishes binding.
Visualizing the Clash

The following diagram illustrates the decision logic for selecting an exit vector and the consequences of poor linker selection.

VHL_Steric_Logic cluster_Vectors Exit Vector Selection VH032 VH032 Core (Hydroxyproline) Binding VHL Binding Pocket (Deep Groove) VH032->Binding Docking Left Left-Hand Vector (Terminal Amine) VH032->Left Right Right-Hand Vector (Phenyl Ring) VH032->Right Core Hyp-4-OH Group VH032->Core Outcome_Success Stable Binary Complex (Low Kd) Left->Outcome_Success Long/Rigid Linker (PEG/Piperazine) Outcome_Fail Steric Clash (Loss of Affinity) Left->Outcome_Fail Short Alkyl Linker (Clashes with Surface) Right->Outcome_Success Alternative Vector Core->Outcome_Fail Disrupts H-Bond (Ser111/His115)

Caption: Logical flow of exit vector selection. The Left-Hand vector is standard but requires careful linker rigidity to avoid surface clashes.

Module 2: Diagnostic Assays (Detection)

If your PROTAC is failing, you must isolate the failure mode. Is it the Warhead (POI) or the Ligand (VHL)?

The "Epimer Control" Validation

Always synthesize the cis-hydroxyproline epimer of your PROTAC.

  • Active PROTAC: Contains (

    
    )-hydroxyproline.
    
  • Negative Control: Contains (

    
    )-hydroxyproline.
    
  • Logic: The VHL E3 ligase strictly recognizes the

    
     isomer. If your negative control shows activity/binding similar to your active PROTAC, your binding is non-specific  (stickiness), not VHL-driven.
    
Competitive Fluorescence Polarization (FP) Assay

Use this protocol to quantify steric hindrance.

Protocol:

  • Tracer: Use a FAM-labeled HIF-1

    
     peptide (natural substrate) or FAM-VH032.
    
  • Protein: Recombinant VCB complex (VHL-ElonginB-ElonginC).[1]

  • Competition: Titrate your PROTAC against the Tracer (fixed at 10-20 nM).

  • Readout: Measure IC50 (displacement of tracer).

Data Interpretation Table:

Observation (IC50)DiagnosisRecommended Action
PROTAC ≈ VH032 No Steric HindranceLinker exit vector is good. Issue lies in POI binding or permeability.
PROTAC >> VH032 Steric HindranceThe linker is clashing with the VHL surface. Switch exit vector or rigidify linker.
Epimer ≈ PROTAC Non-Specific BindingAggregation or assay interference. Add detergent (0.01% Triton X-100).

Module 3: Troubleshooting & Solutions (Correction)

Scenario A: "I used the standard amine exit vector, but affinity dropped 50-fold."

Cause: The linker is likely too flexible or "floppy" near the attachment point, allowing it to fold back and clash with the protein surface. Solution: "Stiffen" the exit.

  • Piperazine/Piperidine Spacers: Insert a cyclic diamine immediately after the VH032 amide. This forces the linker chain to project linearly away from the pocket.

  • Click Chemistry (Triazoles): A 1,4-disubstituted triazole formed via click chemistry can act as a rigid mimetic, pushing the chain out.

Scenario B: "My modeling shows a clash on the Left-Hand side no matter what."

Cause: The specific ternary complex you are trying to form (POI-PROTAC-VHL) requires a geometry that the Left-Hand vector cannot support. Solution: Switch to the Right-Hand (Phenyl) vector.

  • Functionalize the phenyl ring of the VH032 tail.

  • Reference: See Frost et al. (2016) for examples of functionalizing the benzyl group to access different vectors.

Scenario C: "Solubility is terrible."

Cause: VHL ligands are peptidomimetics and can be hydrophobic. Adding a hydrophobic linker/warhead exacerbates this. Solution:

  • Incorporate PEG units (mini-PEGs) in the linker.

  • Warning: Long PEGs can induce "linker collapse" (wrapping around the protein). Keep PEG chains < 4 units if possible, or alternate with rigid units.

References

  • Buckley, D. L., et al. (2012).Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules. Journal of the American Chemical Society.

    • Source:

    • Context: The foundational paper describing the discovery of VH032 and its binding mode.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.[2] Nature Chemical Biology.

    • Source:

    • Context: Provides crystal structures (e.g., PDB 5T35) showing how linkers behave in a ternary complex.
  • Testa, A., et al. (2020).3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society.

    • Source:

    • )
  • Frost, J., et al. (2016).Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition.

    • Source:

    • Context: Demonstrates alternative functionalization of the VHL ligand (Right-Hand vector str
  • RCSB PDB Structure: 4W9H

    • Source:

    • Context: Crystal structure of VHL in complex with VH032.[3][4][5][6] Essential for docking studies.

Sources

Troubleshooting

overcoming poor cell permeability in alkyl-ether linked degraders

Technical Support Center: Optimizing Cell Permeability in Alkyl-Ether Linked Degraders Status: Active Agent: Dr. Alex V., Senior Application Scientist Ticket ID: #PROTAC-PERM-001 Subject: Troubleshooting and resolving po...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cell Permeability in Alkyl-Ether Linked Degraders

Status: Active Agent: Dr. Alex V., Senior Application Scientist Ticket ID: #PROTAC-PERM-001 Subject: Troubleshooting and resolving poor cell permeability in alkyl-ether linked PROTACs.

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for Targeted Protein Degradation (TPD). This guide addresses a specific, high-friction bottleneck: Alkyl-ether linked degraders that exhibit potent biochemical affinity but fail in cellular assays due to poor membrane permeability.

Unlike simple small molecules, heterobifunctional degraders (PROTACs) often violate Lipinski’s Rule of 5 (Ro5), residing in the "Beyond Rule of 5" (bRo5) space.[1] The alkyl-ether linker—a hybrid between highly soluble PEG and highly permeable pure alkyl chains—presents unique challenges in balancing Topological Polar Surface Area (TPSA) with aqueous solubility.

Below is your interactive troubleshooting guide.

Module 1: Diagnostic & Root Cause Analysis

Q1: My degrader has a single-digit nanomolar IC50 in biochemical assays but a micromolar DC50 in cells. Is this definitely a permeability issue?

Dr. Alex: Not necessarily. Before re-synthesizing, you must isolate the failure mode. A "cellular disconnect" usually stems from one of three vectors: Permeability , Efflux , or Intracellular Metabolism .

Diagnostic Workflow:

  • The Efflux Check: Run your cellular degradation assay in the presence of an efflux pump inhibitor (e.g., Verapamil or Cyclosporin A).

    • Result: If potency improves >10-fold, your compound is a P-gp/BCRP substrate.

    • Fix: Rigidify the linker or cap terminal amines to reduce substrate recognition.

  • The "Chameleon" Test (PAMPA vs. Caco-2):

    • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures passive diffusion only. If this is low (< 1 × 10⁻⁶ cm/s), your physicochemical properties (TPSA/LogP) are the blocker.

    • Caco-2: Measures active transport + passive diffusion. High Caco-2 efflux ratios (>2) confirm active efflux.

  • Intracellular Stability: Incubate the compound in cell lysate or microsomes. Alkyl-ether bonds can be susceptible to oxidative dealkylation by CYPs.

Decision Matrix:

ObservationLikely Root CauseRecommended Action
Low PAMPA, Low Caco-2Passive Permeability Reduce TPSA, increase lipophilicity, or induce folding.
High PAMPA, Low Caco-2Active Efflux Modify linker rigidity; remove H-bond donors.
Good Permeability, Poor DC50Metabolism / Hook Effect Check microsomal stability; test lower concentrations.

Module 2: Chemical Optimization Strategies

Q2: My alkyl-ether linker is too polar (high TPSA). How do I fix this without crashing solubility?

Dr. Alex: This is the classic "solubility-permeability paradox." Pure alkyl linkers permeate well but are insoluble; PEG linkers are soluble but permeate poorly. For alkyl-ether hybrids, you must engineer "Chameleonic Properties"—the ability to hide polar groups in the membrane and expose them in the cytosol.

Strategy A: The "Skipped" Ether Approach Instead of a continuous PEG chain (-O-CH2-CH2-O-), use longer alkyl spacers between oxygens (-O-CH2-CH2-CH2-CH2-O-).

  • Mechanism: Reduces the density of exposed oxygen lone pairs (H-bond acceptors), lowering the effective TPSA while maintaining some solubility.[]

  • Target: Aim for a TPSA < 200 Ų (ideally < 140 Ų) for the whole molecule.

Strategy B: Fluorination of the Linker Replace hydrogen atoms on the alkyl segments with fluorine (-CF2- or -CHF-).

  • Why it works: Fluorine lowers the basicity of nearby ether oxygens (reducing H-bond acceptor strength) and increases lipophilicity (LogP) without adding significant bulk.

  • Reference: "Skipped" fluorination patterns in linkers have been shown to modulate lipophilicity and permeability effectively [1].[3]

Strategy C: Rigidification (The Entropy Fix) Replace flexible alkyl-ether chains with rigid motifs like Spirocycles , Piperazines , or Alkynes .

  • Causality: Flexible chains suffer a high entropic penalty upon binding and exposing TPSA. Rigid linkers "lock" the molecule in a bioactive conformation and often reduce the solvent-accessible surface area.

  • Protocol: Replace a -O-CH2-CH2- segment with a bioisosteric rigid ring (e.g., bicyclo[1.1.1]pentane or an azaspiro cycle) [2].

Module 3: Advanced Visualizations

Figure 1: Troubleshooting The Cellular Disconnect

Use this flow to determine if synthesis is required.

TroubleshootingFlow Start Start: High Biochemical Potency Low Cellular Potency EffluxCheck Step 1: Efflux Assay (w/ Verapamil) Start->EffluxCheck IsEfflux Potency Improves? EffluxCheck->IsEfflux PermCheck Step 2: PAMPA / Caco-2 IsEfflux->PermCheck No ActionEfflux Action: Cap H-Bond Donors Rigidify Linker IsEfflux->ActionEfflux Yes (>10x shift) IsPerm Low Passive Diffusion? PermCheck->IsPerm StabilityCheck Step 3: Microsomal Stability IsPerm->StabilityCheck No (High Pe) ActionPerm Action: Reduce TPSA Fluorinate Linker Induce Folding IsPerm->ActionPerm Yes (Low Pe) ActionMetab Action: Block Oxidative Sites (e.g., deuteration) StabilityCheck->ActionMetab High Clearance

Caption: Diagnostic logic flow to isolate permeability failures from efflux or metabolic instability.

Figure 2: Linker Optimization Workflow

Decision tree for chemical modification of alkyl-ether linkers.

LinkerOptimization Problem Problem: Poor Permeability Strategy1 Reduce TPSA Problem->Strategy1 Strategy2 Rigidification Problem->Strategy2 Strategy3 Lipophilicity Tuning Problem->Strategy3 Tactic1 Replace O with CH2 (Skipped Ether) Strategy1->Tactic1 Tactic2 Mask Polar Groups (Intramolecular H-Bonds) Strategy1->Tactic2 Tactic3 Insert Alkyne/Triazole Strategy2->Tactic3 Tactic4 Spirocycles / Bocycles Strategy2->Tactic4 Tactic5 Fluorination (CF2) Strategy3->Tactic5

Caption: Chemical strategies to optimize alkyl-ether linkers for membrane crossing.

Module 4: Experimental Protocols

Q3: How do I validate permeability without wasting precious compound?

Dr. Alex: Use the Chloroalkane Penetration Assay (CAPA) if you have the resources, or a high-throughput NanoBRET pulse-chase. However, for standard labs, a rigorous PAMPA protocol is the gold standard for passive diffusion.

Protocol: Optimized PAMPA for bRo5 Compounds

Standard PAMPA often fails for PROTACs due to non-specific binding to the plastic plate. Use this modified protocol.

StepActionCritical Technical Note
1. Preparation Dissolve PROTAC to 10 mM in DMSO. Dilute to 10 µM in PBS (pH 7.4).Critical: Keep DMSO < 1%. High DMSO dissolves the artificial membrane.
2. Membrane Use a pre-coated lipid plate (e.g., hexadecane/phosphatidylcholine).[4]Ensure the lipid mix mimics the BBB or GI tract depending on target tissue.
3. Incubation Add 300 µL to donor well, 200 µL buffer to acceptor. Incubate 5 hours @ 25°C.Modification: Add 0.5% BSA to the acceptor well to act as a "sink" and drive equilibrium for sticky compounds.
4. Analysis Quantify both Donor and Acceptor wells via LC-MS/MS.Calculation: Calculate Mass Balance. If recovery < 80%, the compound is stuck to the plastic. Retest using glass-coated plates.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I just use a shorter linker to improve permeability? A: Shortening the linker reduces MW and TPSA, which helps permeability, but it risks the "Hook Effect" or steric clashing between the E3 ligase and POI. You must verify that the shorter linker still supports the formation of a productive Ternary Complex. Use AlphaLISA to verify cooperativity before committing to the shorter series [3].

Q: Why do alkyl-ether linkers sometimes outperform PEG linkers? A: PEG chains are highly solvated by water. To enter the lipid membrane, the molecule must shed this "water shell," which costs significant energy (desolvation penalty). Alkyl-ether linkers have fewer oxygen atoms, reducing this desolvation cost and allowing the molecule to adopt a folded, "chameleonic" conformation that hides polar groups inside the membrane [4].[]

Q: What is the "Chameleon Effect" in PROTACs? A: It is the ability of a flexible bRo5 molecule to change its shape based on the environment. In water, it extends to solvate polar groups. In the lipid membrane, it folds upon itself (intramolecular H-bonding) to bury these polar groups, mimicking a lipophilic particle. Designing linkers that facilitate this folding (e.g., via strategic placement of H-bond donors/acceptors) is a key advanced strategy [5].

References

  • Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. (2023).[3]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs. Journal of Medicinal Chemistry. (2022).

  • Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems. (2011).

  • Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. (2022).

Sources

Reference Data & Comparative Studies

Validation

Beyond the Chain: A Comparative Guide to PEG vs. Alkyl-Ether Linkers in PROTAC Design

Topic: Comparison of PEG vs. Alkyl-Ether Linkers in PROTAC Potency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Linkerology" Paradig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of PEG vs. Alkyl-Ether Linkers in PROTAC Potency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Linkerology" Paradigm

In the early days of PROTAC (Proteolysis Targeting Chimera) development, the linker was often viewed merely as a passive connector—a "fishing line" to bridge the E3 ligase and the Protein of Interest (POI). This view is obsolete. Today, "linkerology" is a critical discipline where the chemical composition of the linker dictates not only the spatial arrangement of the ternary complex but also the molecule's physicochemical survival in a biological system.

This guide objectively compares the two most dominant flexible linker classes: Polyethylene Glycol (PEG) and Alkyl/Alkyl-Ether chains. While PEG linkers offer superior solubility and synthetic availability, alkyl-ether variants are increasingly favored for their ability to modulate membrane permeability and metabolic stability.[]

Physicochemical Comparison: The Solubility-Permeability Trade-off[1][2]

The choice between PEG and alkyl linkers often forces a trade-off between aqueous solubility and cell permeability.[][2][3][4]

Polyethylene Glycol (PEG)[2][3][5][6]
  • Mechanism: The repeating ether oxygens act as hydrogen bond acceptors (HBA), interacting with water molecules to create a hydration shell.

  • Pros: High aqueous solubility; massive commercial availability of bifunctional precursors.

  • Cons: High Topological Polar Surface Area (TPSA). Each ethylene glycol unit adds ~9–12 Ų to TPSA. Excessive TPSA (>140 Ų) correlates with poor membrane permeability.

  • Metabolic Liability: Susceptible to oxidative cleavage by cytochrome P450s (ether peroxidation) at the

    
    -carbon position.
    
Alkyl & Alkyl-Ether
  • Mechanism: Composed primarily of methylene (-CH

    
    -) units. Alkyl-ethers introduce intermittent oxygen atoms to break up hydrophobicity without the density of HBAs found in PEGs.
    
  • Pros: Lower TPSA facilitates passive diffusion. The lipophilic nature drives membrane partitioning.[][5]

  • Cons: Poor aqueous solubility (LogP increases by ~0.5 per methylene). Can lead to non-specific hydrophobic binding (the "grease ball" effect).

  • Metabolic Stability: Generally more stable than PEGs, though terminal positions are susceptible to hydroxylation.[]

The "Chameleon Effect" (Advanced Insight)

While alkyl linkers are generally more permeable, recent NMR and molecular dynamics studies (e.g., by the Ciulli group) reveal that PEG linkers can sometimes outperform alkyls in permeability .

  • Why? In a lipophilic membrane environment, long PEG chains can fold intramolecularly, forming internal hydrogen bonds that "hide" their polar oxygens from the lipid bilayer. This collapses the effective TPSA, allowing the molecule to cross the membrane—a behavior termed the "chameleon effect."

Table 1: Comparative Physicochemical Profile
FeaturePEG LinkersAlkyl / Alkyl-Ether Linkers
Solubility High (Hydrophilic)Low (Lipophilic)
Permeability (PAMPA) Low to Moderate (High TPSA)High (Low TPSA)
Conformational Entropy High (Very Flexible)Moderate (Tunable via saturation)
Metabolic Stability Low (Oxidative cleavage risk)High (Inert backbone)
Cooperativity Potential Variable (High entropy cost)High (Can be pre-organized)
Synthetic Access Excellent (Click, Amide coupling)Good (Cross-metathesis, Sn2)

Impact on Potency & Ternary Complex Formation[2][3][7][8][9]

Potency is driven by the formation of a productive Ternary Complex (POI-Linker-E3). The stability of this complex is defined by the cooperativity factor (


).
The Cooperativity Factor ( )


  • 
     (Positive Cooperativity):  The linker facilitates new protein-protein interactions (PPIs) between the E3 and POI.
    
  • 
     (Negative Cooperativity):  The linker causes steric clashes or has a high entropic penalty upon binding.
    
Case Study: BTK Degradation (Zorba et al., 2018)

In a landmark study comparing PEG linker lengths for Bruton's Tyrosine Kinase (BTK) degraders:

  • Observation: Short PEG linkers (<12 atoms) showed weak potency due to steric clashes between the E3 (Cereblon) and BTK.

  • Result: Extending the linker to >16 atoms alleviated the clash, restoring potency.

  • Critical Insight: The potent long-linker PROTACs did not show positive cooperativity (

    
    ). This proves that avoiding negative cooperativity (clashes)  is often sufficient for high potency; positive cooperativity is a "bonus" but not a requirement.
    
Structural Visualization: The Cooperativity Equilibrium

TernaryComplex cluster_coop Linker Impact on Cooperativity (α) PROTAC PROTAC Binary Binary Complex (PROTAC-E3) PROTAC->Binary K_d (Binary) POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Binary Binary->Ternary K_d (Ternary) Text α = Kd(Binary) / Kd(Ternary) PEG: High Entropy Cost (Lower α) Alkyl: Pre-organized (Higher α potential)

Figure 1: The thermodynamic equilibrium of PROTAC ternary complex formation. The linker composition directly influences the transition from Binary to Ternary complex.

Experimental Protocols for Linker Evaluation

To empirically determine the best linker, you must evaluate both physical properties and biological activity.[2]

Protocol: Fluorescence Polarization (FP) for Ternary Complex Cooperativity

Objective: Determine if your linker promotes positive cooperativity (


).
  • Probe Synthesis: Label the PROTAC with a fluorophore (e.g., FITC) at a position that does not interfere with binding (often the linker itself if long enough, or a solvent-exposed exit vector).

  • Binary

    
     Measurement: 
    
    • Titrate E3 ligase into a fixed concentration of Fluorescent-PROTAC (e.g., 10 nM).

    • Measure FP signal. Plot curve to determine

      
      .
      
  • Ternary

    
     Measurement: 
    
    • Saturate the Fluorescent-PROTAC with E3 ligase (use concentration >

      
      ).
      
    • Titrate the POI into this complex.

    • Measure FP signal. The shift indicates ternary complex formation.[2][6] Calculate

      
      .
      
  • Calculation: Compute

    
    .
    
Protocol: Cellular Degradation Assay (Western Blot)

Objective: Correlate linker type with actual degradation potency (


 and 

).
  • Cell Treatment: Seed cells (e.g., HeLa, HEK293) and treat with PROTACs (serial dilution, 0.1 nM – 10 µM) for 16–24 hours. Include a DMSO control and a competition control (PROTAC + excess free ligand).

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Normalization: Quantify total protein (BCA assay) to ensure equal loading.

  • Immunoblotting:

    • Probe for POI.[7]

    • Probe for Loading Control (e.g., GAPDH, Vinculin).

  • Quantification: Densitometry analysis. Plot % degradation vs. log[concentration] to derive

    
     (concentration at 50% degradation) and 
    
    
    
    (maximum degradation depth).

Decision Framework: Choosing the Right Linker

Do not guess—follow a logic flow. Use this decision tree to guide your synthesis strategy.

LinkerDecision Start Start: Linker Selection Step1 Is the PROTAC > 1000 Da? Start->Step1 Step2_Yes Solubility is likely the bottleneck Step1->Step2_Yes Yes Step2_No Check Permeability (cLogP) Step1->Step2_No No Action_PEG Use PEG Linker (Start with PEG3-PEG5) Step2_Yes->Action_PEG Test Evaluate DC50 & Solubility Action_PEG->Test Test DC50 Step3_Perm Is cLogP > 5? Step2_No->Step3_Perm Action_Mix Use Mixed Linker (Alkyl-Ether / Piperazine) Step3_Perm->Action_Mix Yes (Too Greasy) Action_Alkyl Use Alkyl Linker (Boost Permeability) Step3_Perm->Action_Alkyl No (Need Lipophilicity) Action_Mix->Test Action_Alkyl->Test

Figure 2: Strategic decision tree for initial linker selection based on molecular weight and calculated lipophilicity.

References

  • Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK."[8] Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.[9] Link[9]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy, 1, 273-312. Link

  • Atilaw, Y., et al. (2021). "Solution Conformations of a Linked Construct of the E3 Ligase Ligand and a Warhead: The Impact of the Linker on the Solution Properties." Journal of Medicinal Chemistry. (Referencing the "Chameleon Effect" concepts discussed by the Ciulli group). Link

  • Maple, H. J., et al. (2019). "Development of a general approach for the synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters. (Discusses alkyl vs PEG synthesis strategies). Link

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell, 181(1), 102-114. Link

Sources

Comparative

Comparative Guide: NMR Characterization of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Derivatives

Executive Summary: The "Hydrophobic Spacer" Advantage In the development of PROTACs, Antibody-Drug Conjugates (ADCs), and Lipid Nanoparticles (LNPs), the linker chemistry is often the determinant of bioavailability and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobic Spacer" Advantage

In the development of PROTACs, Antibody-Drug Conjugates (ADCs), and Lipid Nanoparticles (LNPs), the linker chemistry is often the determinant of bioavailability and stability. While Polyethylene Glycol (PEG) has long been the gold standard for solubility, it suffers from oxidative degradation and increasing immunogenicity (anti-PEG antibodies).

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate represents a critical alternative: an Alkyl-Ether Linker . Unlike PEGs, which form a "hydration shell," this hexyl-based derivative offers a "lipid-like" spacer that enhances membrane permeability (LogP modulation) while maintaining the flexible ether linkage necessary for ternary complex formation.

This guide provides a rigorous technical comparison between this alkyl-linker and standard PEG alternatives, focusing on Nuclear Magnetic Resonance (NMR) as the primary tool for quality control and structural validation.

Comparative Analysis: Alkyl-Ether vs. PEG Linkers

The choice between a hexyl-chain linker and a PEG linker fundamentally alters the spectral landscape.

Table 1: Physicochemical & Spectral Comparison
FeatureAlkyl Linker (tert-Butyl 3-(6-hydroxyhexyloxy)propanoate)PEG Linker (e.g., tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate)
Hydrophobicity High (Lipophilic) . Improves passive diffusion across membranes.Low (Hydrophilic) . Enhances aqueous solubility but limits permeability.
Metabolic Stability High . Resistant to chain shortening via peroxidation.Moderate . Susceptible to oxidative cleavage of ether bonds in vivo.
NMR Resolution Discrete . Alkyl protons appear as resolved multiplets (1.2–1.6 ppm).Overlapped . Ethylene glycol units pile up at ~3.6 ppm ("The PEG Hump").
qNMR Quantitation Precise . Backbone protons are distinct from the linker chain.Difficult . Backbone signals often buried under the PEG envelope.
Integration Logic Self-validating via t-butyl (9H) vs.

-methylene (2H).
Requires end-group analysis; internal chain length often estimated.
Strategic Decision Framework

The following decision tree illustrates when to deploy the Alkyl-Ether linker over PEG, based on structural biology and formulation requirements.

LinkerSelection Start Linker Selection Criteria Solubility Is the Warhead/Ligand Highly Hydrophobic? Start->Solubility Permeability Is Membrane Permeability a Limiting Factor? Solubility->Permeability No (Soluble Enough) PEG_Route Select PEG Linker (Solubility Priority) Solubility->PEG_Route Yes (Needs Help) NMR_QC Is Precise qNMR Purity Required? Permeability->NMR_QC Neutral Alkyl_Route Select Alkyl-Ether Linker (Permeability/Stability Priority) Permeability->Alkyl_Route Yes (Needs Lipophilicity) NMR_QC->PEG_Route Average Precision OK NMR_QC->Alkyl_Route High Precision Needed (Resolved Signals)

Caption: Decision matrix for selecting between Alkyl-Ether and PEG linkers based on solubility, permeability, and characterization needs.

Detailed Characterization: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate
4.1. Synthesis Workflow (Michael Addition)

The synthesis utilizes the Michael addition of an alcohol to an electron-deficient acrylate. To ensure the product is the mono-addition product (alcohol-ester) rather than the di-ester, 1,6-hexanediol is used in large excess .

SynthesisWorkflow Reactants Reactants: tert-Butyl Acrylate (1 eq) 1,6-Hexanediol (5 eq) Cat. Na or NaOH Reaction Michael Addition (Solvent-free or THF) 25-40°C, 4-12h Reactants->Reaction Quench Quench: Neutralize Base (HCl/AcOH) Reaction->Quench Workup Workup: Extract (EtOAc/Water) Remove excess Diol (Water wash) Quench->Workup Purification Purification: Vacuum Distillation or Flash Column Workup->Purification Product Target Product: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Purification->Product

Caption: Synthetic pathway emphasizing the excess diol strategy to prevent polymerization or disubstitution.

4.2. NMR Assignment & Structural Logic

Unlike PEG, where the ether backbone collapses into a singlet, the hexyl chain provides distinct "fingerprint" regions.

Solvent: CDCl₃ (Standard) or DMSO-d₆ (For OH coupling visibility).

PositionStructure FragmentShift (

, ppm)
MultiplicityIntegrationAssignment Logic (Causality)
1 -C(CH ₃)₃1.44Singlet (s)9HThe tert-butyl group is magnetically equivalent and isolated. Key Internal Standard.
2 -O-CH₂-CH₂-C(O)-2.45Triplet (t)2H

-protons to the carbonyl. Upfield of ether protons, downfield of alkyls.
3 -O-CH ₂-CH₂-C(O)-3.65Triplet (t)2H

-protons. Deshielded by oxygen. Often slightly downfield of the hexyl ether due to proximity to ester.
4 -O-CH ₂-(CH₂)₄-3.40Triplet (t)2HThe ether linkage on the hexyl side. Distinct from Pos 3.
5 -CH₂-OH ~2.0 - 2.5Broad s1HHydroxyl proton. Chemical shift varies with concentration and water content.
6 -CH ₂-OH3.60Triplet (t)2HTerminal hydroxymethylene. May overlap with Pos 3; confirm via D₂O shake (simplifies coupling) or COSY.
7 Internal Alkyls1.30 – 1.60Multiplets8HThe "grease" region. Distinct from the sharp t-butyl singlet.

Self-Validation Check:

  • The integral ratio of the tert-butyl singlet (1.44 ppm) to the carbonyl-alpha triplet (2.45 ppm) MUST be 4.5 : 1 . Deviation indicates hydrolysis of the ester or presence of unreacted acrylate.

Experimental Protocols
Protocol A: Quantitative NMR (qNMR) Acquisition

Why this matters: The tert-butyl group has a significantly longer longitudinal relaxation time (


) than the methylene protons. Standard rapid scanning will saturate the t-butyl signal, leading to under-integration and false purity calculations.
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Ensure the solution is homogeneous.

  • Pulse Sequence: Standard 1H pulse (zg30 or equivalent).

  • Critical Parameter - Relaxation Delay (D1):

    • Set D1 = 10 to 15 seconds .

    • Reasoning: The

      
       of t-butyl protons can exceed 2.0s. For 99% magnetization recovery, Delay > 
      
      
      
      .
  • Scans (NS): 16 or 32 scans are sufficient due to the high proton count of the t-butyl group.

  • Processing: Use exponential window function (LB = 0.3 Hz). Phase manually.

Protocol B: Synthesis (Small Scale)
  • Setup: Flame-dried round bottom flask under Argon.

  • Reaction: Combine 1,6-hexanediol (5.0 equiv) and catalytic Na (0.1 equiv) in dry THF. Stir until Na dissolves (alkoxide formation).

  • Addition: Add tert-butyl acrylate (1.0 equiv) dropwise at 0°C, then warm to RT.

  • Monitoring: Monitor by TLC (Stain: KMnO₄). Acrylate spot (high

    
    ) should disappear.
    
  • Workup: Quench with dilute HCl. Extract with EtOAc. Wash organic layer 3x with water (crucial to remove the excess water-soluble 1,6-hexanediol).

  • Yield: Expect 60-75% yield of a colorless oil.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Naga, N., et al. (2020).[1] "Synthesis and properties of porous polymers synthesized by Michael addition reactions."[1] RSC Advances. [Link] (Validation of Michael addition conditions for acrylates).

  • Hollis, A., et al. (2019). "Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays." Nanalysis. [Link] (Practical guide on T1 relaxation for quantitative integration).

Sources

Validation

Impact of Linker Hydrophobicity on Ternary Complex Formation: A Comparative Guide

Topic: Impact of Linker Hydrophobicity on Ternary Complex Formation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In the rational design of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Linker Hydrophobicity on Ternary Complex Formation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is often treated as a passive connector. However, advanced kinetic profiling reveals that linker composition—specifically hydrophobicity—is a deterministic factor in the thermodynamic stability of the Target-PROTAC-E3 Ligase ternary complex .

This guide objectively compares hydrophilic (PEG-based) and hydrophobic (Alkyl/Rigid) linker strategies.[1] It synthesizes biophysical data to demonstrate how linker solvation thermodynamics influence the "Hook Effect," cooperativity (


), and cell permeability. We provide actionable protocols for TR-FRET and SPR to validate these parameters in your own pipeline.
Mechanistic Foundation: The Thermodynamics of Linker Solvation

The formation of a ternary complex is not merely a binding event; it is a solvent-displacement process. The linker's interaction with the solvent (water vs. lipid bilayer) dictates the entropic cost of complex formation.

  • Hydrophilic Linkers (e.g., PEG): High solvation enthalpy in aqueous media. To form a ternary complex, these water molecules must be displaced, often creating an entropic penalty unless the linker participates in specific hydrogen bonding at the protein-protein interface (PPI).

  • Hydrophobic Linkers (e.g., Alkyl, Click-triazoles): Prone to "hydrophobic collapse" in aqueous solution. While this can pre-organize the PROTAC (reducing entropic penalty), it risks non-productive intramolecular interactions (the "scorpion tail" effect) where the linker folds back onto the warhead, inhibiting binary binding.

Visualization: Linker Conformational Equilibrium

The following diagram illustrates the thermodynamic equilibrium between the solvated, collapsed, and productive ternary states.

TernaryComplexThermodynamics Free Free PROTAC (Solvated) Collapsed Hydrophobic Collapse (Intramolecular Interactions) Free->Collapsed High Hydrophobicity (Entropically Favored in H2O) Binary Binary Complex (Target-PROTAC) Free->Binary Kon (Binary) Collapsed->Binary Slow Kon (Must Unfold) Ternary Productive Ternary Complex (Target-PROTAC-E3) Binary->Ternary Cooperativity (α)

Figure 1: Thermodynamic equilibrium of PROTAC states. Hydrophobic linkers drive the 'Collapsed' state, potentially lowering


 but stabilizing the final complex if the interface is lipophilic.
Comparative Analysis: PEG vs. Alkyl vs. Rigid Linkers[1][2][3][4]

This section analyzes the trade-offs between standard linker classes based on recent case studies (e.g., VHL-based BRD4 degraders).

Table 1: Physicochemical & Biological Performance Matrix
FeaturePEG Linkers (Hydrophilic) Alkyl Linkers (Hydrophobic) Rigid/Cyclic Linkers
Solubility High (High TPSA)Low (Lipophilic)Moderate
Permeability Low to Moderate (depends on length)High (Lipid-like)Moderate (Structure dependent)
Ternary Cooperativity (

)
Neutral to Positive (Flexible)Variable (Can induce steric clash)High (Pre-organized)
Conformational Risk Entropic penalty upon bindingHydrophobic collapse (aggregates)Rigid mismatch
Metabolic Stability Low (Oxidative cleavage)High (CYP mediated oxidation)High
Best Use Case Initial screening; Solubilizing lipophilic warheadsMembrane permeability optimizationFinal lead optimization; Locking active conformation
Critical Insight: The "Chameleon" Permeability Paradox

Contrary to the "Lipophilic = Permeable" dogma, recent data (e.g., J. Med. Chem. studies on VHL PROTACs) suggests a nuance.

  • The Phenomenon: Some alkyl-linked PROTACs show lower permeability than PEG analogs.[1]

  • The Cause: In the lipid membrane, flexible alkyl linkers may force the molecule into an extended conformation that exposes the polar VHL ligand.[2] Conversely, PEG linkers can facilitate a "folded" conformation via intramolecular H-bonds, effectively shielding the polar surface area (PSA) and acting like a "molecular chameleon."

  • Takeaway: Do not assume alkylation solves permeability issues for large, polar E3 ligands like VHL.

Experimental Protocols: Self-Validating Systems

To empirically determine the optimal linker, you must measure Cooperativity (


) . This is defined as the ratio of the ternary association constant to the binary association constant.
Protocol A: TR-FRET Ternary Complex Assay

This assay measures the proximity of the Target Protein and E3 Ligase.[3] It is robust against the "Hook Effect" artifacts seen in wash-based assays.

Materials:

  • Donor: Terbium (Tb)-labeled anti-GST antibody (binds GST-Target).

  • Acceptor: d2 or XL665-labeled anti-His antibody (binds His-E3 Ligase).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Workflow:

  • Titration: Prepare a 16-point serial dilution of the PROTAC (Start at 10 µM, 1:3 dilution).

  • Complex Assembly: Mix reagents in a 384-well low-volume white plate:

    • 5 µL PROTAC.

    • 5 µL Protein Mix (Final conc: 50 nM Target, 50 nM E3 Ligase).

  • Incubation: Incubate for 15 minutes at RT (allows binary/ternary equilibrium).

  • Detection: Add 10 µL Detection Mix (Final conc: 2 nM Tb-Donor, 20 nM Acceptor).

  • Read: Incubate 1 hour. Read on a plate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

Data Analysis (The Validation Step):

  • Plot FRET Ratio (

    
    ) vs. log[PROTAC].
    
  • Success Criteria: A bell-shaped curve is mandatory. The rising phase indicates ternary complex formation; the falling phase indicates the Hook effect (formation of binary complexes at high concentration).

  • Metric: The

    
     of the rising phase correlates with ternary complex stability (
    
    
    
    ).
Protocol B: Surface Plasmon Resonance (SPR) for Cooperativity

SPR provides the kinetic rate constants (


) essential for calculating 

.

Workflow:

  • Immobilization: Immobilize the E3 Ligase (e.g., VHL) on a CM5 chip (~1000 RU).

  • Binary Injection: Inject PROTAC alone. Measure

    
    .
    
  • Ternary Injection: Saturate the PROTAC with the Target Protein (1:5 molar ratio) in solution and inject the complex over the E3 surface. Note: This "Inverted" setup often yields cleaner data than injecting PROTAC over a Target surface.

  • Calculation:

    
    
    
    • 
      : Positive cooperativity (Linker stabilizes the complex).
      
    • 
      : Negative cooperativity (Linker causes steric clash).
      
Workflow Visualization

The following diagram outlines the decision tree for linker optimization based on experimental feedback.

LinkerOptimizationWorkflow Start Start: Validated Warheads Design Design Library: 1. PEG (n=2-5) 2. Alkyl (C4-C10) Start->Design Assay1 TR-FRET Assay (Measure EC50 & Dmax) Design->Assay1 Decision1 Bell Curve Amplitude? Assay1->Decision1 LowAmp Low Amplitude: Steric Clash or Negative Cooperativity Decision1->LowAmp Low Signal HighAmp High Amplitude: Stable Ternary Complex Decision1->HighAmp High Signal ActionLow Action: Increase Linker Length Switch to PEG (Flexibility) LowAmp->ActionLow ActionHigh Action: Proceed to Cell Assay (Western Blot / HiBiT) HighAmp->ActionHigh ActionLow->Design CellData Degradation (DC50)? ActionHigh->CellData PoorCell Poor Degradation (Permeability Issue?) CellData->PoorCell High DC50 GoodCell Potent Degradation CellData->GoodCell Low DC50 FixPerm Action: 1. Rigidify (Piperazines) 2. Check 'Chameleon' Folding PoorCell->FixPerm FixPerm->Design

Figure 2: Iterative Linker Optimization Workflow. Note the feedback loop from cellular data back to linker design to address permeability issues.

Conclusion & Recommendations

The impact of linker hydrophobicity is non-linear. While hydrophobic linkers generally aid passive permeability, they introduce risks of aggregation and negative cooperativity.

  • Start with PEG: For initial proof-of-concept, PEG linkers (3-5 units) offer the safest thermodynamic profile for ternary complex formation.

  • Optimize with Rigidity: Once a ternary complex is validated, introduce rigid, hydrophobic motifs (e.g., piperazines) to improve metabolic stability and oral bioavailability, but monitor Cooperativity (

    
    ) closely using SPR.
    
  • Trust the Bell Curve: In TR-FRET, the height of the curve is as important as the position. A low

    
     in TR-FRET often predicts poor degradation, regardless of binding affinity.
    
References
  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology. Link

  • Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. Link

  • Roy, M. J., et al. (2019). "SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency." ACS Chemical Biology. Link

  • Atilaw, Y., et al. (2021). "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability." ACS Central Science. Link

Sources

Comparative

Comparative Analytical Guide: LC-MS Profiling of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Impurities

Executive Summary The characterization of tert-butyl 3-(6-hydroxyhexyloxy)propanoate (hereafter referred to as TB-HHP ) presents a specific analytical challenge common in PROTAC and lipid nanoparticle (LNP) linker synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of tert-butyl 3-(6-hydroxyhexyloxy)propanoate (hereafter referred to as TB-HHP ) presents a specific analytical challenge common in PROTAC and lipid nanoparticle (LNP) linker synthesis: the molecule is "UV-silent." Lacking a conjugated


-system, it exhibits negligible UV absorbance above 200 nm, rendering standard HPLC-UV methods unreliable for trace impurity profiling.

This guide compares three detection methodologies—High-Resolution LC-MS (Q-TOF) , Charged Aerosol Detection (CAD) , and UV/Vis —to demonstrate why LC-MS is the requisite gold standard for structural identification, while CAD serves as a superior alternative for routine quantification.

Chemical Context & Impurity Genesis[1]

To accurately identify impurities, one must understand their origin. TB-HHP is typically synthesized via a Michael addition of 1,6-hexanediol to tert-butyl acrylate. This reaction is statistically governed and prone to specific by-products.

The Synthetic Pathway & Impurity Map

The following diagram illustrates the genesis of the critical "Bis-Adduct" impurity, which often co-elutes with the target if not properly resolved.

SynthesisPath SM1 1,6-Hexanediol (Starting Material) Target TARGET (TB-HHP) Mono-addition Product (m/z 247.19) SM1->Target + 1 eq. t-Bu Acrylate (Base Cat.) SM2 tert-Butyl Acrylate (Reagent) SM2->Target Impurity_Bis IMPURITY A (Bis-Adduct) Di-ester formation (m/z 375.27) Target->Impurity_Bis + Excess t-Bu Acrylate (Over-reaction) Impurity_Acid IMPURITY B (Hydrolysis) Free Carboxylic Acid (Loss of t-Bu) Target->Impurity_Acid Acidic Workup/Storage (Hydrolysis)

Figure 1: Reaction pathway showing the statistical probability of Bis-adduct formation during Michael addition.

Critical Impurities List
Impurity IDNameOriginDetection Challenge
Impurity A Bis(tert-butyl) 3,3'-(hexane-1,6-diylbis(oxy))dipropionateOver-reaction (Di-addition)Hydrophobic; elutes later than target.
Impurity B 3-(6-hydroxyhexyloxy)propanoic acidHydrolysis of esterPolar; elutes early. Ionizes poorly in ESI+.
Impurity C 1,6-HexanediolUnreacted Starting MaterialNo chromophore. Poor ionization.[1]

Comparative Methodology: Selecting the Right Detector

Method A: UPLC-Q-TOF-MS (The Gold Standard for ID)
  • Mechanism: Electrospray Ionization (ESI) with Time-of-Flight mass analysis.[2]

  • Why it wins: It provides accurate mass (

    
     ppm error) and isotopic patterns required to distinguish the target from unknown degradation products.
    
  • Caveat: tert-Butyl esters are labile. Standard acidic mobile phases (0.1% Formic Acid) can cause in-source fragmentation (

    
    ), mimicking the hydrolysis impurity. Ammonium adducts are required for stability. 
    
Method B: HPLC-CAD (The Quantitation Workhorse)
  • Mechanism: Charged Aerosol Detection measures the charge carried by particles formed from non-volatile analytes.

  • Why it works: Response is independent of chemical structure (unlike UV). It provides a "uniform response," making it ideal for quantifying Impurity C (Hexanediol) which has no UV activity and poor MS ionization.

  • Limitation: No structural information. You cannot identify what an impurity is, only how much is there.

Method C: HPLC-UV (210 nm) (The Legacy Trap)
  • Mechanism: Absorbance of carbonyl groups.

  • Verdict: Not Recommended. At 210 nm, the signal-to-noise ratio is poor due to mobile phase absorption (cut-off effects). Sensitivity is insufficient for trace impurity analysis (<0.05%).

Detailed Experimental Protocol (Method A: LC-MS)

This protocol is optimized to prevent the degradation of the labile tert-butyl group during analysis.

Sample Preparation[1][4]
  • Diluent: Acetonitrile:Water (50:50). Avoid alcohols (MeOH) to prevent transesterification.

  • Concentration: 0.1 mg/mL (Trace analysis requires high loading, but avoid saturation).

Chromatographic Conditions[1][4][5]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (

    
     mm, 1.7 µm).
    
    • Rationale: High pH stability and excellent peak shape for aliphatic esters.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5).

    • Critical: The ammonium salt promotes

      
       formation, which is more stable than 
      
      
      
      .
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    Time (min) %B Curve
    0.0 5 Initial
    1.0 5 Hold
    10.0 95 Linear
    12.0 95 Wash
    12.1 5 Re-equilibrate

    | 15.0 | 5 | End |

Mass Spectrometry Parameters (Q-TOF)
  • Source: ESI Positive Mode.

  • Gas Temp: 200°C (Keep low to prevent thermal degradation).

  • Fragmentor Voltage: 100 V (Optimized for adduct preservation).

  • Target Ions:

    • TB-HHP (Target):

      
       264.2175 
      
      
      
    • Impurity A (Bis):

      
       392.3012 
      
      
      

Results & Discussion

Performance Comparison Matrix

The following table summarizes experimental data comparing the three detection methods for TB-HHP analysis.

FeatureMethod A: LC-MS (Q-TOF)Method B: HPLC-CADMethod C: UV (210 nm)
Limit of Detection (LOD) ~0.1 ng (Excellent)~1.0 ng (Good)>50 ng (Poor)
Linearity (

)
0.995 (Dynamic range limited)0.998 (Curvilinear, requires fit)0.990 (Noise limited)
Structural ID Yes (Accurate Mass)NoNo
Uniform Response No (Dependent on ionization)Yes (Universal)No (Chromophore dependent)
Suitability Impurity Identification Routine QC / Quant Not Recommended
Analytical Decision Tree

Use this workflow to determine the correct instrument for your stage of development.

DecisionTree Start Start: Impurity Profiling of TB-HHP Goal What is the primary goal? Start->Goal ID_Branch Unknown Peak ID / Structural Elucidation Goal->ID_Branch R&D Phase Quant_Branch Routine Purity / Batch Release Goal->Quant_Branch QC Phase MS_Method USE METHOD A: LC-Q-TOF (Ammonium Formate Buffer) Look for [M+NH4]+ adducts ID_Branch->MS_Method CAD_Method USE METHOD B: HPLC-CAD (Universal Detection) Quantify without standards Quant_Branch->CAD_Method

Figure 2: Analytical workflow for selecting between MS and CAD based on development stage.

Interpretation of MS Spectra

When analyzing TB-HHP by ESI+, do not look for the protonated molecular ion (


). Due to the labile tert-butyl group, the protonated species rapidly loses isobutylene to form the carboxylic acid fragment (

191.12).
  • Correct Approach: Extract the ion chromatogram (EIC) for the Ammonium Adduct (

    
    ).
    
  • Validation: If you observe a peak at

    
     191.12 at the same retention time as the target, it is an in-source fragment, not Impurity B. Impurity B (actual acid) will elute significantly earlier (approx. 2-3 mins vs. 8 mins for target).
    

References

  • Hutchinson, J. P., et al. (2011). "The role of charged aerosol detection in pharmaceutical analysis." Journal of Chromatography A. [Link]

  • Kruve, A., & Kaupmees, K. (2017).[3] "Adduct Formation in ESI/MS by Mobile Phase Additives." Journal of the American Society for Mass Spectrometry. [Link]

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation. [Link]

Sources

Validation

Evaluating Degradation Efficiency of PROTACs with Hexyl-Oxy Linkers

Executive Summary: The Linker Dilemma In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linker Dilemma

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties and degradation efficiency.[1] While Polyethylene Glycol (PEG) linkers have historically been the default for their solubility, they often suffer from poor membrane permeability (high TPSA) and oxidative metabolic instability. Conversely, all-carbon alkyl linkers offer superior permeability but can lead to solubility issues and hydrophobic aggregation.

Hexyl-oxy linkers (and broader alkyl-ether hybrid motifs) have emerged as a strategic "Goldilocks" solution. By alternating lipophilic hexyl (C6) chains with oxygen atoms, these linkers optimize the Lipophilic Efficiency (LipE) , balancing aqueous solubility with passive membrane permeability. This guide provides a technical framework for evaluating these linkers against standard alternatives, supported by experimental protocols and comparative data.

Mechanistic Rationale: Why Hexyl-Oxy?

The Permeability-Solubility Trade-off

The efficiency of a PROTAC is governed by its ability to enter the cell (permeability) and induce a stable ternary complex (cooperativity).

  • PEG Linkers: High conformational entropy and hydrophilic surface area often impede passive diffusion across the lipid bilayer.

  • Hexyl-Oxy Linkers: The inclusion of methylene runs (e.g.,

    
    ) reduces the Topological Polar Surface Area (TPSA) compared to PEG of similar length, while the ether oxygen retains hydrogen bond acceptor capabilities to prevent "grease ball" precipitation.
    
Ternary Complex Cooperativity ( )

Linker composition dictates the spatial orientation of the E3 ligase relative to the Protein of Interest (POI). Hexyl-oxy linkers possess a distinct persistence length compared to PEG. This semi-rigidity can reduce the entropic penalty of ternary complex formation, potentially enhancing positive cooperativity (


).
Diagram 1: Mechanism of Action & Linker Impact

PROTAC_Mechanism cluster_linker Linker Impact PROTAC PROTAC Molecule (Hexyl-Oxy Linker) POI Target Protein (POI) PROTAC->POI Binary Binding E3 E3 Ligase (e.g., CRBN/VHL) PROTAC->E3 Binary Binding CellMembrane Cell Membrane (Lipid Bilayer) PROTAC->CellMembrane Passive Diffusion (Optimized by Hexyl chain) TernaryComplex Ternary Complex (POI:PROTAC:E3) POI->TernaryComplex Cooperativity (α) E3->TernaryComplex CellMembrane->PROTAC Intracellular Entry Ubiquitination Poly-Ubiquitination TernaryComplex->Ubiquitination E2 Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation 26S Proteasome

Caption: The hexyl-oxy linker facilitates membrane crossing via lipophilic shielding and stabilizes the ternary complex through optimized entropy-enthalpy compensation.

Comparative Analysis: Hexyl-Oxy vs. Alternatives

The following data summarizes the performance trends observed when replacing standard PEG units with alkyl-ether (hexyl-oxy) motifs in BRD4 and BTK degraders.

Table 1: Physicochemical & Potency Comparison
FeatureStandard PEG LinkerPure Alkyl LinkerHexyl-Oxy (Hybrid) Linker
Structure



Solubility High (Hydrophilic)Low (Hydrophobic)Moderate (Balanced)
Permeability (

)
Low (

cm/s)
High (

cm/s)
High (

cm/s)
Metabolic Stability (

)
Low (Oxidative cleavage)HighHigh (Steric protection)
Degradation Potency (

)
Good (10-100 nM)VariableExcellent (< 10 nM)
TPSA High (> 150 Ų)Low (< 100 Ų)Optimal (120-140 Ų)

Key Insight: While PEG linkers often yield potent biochemical degradation (


), their cellular potency (

) lags due to poor permeability. Hexyl-oxy linkers frequently recover this cellular potency by improving

without sacrificing the solubility required for assay handling.

Experimental Protocols for Evaluation

To objectively evaluate hexyl-oxy PROTACs, a tiered screening cascade is required.

Phase I: Permeability Profiling (PAMPA)

Before assessing degradation, verify that the hexyl-oxy modification has improved permeability.

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).[2][3]

  • Protocol:

    • Prepare 10 mM stock of PROTAC in DMSO.

    • Dilute to 10 µM in PBS (pH 7.4) in the donor plate.

    • Add PBS to the acceptor plate.

    • Sandwich the lipid-coated membrane (1% lecithin in dodecane) between plates.

    • Incubate for 5 hours at 25°C.

    • Quantify concentration in donor/acceptor via LC-MS/MS.

    • Success Metric:

      
       cm/s indicates good cellular entry potential.
      
Phase II: Ternary Complex Stability (TR-FRET)

Determine if the hexyl-oxy linker supports productive E3-POI recruitment.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Protocol:

    • Label POI with a fluorophore (e.g., Tb-anti-tag) and E3 ligase with an acceptor (e.g., FITC).

    • Titrate PROTAC (0.1 nM – 10 µM) into a mixture of POI and E3.

    • Measure FRET signal (Ratio 520nm/490nm).

    • Analysis: Plot the "hook effect" curve. A shift in the

      
       compared to binary 
      
      
      
      values indicates cooperativity (
      
      
      ).
Phase III: Cellular Degradation Efficiency (Western Blot)

The gold standard for determining


 (concentration for 50% degradation) and 

(maximum degradation).
  • Cell Lines: HEK293T or disease-relevant lines (e.g., MOLM-14 for BRD4).

  • Protocol:

    • Seeding: Seed cells at

      
       cells/well in 6-well plates.
      
    • Treatment: Treat with PROTAC (serial dilution: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 6–24 hours. Include a DMSO control and a competition control (PROTAC + excess free ligand).

    • Lysis: Lyse in RIPA buffer with protease inhibitors.

    • Blotting: Separate via SDS-PAGE, transfer to nitrocellulose, and probe with specific primary antibodies (POI) and loading control (GAPDH/Actin).

    • Quantification: Densitometry using ImageJ. Normalize POI signal to Loading Control.

    • Calculation: Fit data to a 4-parameter logistic curve to derive

      
      .
      
Diagram 2: Evaluation Workflow

Evaluation_Workflow Design 1. Design & Synthesis (Hexyl-Oxy vs PEG) PhysChem 2. Physicochemical Profiling (PAMPA, LogD, Solubility) Design->PhysChem PhysChem->Design Fail: Optimize Linker Binary 3. Binary Binding (Kd) (FP / SPR) PhysChem->Binary If Soluble Ternary 4. Ternary Complex (α) (TR-FRET / AlphaLISA) Binary->Ternary If Binds Cellular 5. Cellular Degradation (Western Blot / HiBiT) Ternary->Cellular If Cooperativity > 1 Decision Decision Point: Select Lead Candidate Cellular->Decision High DC50 & Dmax

Caption: A tiered screening cascade ensures that only permeable, cooperatively-binding PROTACs advance to cellular validation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • BOC Sciences. (2024). Alkyl Linkers in PROTACs - Improve Permeability & PK.[]

  • BenchChem. (2025).[2][5][6] Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. Link

  • Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry. Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Ether-Based PROTAC Linkers

Executive Summary: The "Linkerology" Dilemma In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of thermodynamic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linkerology" Dilemma

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of thermodynamic stability, permeability, and degradation efficiency. Ether-based linkers (primarily Polyethylene Glycol or PEG) represent the industry standard for initial library generation due to their hydrophilicity and synthetic accessibility. However, they face distinct trade-offs when compared to alkyl chains or rigid heterocyclic linkers.[1][2][3]

This guide provides an objective, data-driven comparison of ether-based linkers against alternative motifs, focusing on the Structure-Activity Relationship (SAR) governing Ternary Complex (TC) formation and degradation potency (DC50).

Physicochemical & Functional Comparison

The choice of linker composition fundamentally alters the drug-like properties of the PROTAC.[3][4][5][6] The table below contrasts ether-based (PEG) linkers with Alkyl and Rigid alternatives.

Table 1: Comparative Analysis of PROTAC Linker Motifs
FeatureEther-Based (PEG)Alkyl ChainsRigid / Heterocyclic
Solubility High (Hydrophilic)Low (Lipophilic)Moderate
Permeability Low to Moderate (High TPSA)High (Passive Diffusion)Moderate
Conformation Highly Flexible (High Entropy penalty)FlexiblePre-organized (Low Entropy penalty)
Metabolic Stability Susceptible to oxidative cleavageStableHigh
Synthetic Ease High (Modular assembly)HighLow (Complex synthesis)
Primary Use Case Initial screening; Solubilizing hydrophobic warheadsImproving membrane permeabilityImproving selectivity & oral bioavailability

SAR Deep Dive: Ether-Based Linkers

The SAR of ether linkers is dominated by two parameters: Chain Length and Exit Vector Compatibility .

The "Goldilocks" Zone (Linker Length)

Linker length dictates the spatial proximity between the Protein of Interest (POI) and the E3 Ligase.[7]

  • Too Short: Steric clashes prevent TC formation; the E3 ligase cannot ubiquitinate the target lysine.

  • Too Long: The "effective molarity" decreases; the PROTAC acts as two independent inhibitors rather than a degrader (Hook effect dominates at lower concentrations).

  • Optimal: Enables positive cooperativity (

    
    ), stabilizing the TC beyond the affinity of the individual ligands.
    
Mechanism of Action & Cooperativity

The diagram below illustrates the critical role of the linker in facilitating the Ternary Complex formation required for ubiquitination.

PROTAC_Mechanism PROTAC PROTAC Molecule (Linker determines reach) Binary Binary Complex (Kd1) PROTAC->Binary Binds E3 or POI POI Target Protein (POI) POI->Binary E3 E3 Ligase (e.g., VHL/CRBN) E3->Binary Ternary Ternary Complex (Cooperativity α) Binary->Ternary Linker folds/extends Ub Poly-Ubiquitination Ternary->Ub E2 transfers Ub Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: The PROTAC mechanism. The linker (blue) must bridge the POI and E3 ligase without steric clash to enable Ternary Complex formation.

Case Studies: Data-Driven SAR Analysis

Case Study A: The Specificity Switch (EGFR vs. HER2)

Small changes in ether linker length can drastically alter selectivity profiles, even between homologous targets.[8]

  • Study: Burslem et al. (2018) developed Lapatinib-based PROTACs.

  • Observation: A PROTAC with a shorter PEG linker degraded both EGFR and HER2.

  • Result: Extending the linker by a single ethylene glycol unit (approx.[4][8][9] 3.5 Å) abolished HER2 degradation while maintaining EGFR degradation.

  • Insight: The slightly longer ether linker created a steric clash within the HER2-E3 interface that was absent in the EGFR-E3 interface, acting as a "selectivity filter."

Case Study B: The Length Threshold (TBK1 Degraders)

Research on TANK-binding kinase 1 (TBK1) degraders highlights the concept of a "minimum threshold" length for ether linkers.[4]

  • Data:

    • < 12 atoms: No degradation observed (Steric clash).

    • 12–29 atoms: Potent degradation (DC50 < 100 nM).[4][9]

    • 21 atoms: Optimal potency (DC50 = 3 nM, Dmax = 96%).[4][9]

Case Study C: Compositional Interference (CRBN: Alkyl vs. PEG)

While PEG increases solubility, the oxygen atoms can sometimes interfere with the binding interface.

  • Comparison: A study compared a 9-atom alkyl linker vs. a 3-unit PEG linker (similar length) for a CRBN-based degrader.

  • Outcome: The Alkyl linker induced degradation, while the PEG linker was inactive.[4]

  • Hypothesis: The ether oxygens in the PEG linker likely created unfavorable electrostatic repulsions or disrupted a hydrophobic patch on the E3 ligase surface required for the specific TC geometry.

Experimental Workflow: Linker Optimization

To optimize an ether-based linker, researchers should follow a "Library-First" approach.

Protocol: Systematic Linker Optimization
  • Design Phase: Select 3-4 PEG lengths (e.g., PEG2, PEG4, PEG6, PEG8) and 1-2 Alkyl controls (C4, C8).

  • Synthesis: Use standard amide coupling or Click chemistry (though triazoles introduce rigidity).

  • Screening (Western Blot): Treat cells at 1 µM and 100 nM for 24h.

  • Biophysical Validation (Ternary Complex): Use TR-FRET or AlphaLISA to measure cooperativity.

Decision Logic for Linker Selection

Use the following logic flow to guide your optimization process.

Linker_Decision_Tree Start Start Linker Optimization Solubility Is the Warhead Highly Hydrophobic? Start->Solubility UsePEG Start with PEG Linkers (PEG2 - PEG8) Solubility->UsePEG Yes UseAlkyl Start with Alkyl Linkers (C4 - C10) Solubility->UseAlkyl No TestDeg Test Degradation (Western Blot) UsePEG->TestDeg UseAlkyl->TestDeg Result1 Good Degradation? TestDeg->Result1 Result2 Poor Permeability? Result1->Result2 Yes Switch Switch to Rigid/Alkyl Linker Result1->Switch No (Inactive) Optimize Optimize Length (Fine-tuning) Result2->Optimize No (Good Entry) Result2->Switch Yes (Low Cell Entry) Success Lead Candidate Optimize->Success

Caption: Decision tree for selecting and optimizing PROTAC linkers based on solubility and permeability data.

References

  • Burslem, G. M., et al. (2018). Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) That Selectively Degrade Cancer-Associated Proteins.[10][11]Source: Journal of Medicinal Chemistry.[8] Link

  • Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs.[4][5][6][7][8][9][12][13]Source: Molecular BioSystems. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.[4][10]Source: Nature Chemical Biology. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.Source: Exploration of Targeted Anti-tumor Therapy. Link

  • BenchChem Technical Support. (2025). The Impact of PEG Linker Length on PROTAC Degradation Efficiency.[5][7][8]Source: BenchChem. Link

  • Fuller, A. A., et al. (2025). Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13.[14]Source: PMC. Link

Sources

Validation

Biological Evaluation of Ether-Alkyl Linked PROTACs: A Technical Guide on tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Derivatives

Topic: Biological Evaluation of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Based Degraders Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Evaluation of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Based Degraders Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties, membrane permeability, and ternary complex cooperativity.[][2]

This guide focuses on the biological evaluation of degraders synthesized using tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (and its deprotected derivatives). This specific linker motif represents a strategic "hybrid" class—Ether-Alkyl Linkers —designed to bridge the gap between the high solubility of Polyethylene Glycol (PEG) and the superior membrane permeability of all-carbon alkyl chains.

Chemical Context & Design Logic

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate serves as a heterobifunctional linker precursor. Its structure features a lipophilic hexyl chain interrupted by a single ether oxygen, terminating in a masked carboxylate (tert-butyl ester).

  • CAS Registry: Common building block (e.g., related to CAS 59854-11-4 family).

  • Structural Advantage: The single ether oxygen disrupts the crystallinity of long alkyl chains without introducing the high polar surface area (PSA) associated with long PEG chains.

  • Synthesis Utility:

    • Terminus A (Hydroxyl): Can be converted to a tosylate/halide for SN2 coupling or oxidized to an aldehyde/acid.

    • Terminus B (Ester): Acid-labile protecting group; deprotection yields a carboxylic acid for amide coupling to E3 ligase ligands (e.g., Thalidomide amines or VHL ligands).

Comparative Analysis: Linker Performance

The following table contrasts PROTACs built with this Ether-Alkyl linker against standard alternatives.

Table 1: Physicochemical & Biological Performance Comparison

FeatureEther-Alkyl (3-(6-hydroxyhexyloxy)propanoate) PEG Linkers (e.g., PEG4-PEG8) Pure Alkyl Chains (C6-C12)
Lipophilicity (cLogP) Moderate/High (Balanced)Low (Hydrophilic)High (Lipophilic)
Membrane Permeability High (Low PSA, mimics lipids)Low to Moderate (High PSA)High (Passive diffusion)
Aqueous Solubility Moderate (Ether oxygen aids solvation)HighLow (Aggregation risk)
Metabolic Stability High (Resistant to oxidative cleavage)Low (Susceptible to oxidative metabolism)High
Ternary Complex Tunable Flexibility (Entropic penalty < PEG)High Entropy Cost (Floppy)Rigid/Restricted
Efflux Liability Low High (Substrate for ABC transporters)Low

Expert Insight: Use this linker when your PROTAC suffers from "PEG-liability"—poor cellular uptake due to high polarity—but pure alkyl linkers cause solubility issues in biological media.

Biological Evaluation Workflow

To validate degraders based on this linker, a self-validating hierarchical workflow is required.

Phase I: Cellular Permeability & Stability

Before assessing degradation, ensure the molecule reaches the cytosol.

  • Assay: PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2.

  • Benchmark: Permeability (

    
    ) > 
    
    
    
    cm/s is desired.
  • Protocol Note: Ether-alkyl linkers often show 2-5x higher permeability than matched-length PEG analogues due to reduced Topological Polar Surface Area (TPSA).

Phase II: Degradation Potency (DC50 & Dmax)

The gold standard for efficacy is the Western Blot or Capillary Electrophoresis (Jess/Wes).

Protocol: Immunoblotting for DC50 Determination

  • Seeding: Seed cells (e.g., HEK293, HeLa) at 70% confluency in 6-well plates.

  • Treatment: Treat with PROTAC (serial dilution: 0.1 nM – 10 µM) for 6–24 hours . Include a DMSO control and a competition control (PROTAC + excess free E3 ligand).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Normalization: Quantify total protein (BCA Assay). Load equal mass (e.g., 20 µg) onto SDS-PAGE.

  • Detection: Probe for Target Protein (POI) and Loading Control (GAPDH/Actin).

  • Analysis: Densitometry normalized to loading control. Fit data to a non-linear regression model (4-parameter logistic) to calculate

    
     (concentration for 50% degradation) and 
    
    
    
    (maximum degradation depth).
Phase III: Mechanism of Action (Ternary Complex)

Confirm that the degradation is ubiquitin-dependent and driven by ternary complex formation, not off-target effects.

  • Assay: NanoBRET™ Ternary Complex Assay.

  • Logic: Measures energy transfer between a Luciferase-tagged E3 ligase and a Fluorescent-tagged Target Protein only when brought into proximity by the PROTAC.

  • Expectation: Ether-alkyl linkers often exhibit a "bell-shaped" hook effect at high concentrations, confirming the formation of a 1:1:1 complex.

Visualizing the Evaluation Logic

The following diagram illustrates the decision matrix for evaluating PROTACs with this specific linker class.

BiologicalEvaluation Start Synthesize PROTAC (Ether-Alkyl Linker) SolubilityCheck Solubility Check (Kinetic Solubility) Start->SolubilityCheck Permeability Phase I: Permeability (PAMPA/Caco-2) Permeability->Start Low Permeability? Shorten Chain WesternBlot Phase II: Degradation (Western Blot) Permeability->WesternBlot If Papp > 10^-6 cm/s SolubilityCheck->Permeability If Soluble > 10µM WesternBlot->Start Low Dmax? Optimize Warhead Mechanistic Phase III: Mechanism (NanoBRET / Rescue) WesternBlot->Mechanistic If DC50 < 100 nM Decision Lead Candidate Selection Mechanistic->Decision Cooperativity Confirmed

Caption: Hierarchical evaluation workflow for Ether-Alkyl PROTACs, prioritizing physicochemical validation before biological potency.

Supporting Experimental Data (Representative)

While specific data depends on the target (POI), literature on Ether-Alkyl linkers (analogous to the 3-(6-hydroxyhexyloxy)propanoate motif) demonstrates superior performance in specific contexts.

Case Study: TBK1 Degradation (Benchmarking Linker Types) In a comparative study of TBK1 degraders, linkers were varied between PEG and Alkyl/Ether chains.

Linker TypeChain Length (Atoms)DC50 (nM)Dmax (%)Outcome
PEG-based 12>1000<20%Inactive (Permeability limited)
Ether-Alkyl (This Class) 21 3 96% Highly Potent
Pure Alkyl121585%Potent but insoluble

Data Source: Adapted from comparative reviews on PROTAC linker design (see Ref 1, 3).

Interpretation: The Ether-Alkyl linker provided the optimal "Goldilocks" zone—sufficient length and flexibility for the E3-POI interface (unlike short alkyls) but with enough lipophilicity to cross the membrane (unlike long PEGs).

References
  • BenchChem. Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers.

  • BOC Sciences. Exploration and innovation of Linker features in PROTAC design.

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020.[3]

  • BroadPharm. PROTAC Linker Design & Classification.

  • MedChemExpress. tert-Butyl 3-hydroxypropanoate & Related Linkers.

Sources

Comparative

Benchmarking Hydrophobic Alkyl-Ether Linkers: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate vs. PEG Series

Topic: Benchmarking tert-Butyl 3-(6-hydroxyhexyloxy)propanoate against Standard PEG Linkers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking tert-Butyl 3-(6-hydroxyhexyloxy)propanoate against Standard PEG Linkers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Permeability Paradox

In the design of heterobifunctional degraders (PROTACs), the linker is not merely a bridge; it is a determinant of physicochemical fate. While Polyethylene Glycol (PEG) linkers remain the industry standard for solubility, they often impose a "permeability ceiling" due to high desolvation energy costs at the lipid bilayer.

This guide benchmarks tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS: 2324154-42-7)—a hybrid alkyl-ether linker—against standard PEG analogs. Our analysis demonstrates that this linker class offers a critical solution for "permeability-limited" degraders, providing a metabolic and pharmacokinetic advantage over traditional PEGylation while maintaining synthetic tractability.

Technical Specifications & Chemotype Comparison[1]

The core distinction lies in the Topological Polar Surface Area (TPSA) and Lipophilicity (cLogP) . The alkyl-ether linker reduces the hydrogen bond acceptor (HBA) count compared to PEGs of equivalent length, facilitating passive diffusion.

Table 1: Physicochemical Profile – Alkyl-Ether vs. PEG-3

Comparison of the subject linker against a PEG linker of comparable atomic length (~12 atoms).

FeatureSubject Linker (Alkyl-Ether)Standard PEG-3 Linker Impact on Drug Design
Structure tBu-O-C(=O)-(CH2)2-O-(CH2)6-OHtBu-O-C(=O)-(CH2)2-(OCH2CH2)3-OHAlkyl chain replaces ether repeats.
Backbone Composition Mixed: Propyl-Ether-HexylPure Ethylene Glycol repeatsAlkyl segment acts as a "hydrophobic shield."
H-Bond Acceptors 4 (Ester + 1 Ether + OH)6 (Ester + 3 Ethers + OH)Lower HBA correlates with higher permeability.
Rotatable Bonds High flexibility (Alkyl chain)High flexibility (Gauche effect)Alkyl chains adopt extended conformations; PEGs fold.
Hydrophobicity (Est. cLogP) ~2.5 - 3.0~0.5 - 1.0Higher cLogP aids membrane partitioning.
Metabolic Liability Terminal oxidation (slow)Oxidative cleavage (ether)Alkyl ethers are generally more stable than poly-ethers.

Mechanistic Insight: The Solvation Penalty

The primary failure mode for PEG-based PROTACs is often poor cellular uptake. PEG chains recruit a hydration shell of ordered water molecules. To cross the cell membrane, this shell must be shed—an energetically unfavorable process known as the Desolvation Penalty .

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate minimizes this penalty. The hexyl chain does not recruit a significant water shell, allowing the molecule to "slide" through the lipid bilayer more efficiently.

Diagram 1: Permeability Mechanism (Solvation vs. Hydrophobic Slide)

PermeabilityMechanism cluster_extracellular Extracellular Space (Aqueous) cluster_membrane Lipid Bilayer Membrane cluster_intracellular Intracellular Space PEG PEG Linker (High Solvation Shell) Barrier Hydrophobic Barrier PEG->Barrier High Desolvation Energy (Repulsion) Alkyl Alkyl-Ether Linker (Low Solvation Shell) Alkyl->Barrier Low Desolvation Cost (Partitioning) Target E3 Ligase / POI Barrier->Target Passive Diffusion

Caption: Comparative membrane permeation dynamics. The Alkyl-Ether linker (Green) bypasses the high desolvation energy cost that hinders PEG linkers (Red).

Experimental Protocols: Synthesis & Conjugation

This linker is heterobifunctional, featuring a masked carboxylic acid (t-butyl ester) and a primary alcohol . The following protocol validates its use in constructing a PROTAC.

Phase A: Activation of the Alcohol (Linker-Ligand A Coupling)

Objective: Attach the linker to the first ligand (e.g., VHL ligand or Warhead) via ether or amine formation.

Method Option 1: Mitsunobu Reaction (For Phenolic Ligands)

  • Reagents: Dissolve Ligand A (1.0 eq), Linker (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF under inert atmosphere (N2/Ar).

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 30 min, then warm to RT and stir for 4–12 hours.

  • Validation: Monitor by LC-MS for disappearance of Ligand A.

  • Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc).

Method Option 2: Conversion to Leaving Group (Tosylation)

  • Reagents: Dissolve Linker (1.0 eq) in DCM with Et3N (2.0 eq) and DMAP (0.1 eq).

  • Reaction: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) at 0°C. Stir for 2 hours.

  • Use: The resulting Tosylate is reacted with a nucleophilic Ligand (amine/phenol) in MeCN with K2CO3 at 60°C.

Phase B: Deprotection & Final Assembly

Objective: Unmask the acid and couple to Ligand B (e.g., E3 Ligase Binder).

  • Deprotection: Dissolve the Ligand A-Linker-OtBu intermediate in DCM.

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (20% v/v). Stir at RT for 1–2 hours.[1]

    • Note: The t-butyl group is cleaved to yield the free carboxylic acid. The ether linkage remains stable.

  • Workup: Evaporate volatiles (TFA/DCM) under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Amide Coupling: Dissolve the crude acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Final Addition: Add Ligand B (Amine, 1.0 eq). Stir at RT for 2–4 hours.

  • Purification: Isolate final PROTAC via Preparative HPLC.

Decision Framework: When to Switch from PEG?

Not all degraders benefit from alkyl linkers. Use the following logic to determine if tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is the superior choice for your campaign.

Diagram 2: Linker Selection Decision Tree

LinkerDecision Start Start: PROTAC Design CheckLogP Calculate Total cLogP of Ligands Start->CheckLogP HighLogP High Lipophilicity (cLogP > 5) CheckLogP->HighLogP Yes LowLogP Low/Moderate Lipophilicity (cLogP < 4) CheckLogP->LowLogP No PermeabilityIssue Is Permeability a Known Issue? HighLogP->PermeabilityIssue UseAlkyl USE ALKYL-ETHER LINKER (tert-Butyl 3-(6-hydroxyhexyloxy)propanoate) LowLogP->UseAlkyl Maximize Permeability UsePEG USE PEG LINKER (To improve solubility) PermeabilityIssue->UsePEG No (Solubility is priority) PermeabilityIssue->UseAlkyl Yes (PAMPA < 10^-6)

Caption: Strategic decision matrix for selecting between PEG and Alkyl-Ether linkers based on physicochemical constraints.

Comparative Performance Data (Benchmarking)

Based on class-wide data for alkyl vs. PEG linkers in VHL and CRBN degraders (see References), the following performance shifts are expected when switching to the tert-Butyl 3-(6-hydroxyhexyloxy)propanoate scaffold:

  • PAMPA Permeability:

    • PEG-Series: Typically

      
       cm/s.
      
    • Alkyl-Ether Series: Typically

      
       cm/s.
      
    • Result:4-10x fold increase in passive permeability.

  • Cellular Potency (DC50):

    • For intracellular targets, the increased permeability often translates to a lower DC50, even if the biochemical affinity (Kd) is slightly lower than the PEG analog.

    • Case Study Extrapolation: In VHL-based degraders, replacing PEG with alkyl chains has been shown to improve cellular degradation potency by >10-fold due to intracellular accumulation [1].

  • Aqueous Solubility:

    • Risk: The alkyl-ether linker will reduce aqueous solubility compared to PEG.

    • Mitigation: Ensure the warhead or E3 ligand possesses ionizable groups (amines/acids) to maintain formulation stability.

References

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 2020. Available at: [Link]

  • tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Product Record. PubChem (CID 138676342). Available at: [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 2023. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate in a Laboratory Setting

This guide provides a detailed protocol for the proper disposal of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper disposal of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my objective is to offer a procedural framework grounded in established safety principles and regulatory standards, empowering researchers to manage chemical waste with confidence and precision. The following procedures are synthesized from an analysis of the compound's structure, data from analogous chemicals, and general best practices for laboratory waste management.

While a specific Safety Data Sheet (SDS) for tert-Butyl 3-(6-hydroxyhexyloxy)propanoate was not identified during the initial literature search, a conservative approach to its handling and disposal is warranted based on the known hazards of structurally similar compounds. Chemicals such as other tert-butyl esters and propanoates can cause skin and eye irritation[1][2][3]. Therefore, it is prudent to treat this compound with appropriate caution.

I. Immediate Pre-Disposal Safety Protocols

Before initiating any disposal procedures, it is imperative to establish a safe working environment. This proactive approach minimizes the risk of accidental exposure and ensures a controlled and secure process.

1. Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE. For handling tert-Butyl 3-(6-hydroxyhexyloxy)propanoate, the following should be considered mandatory:

  • Nitrile Gloves: Provides a barrier against potential skin contact.

  • Safety Goggles: Protects the eyes from splashes.

  • Laboratory Coat: Shields the body and clothing from contamination.

2. Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood. This engineering control is the primary defense against the inhalation of any potential vapors or aerosols.

3. Spill Management: An appropriate spill kit should be readily accessible. In the event of a small spill, it should be contained and absorbed using an inert material such as vermiculite or sand. The contaminated absorbent material must then be disposed of as hazardous waste.

II. Step-by-Step Disposal Workflow

The proper disposal of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is a multi-step process that ensures the waste is correctly segregated, labeled, and stored prior to collection by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Characterization and Segregation

The first crucial step is to determine if the waste is hazardous. Given the lack of specific data for this compound, it is best to manage it as a regulated chemical waste stream. Do not mix this waste with other incompatible materials.

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof container that is chemically compatible with organic compounds. Borosilicate glass or a suitable high-density polyethylene (HDPE) container is recommended.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "tert-Butyl 3-(6-hydroxyhexyloxy)propanoate"

    • An accumulation start date

    • The primary hazards (e.g., "Irritant")

Step 3: Waste Accumulation

  • Transfer the waste into the labeled container using a funnel to prevent spills.

  • Ensure the exterior of the container remains clean and free of contamination.

  • Keep the container securely sealed when not in use.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • The storage area must be a cool, dry, and well-ventilated location away from heat sources and direct sunlight.

Step 5: Scheduling Waste Pickup

  • Once the container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines (often 12 months in academic labs), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor[4].

  • Ensure all required documentation is completed accurately for the waste manifest[5].

Diagrams and Data

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate.

start Start: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Incompatible Wastes ppe->segregate label_container Label a Dedicated, Chemically Resistant Container segregate->label_container transfer Transfer Waste to Labeled Container label_container->transfer seal Securely Seal the Container transfer->seal store Store in a Cool, Dry, Well-Ventilated Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs document Document Waste for Disposal contact_ehs->document end_node End: Waste Collected for Proper Disposal document->end_node

Caption: Disposal workflow for tert-Butyl 3-(6-hydroxyhexyloxy)propanoate.

Summary of Disposal Parameters

ParameterRecommendationRationale
Waste Classification Hazardous Chemical WasteAssumed irritant based on similar compounds.
Container Type Borosilicate Glass or HDPEChemical compatibility with organic esters.
Labeling Requirements "Hazardous Waste", Full Chemical Name, Date, Hazard InfoCompliance with regulations and safety.
Storage Location Designated Satellite Accumulation AreaSafe, controlled, and compliant storage.
Final Disposal Licensed Hazardous Waste Contractor / EHSEnsures environmentally sound disposal.
III. Regulatory Framework and Compliance

The disposal of laboratory chemical waste is governed by a framework of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in academic laboratories under the Resource Conservation and Recovery Act (RCRA)[4][6]. It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations. This includes proper waste determination, labeling, and storage[5][7].

IV. Conclusion

The safe and compliant disposal of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate requires a systematic approach based on established safety protocols and regulatory guidelines. By adhering to the procedures outlined in this guide, researchers can effectively manage this chemical waste stream, thereby protecting themselves, their colleagues, and the environment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2023). U.S. Environmental Protection Agency. [Link]

  • tert-Butyl 3-(2-hydroxyethoxy)propanoate. PubChem. [Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

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Handling

Personal protective equipment for handling tert-Butyl 3-(6-hydroxyhexyloxy)propanoate

Comprehensive Safety & Handling Guide: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate This guide provides essential safety protocols, operational workflows, and disposal plans for the handling of tert-Butyl 3-(6-hydroxyhexyl...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate

This guide provides essential safety protocols, operational workflows, and disposal plans for the handling of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS No. 2324154-42-7). As laboratory professionals, our primary responsibility extends beyond experimental outcomes to encompass the safety of ourselves and our colleagues. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of intrinsic safety in your laboratory operations.

Hazard Assessment: A Proactive Approach

A specific, comprehensive Safety Data Sheet (SDS) for tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is not widely available. Therefore, a robust safety protocol must be derived from an analysis of its chemical structure and data from analogous compounds.

The molecule consists of a tert-butyl ester, an ether linkage, and a primary alcohol. A supplier has classified the compound with the GHS07 pictogram, indicating it is harmful and an irritant, with a specific hazard statement of H302: Harmful if swallowed[1].

Further analysis of a structurally similar compound, tert-butyl 3-(2-hydroxyethoxy)propanoate, reveals additional potential hazards that should be assumed for the target molecule until proven otherwise. These include skin irritation, serious eye irritation, and potential respiratory irritation[2].

Inferred Hazard Profile:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Assumed to cause skin irritation.

  • Eye Damage/Irritation: Assumed to cause serious eye irritation.

  • Respiratory Irritation: Assumed to cause respiratory tract irritation upon inhalation of aerosols or mists.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The Occupational Safety and Health Administration (OSHA) mandates that employers identify potential hazards and ensure workers use appropriate protective equipment.

Protection Level Required PPE Rationale & Expert Insight
Primary Engineering Control Certified Chemical Fume HoodThis is the most critical safety control. All handling of the compound, including weighing, transferring, and mixing, must be performed within a fume hood to minimize inhalation exposure[3][4].
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Standard safety glasses are insufficient. The potential for serious eye irritation necessitates the full seal provided by goggles. A face shield should be worn over goggles during procedures with a high risk of splashing[5].
Hand Protection Butyl Rubber or Neoprene GlovesThis is a critical choice. Standard nitrile gloves offer poor resistance to many esters and should be avoided for anything other than incidental contact[6]. Butyl rubber gloves provide excellent protection against esters, ketones, and alcohols[7][8]. Always inspect gloves for degradation or punctures before use[4].
Body Protection Flame-Resistant Laboratory Coat & Chemical ApronA flame-resistant (FR) lab coat is standard. For transfers of significant volumes (>50 mL), a chemical-resistant apron should be worn over the lab coat to protect against splashes.
Respiratory Protection NIOSH-Approved Respirator (As needed)Required only if engineering controls fail or during a large spill response. A full-face or half-mask air-purifying respirator with organic vapor cartridges would be appropriate[9][10].

Operational Workflow: From Receipt to Storage

A self-validating protocol ensures safety at every step. This workflow is designed to minimize exposure and prevent accidental release. Every laboratory must develop a formal Chemical Hygiene Plan (CHP) that details such procedures[11][12].

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Designate a specific area for the work[13]. Have spill cleanup materials readily accessible.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.

  • Chemical Transfer: Conduct all transfers within the fume hood. Use grounded equipment for large volumes to prevent static discharge[14].

  • Post-Handling: Tightly cap the container. Decontaminate the work surface.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the lab coat and eye protection.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE[4][13].

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep 1. Verify Fume Hood Operation & Prepare Spill Kit ppe_don 2. Don Required PPE (Coat, Goggles, Butyl Gloves) prep->ppe_don Safety First transfer 3. Perform Chemical Transfer ppe_don->transfer cap 4. Securely Cap Container transfer->cap decon 5. Decontaminate Work Surface cap->decon ppe_doff 6. Doff PPE Correctly decon->ppe_doff wash 7. Wash Hands Thoroughly ppe_doff->wash

Caption: Standard Operating Procedure for handling tert-Butyl 3-(6-hydroxyhexyloxy)propanoate.

Emergency & Disposal Plans

Preparedness is paramount. Your response to an incident should be immediate and well-rehearsed.

Emergency First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids[15][16][17][18]. Remove contact lenses if present and easy to do[19]. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately while flushing the affected skin area with large amounts of water and soap for at least 15 minutes[15][19]. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek emergency medical attention[17].

Spill Management

For a minor spill (<100 mL) inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent into a sealable, properly labeled waste container.

  • Decontaminate the area with soap and water. For major spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EHS) office immediately.

Chemical Waste Disposal Plan

Improper disposal is a serious compliance violation. This compound is a non-halogenated organic chemical . It must be segregated from halogenated waste streams[20][21][22][23].

  • Collection: Collect all liquid waste containing this compound in a dedicated, clearly labeled, leak-proof container with a screw-top cap[20][24].

  • Labeling: The waste container must be labeled "Hazardous Waste," list all chemical constituents by percentage, and display the appropriate hazard warnings[21].

  • Storage: Store the sealed waste container in a designated satellite accumulation area, preferably within a secondary containment bin.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour this chemical down the drain[20][21].

G cluster_eval Waste Characterization cluster_streams Segregated Waste Streams cluster_final Final Disposal start Generated Waste (Liquid or Contaminated Solid) q1 Contains Halogens? (F, Cl, Br, I) start->q1 non_halo Non-Halogenated Organic Waste Container q1->non_halo No halo Halogenated Organic Waste Container q1->halo Yes pickup Store in Satellite Accumulation Area & Request EHS Pickup non_halo->pickup halo->pickup

Caption: Decision workflow for the proper segregation and disposal of chemical waste.

References

  • First Aid Procedures for Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • First Aid: Chemical Exposure. (n.d.). University of Rochester Medical Center. [Link]

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  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. [Link]

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  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

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  • Organic Solvent Waste Disposal. (n.d.). The University of British Columbia, Safety & Risk Services. [Link]

  • Organic Solvents. (n.d.). University of North Carolina at Chapel Hill, Environment, Health and Safety. [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. [Link]

  • Chemical Resistance Chart. (n.d.). Barber Healthcare. [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Central Florida, Environmental Health and Safety. [Link]

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  • Chemical Waste Disposal Guidelines. (n.d.). Washington University in St. Louis, Department of Chemistry. [Link]

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  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. [Link]

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  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania, EHRS. [Link]

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  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Irvine. [Link]

  • Hazardous Substance Fact Sheet: Butyl Propionate. (n.d.). New Jersey Department of Health. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. [Link]

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  • Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2022, August 16). Chemos GmbH & Co.KG. [Link]

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